molecular formula C7H8N4 B1521343 5-(Dimethylamino)pyrazine-2-carbonitrile CAS No. 221295-05-2

5-(Dimethylamino)pyrazine-2-carbonitrile

Cat. No.: B1521343
CAS No.: 221295-05-2
M. Wt: 148.17 g/mol
InChI Key: SOOIJJUGROUJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)pyrazine-2-carbonitrile (CAS 221295-05-2) is an organic compound with the molecular formula C 7 H 8 N 4 and a molecular weight of 148.17 g/mol . This pyrazinecarbonitrile derivative serves as a key chemical intermediate and scaffold in medicinal chemistry and anticancer research . Structurally related compounds based on the pyrazinecarbonitrile core have been investigated for their therapeutic potential, specifically as checkpoint kinase 1 (Chk1) inhibitors . Chk1 is a serine/threonine phosphotransferase that plays a critical role in the DNA damage checkpoint response, and its inhibition is a promising strategy for enhancing the efficacy of DNA-damaging anticancer agents and radiation therapy . Researchers value this compound for developing novel small-molecule inhibitors aimed at disrupting cell cycle checkpoints in proliferating cells. The calculated density of this compound is 1.184 g/cm³ . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Proper personal protective equipment should be worn, and handling should occur in a well-ventilated environment, such as a fume hood.

Properties

IUPAC Name

5-(dimethylamino)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11(2)7-5-9-6(3-8)4-10-7/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOIJJUGROUJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274033
Record name 5-(Dimethylamino)-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221295-05-2
Record name 5-(Dimethylamino)-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221295-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Dimethylamino)-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)pyrazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-(Dimethylamino)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylamino)pyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine ring scaffold, a core structure found in numerous biologically active molecules and approved pharmaceuticals.[1] The pyrazine moiety itself is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, offering insights into its potential applications, particularly in the realm of drug discovery as a kinase inhibitor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its application in research and drug development. These properties influence its behavior in biological systems, its formulation characteristics, and its stability under various conditions.

Molecular Structure and Identifiers:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₇H₈N₄[2]

  • Molecular Weight: 148.17 g/mol [2]

  • CAS Number: 221295-05-2[2]

  • Canonical SMILES: CN(C)C1=NC=C(N=C1)C#N[2]

Table 1: Computed Physicochemical Properties

PropertyValueSource
XLogP30.8[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count4[2]
Rotatable Bond Count1[2]
Topological Polar Surface Area52.8 Ų[2]

Basicity (pKa):

Solubility:

Specific experimental solubility data for this compound in various solvents is not extensively documented. However, based on its structure, some general predictions can be made. The presence of the polar nitrile and dimethylamino groups, along with the nitrogen atoms in the pyrazine ring, suggests that the molecule will have some solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is expected to be limited due to the presence of the aromatic ring and the methyl groups. The shake-flask method is the gold standard for experimentally determining thermodynamic solubility.[3]

Stability:

Under normal laboratory conditions, this compound is expected to be a stable compound. However, like many organic molecules, it may be sensitive to strong acids, strong bases, and high temperatures. The nitrile group could be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amide. Thermal decomposition studies, such as thermogravimetric analysis (TGA), would be necessary to determine its thermal stability profile.[4] It is recommended to store the compound in a cool, dry place, away from light and strong oxidizing agents.

Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 5-chloropyrazine-2-carbonitrile, with dimethylamine.

Workflow for the Synthesis of this compound:

Synthesis_Workflow Start 5-Chloropyrazine-2-carbonitrile Reaction Nucleophilic Aromatic Substitution (with optional base, e.g., K₂CO₃, and heat) Start->Reaction Reagent Dimethylamine (in solvent like THF or DMSO) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product CHK1_Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatase CHK1->Cdc25 phosphorylates & inactivates Inhibitor This compound (Potential Inhibitor) Inhibitor->CHK1 inhibits CDK Cyclin-Dependent Kinases (CDKs) Cdc25->CDK dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDK->Cell_Cycle_Arrest promotes progression, inhibited by inactive Cdc25 HPLC_Workflow Sample Sample containing This compound Preparation Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Preparation Injection Inject into HPLC System Preparation->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detector (e.g., at 254 nm) Separation->Detection Analysis Chromatogram Analysis (Retention Time, Peak Area) Detection->Analysis

Sources

An In-Depth Technical Guide to 5-(Dimethylamino)pyrazine-2-carbonitrile (CAS Number: 221295-05-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of targeted therapies. This guide focuses on a specific, yet highly promising derivative: 5-(Dimethylamino)pyrazine-2-carbonitrile. While this compound is primarily available as a research chemical, its structural motifs suggest significant potential as a versatile building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibition.[3] This document aims to provide a comprehensive technical overview, synthesizing available data with expert scientific insights to empower researchers in their exploration of this intriguing molecule.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted pyrazine characterized by a dimethylamino group at the 5-position and a nitrile group at the 2-position. These functional groups significantly influence the molecule's reactivity and potential biological interactions.

PropertyValueSource
CAS Number 221295-05-2[4]
Molecular Formula C₇H₈N₄[4]
Molecular Weight 148.17 g/mol [4]
IUPAC Name This compound[4]
SMILES CN(C)C1=NC=C(N=C1)C#N[3]
Appearance Expected to be a solid-
Storage Inert atmosphere, room temperature[3]

Note: Some physical properties like appearance and melting point are not consistently reported in public literature and should be determined empirically.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

The proposed synthesis is a two-step process, starting from commercially available pyrazine-2-carboxamide.

Synthesis_Workflow A Pyrazine-2-carboxamide B 5-Chloropyrazine-2-carbonitrile A->B  POCl₃, DMF (cat.)   C This compound B->C  Dimethylamine, Solvent, Base   Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Hinge Hinge ATP_Binding_Pocket ATP Binding Pocket Inhibitor 5-(R-amino)pyrazine- 2-carbonitrile Inhibitor->Hinge H-Bond Inhibitor->ATP_Binding_Pocket Occupies Space

Sources

5-(Dimethylamino)pyrazine-2-carbonitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Dimethylamino)pyrazine-2-carbonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with advanced heterocyclic scaffolds. We will explore the molecular architecture, synthesis, and strategic applications of this compound, a key intermediate in modern pharmaceutical research.

Introduction: The Strategic Importance of the Pyrazine Core

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and experimental drugs.[1] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it a cornerstone of drug design.[2] Molecules like the antimycobacterial agent Pyrazinamide and the diuretic Amiloride underscore the therapeutic versatility of this heterocycle.[1]

Within this class, this compound emerges as a particularly valuable building block. The strategic placement of a strong electron-donating group (dimethylamino) and a powerful electron-withdrawing/functionalizable group (carbonitrile) on the pyrazine ring creates a molecule with distinct reactivity and broad synthetic potential. This guide provides an in-depth analysis of its structure, properties, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

Molecular Structure and Chemical Identity

A precise understanding of a molecule's identity is fundamental to its application. This compound is an aromatic heterocycle characterized by a central pyrazine ring substituted at the C2 and C5 positions.

The molecular formula is C₇H₈N₄, with a molecular weight of 148.17 g/mol .[3] Its structure is unambiguously defined by various identifiers, crucial for database searching and regulatory documentation.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name This compound PubChem[3]
CAS Number 221295-05-2 PubChem[3]
Molecular Formula C₇H₈N₄ PubChem[3]
Molecular Weight 148.17 g/mol PubChem[3]
SMILES CN(C)C1=NC=C(N=C1)C#N PubChem[3]

| InChIKey | SOOIJJUGROUJPT-UHFFFAOYSA-N | PubChem[3] |

The arrangement of the dimethylamino and carbonitrile groups imparts a significant dipole moment to the molecule and dictates its reactivity, which will be explored in subsequent sections.

Caption: 2D Molecular Structure of this compound.

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic strategy can be devised from fundamental principles of heterocyclic chemistry. The most logical approach involves a nucleophilic aromatic substitution (SₙAr) reaction on a suitably activated pyrazine precursor.

Causality in Experimental Design: The choice of a halogenated pyrazine, such as 5-chloropyrazine-2-carbonitrile, as the starting material is strategic. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of both the nitrile group and the ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate. Dimethylamine serves as a potent, readily available nucleophile.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 5-chloropyrazine-2-carbonitrile (1.0 eq) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration), add a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Nucleophile Addition: Add a solution of dimethylamine (2.0-2.5 eq, typically as a 2M solution in THF or generated in situ from dimethylamine hydrochloride) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C). The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction on the electron-deficient pyrazine ring.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow start Start: 5-Chloropyrazine-2-carbonitrile reaction SₙAr Reaction (60-80 °C) start->reaction reagents Reagents: - Dimethylamine (nucleophile) - K₂CO₃ (base) - DMSO (solvent) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Profile

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing formulation strategies.

Table 2: Computed Physicochemical Properties

Property Value Details Source
XlogP 0.8 A measure of lipophilicity. PubChemLite[4]
Monoisotopic Mass 148.07489 Da The exact mass of the most abundant isotope. PubChemLite[4]
Topological Polar Surface Area (TPSA) 52.8 Ų Predicts transport properties like cell permeability. PubChem[3]
Hydrogen Bond Acceptors 4 Number of atoms that can accept a hydrogen bond. PubChem[3]

| Hydrogen Bond Donors | 0 | Number of atoms that can donate a hydrogen bond. | PubChem[3] |

Expected Spectroscopic Signatures

A self-validating protocol requires rigorous characterization of the final compound. The expected spectroscopic data are as follows:

  • ¹H NMR: The spectrum should show two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrazine ring. Another singlet, integrating to six protons, would be observed in the upfield region (typically ~3.0-3.5 ppm) corresponding to the two equivalent methyl groups of the dimethylamino moiety.

  • ¹³C NMR: The spectrum will reveal seven distinct carbon signals. The carbon of the nitrile group will appear significantly downfield (~115-120 ppm). The four aromatic carbons will have distinct chemical shifts, and a signal for the methyl carbons will be present in the aliphatic region (~40 ppm).

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C≡N (nitrile) stretch is expected in the range of 2220-2240 cm⁻¹. C-H stretching from the aromatic and methyl groups, as well as C=N and C=C stretching from the pyrazine ring, will also be present.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at an m/z of approximately 149.082.[4] Other adducts, such as with sodium [M+Na]⁺, may also be observed.[4]

Table 3: Predicted Mass Spectrometry Adducts

Adduct Predicted m/z
[M+H]⁺ 149.08217
[M+Na]⁺ 171.06411
[M+K]⁺ 187.03805
[M-H]⁻ 147.06761

Source: PubChemLite[4]

Applications in Drug Development: A Versatile Scaffold

The true value of this compound lies in its role as a versatile intermediate for constructing more complex drug candidates. The two functional groups offer orthogonal reactivity, allowing for selective chemical transformations.

  • The Nitrile Group: This group is a synthetic linchpin. It can be:

    • Hydrolyzed to a carboxylic acid or amide, providing a key handle for amide bond formation. Pyrazinamide, for instance, is an amide derivative of pyrazinecarboxylic acid.[5]

    • Reduced to a primary amine, which can be further functionalized.

    • Converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

  • The Dimethylamino Group: As a strong activating group, it influences the electronics of the pyrazine ring and can participate in key binding interactions within a protein target.

  • The Pyrazine Core: The ring nitrogens can act as hydrogen bond acceptors, a critical interaction in many enzyme active sites. For example, related pyrazine-containing compounds have been developed as potent inhibitors of Checkpoint Kinase 1 (CHK1), a key target in oncology, for the treatment of various cancers including lung, breast, and ovarian cancer.[6]

Applications cluster_drug Drug Discovery Applications main This compound nitrile Nitrile Group (C≡N) main->nitrile amine Dimethylamino Group main->amine kinase Kinase Inhibitor Scaffolds (e.g., CHK1) main->kinase hydrolysis Hydrolysis nitrile->hydrolysis reduction Reduction nitrile->reduction tetrazole Tetrazole Formation nitrile->tetrazole acid Carboxylic Acid Derivative hydrolysis->acid aminomethyl Aminomethyl Derivative reduction->aminomethyl tetrazolyl Tetrazolyl-Pyrazine tetrazole->tetrazolyl acid->kinase aminomethyl->kinase tetrazolyl->kinase

Caption: Synthetic utility of this compound in drug discovery.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as hazardous and must be handled with appropriate precautions.

Table 4: GHS Hazard and Precautionary Information

Category Code Description
Hazard Statements H302 Harmful if swallowed.[3]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.
H332 Harmful if inhaled.[3]
H335 May cause respiratory irritation.[3]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[7]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Sources: PubChem, Fisher Scientific[3][7][8]

Handling and Storage Protocols
  • Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid generating dust or aerosols. Do not eat, drink, or smoke in the handling area.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][9] An inert atmosphere is recommended for long-term storage to prevent degradation.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done via a licensed waste disposal company.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, predictable reactivity, and versatile functional handles make it an invaluable starting point for the synthesis of novel therapeutic agents. By understanding its chemical properties, synthetic pathways, and potential applications, research and development professionals can leverage this scaffold to accelerate the discovery of next-generation medicines. This guide provides the foundational knowledge and practical insights necessary for its safe and effective implementation in advanced research programs.

References

  • African Rock Art. This compound.
  • PubChem. 5-(Dimethylamino)-2-pyrazinecarbonitrile | C7H8N4 | CID 45088191. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. This compound (C7H8N4).
  • Chemsrc. Pyrazinecarbonitrile | CAS#:19847-12-2. Available from: [Link]

  • PubChem. Pyrazinecarbonitrile | C5H3N3 | CID 73172. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Available from: [Link]

  • Google Patents. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use.
  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Patsnap Eureka. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-(Dimethylamino)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylamino)pyrazine-2-carbonitrile is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its pyrazine core, substituted with a dimethylamino group and a nitrile moiety, offers a versatile scaffold for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

The pyrazine ring system is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the functionalization of this important scaffold.[1] The synthesis of this compound leverages this reactivity, typically involving the displacement of a leaving group at the 5-position of a pyrazine-2-carbonitrile precursor by dimethylamine.

This document will primarily focus on a robust and commonly employed two-step synthetic strategy, which involves the initial preparation of a 5-halopyrazine-2-carbonitrile intermediate, followed by a nucleophilic aromatic substitution with dimethylamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[2] This information is essential for its handling, purification, and characterization.

PropertyValue
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
CAS Number 221295-05-2
Appearance Solid (form may vary)
Storage Inert atmosphere, room temperature

Synthetic Pathway Exploration

The most prevalent and practical synthetic route to this compound proceeds through a two-step sequence. The first step involves the synthesis of a suitable precursor, typically a 5-halopyrazine-2-carbonitrile. The second step is the nucleophilic aromatic substitution of the halogen with dimethylamine.

Step 1: Synthesis of 5-Halopyrazine-2-carbonitrile Precursors

Two common halogenated precursors are 5-chloropyrazine-2-carbonitrile and 5-bromopyrazine-2-carbonitrile. The choice between these intermediates often depends on the availability of starting materials and the desired reactivity in the subsequent step.

A regioselective method for the preparation of 5-chloropyrazine-2-carbonitrile starting from pyrazine-2-carboxamide has been reported.[3] This transformation involves a chlorination/dehydration reaction.

Experimental Protocol: Synthesis of 5-Chloropyrazine-2-carbonitrile

Materials:

  • Pyrazine-2-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of pyrazine-2-carboxamide in toluene, add a catalytic amount of DMF.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-chloropyrazine-2-carbonitrile.

5-Bromopyrazine-2-carbonitrile can be synthesized from 5-aminopyrazine-2-carbonitrile via a Sandmeyer-type reaction.[4] This reaction involves the diazotization of the amino group followed by displacement with a bromide ion.

Experimental Protocol: Synthesis of 5-Bromopyrazine-2-carbonitrile

Materials:

  • 5-Aminopyrazine-2-carbonitrile

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite

  • Acetonitrile

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve copper(II) bromide and tert-butyl nitrite in acetonitrile.

  • In a separate flask, dissolve 5-aminopyrazine-2-carbonitrile in acetonitrile.

  • Slowly add the solution of 5-aminopyrazine-2-carbonitrile dropwise to the stirred solution of copper(II) bromide and tert-butyl nitrite at room temperature.

  • Heat the reaction mixture and stir for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and dilute it with ethyl acetate.

  • Wash the organic layer with 1N hydrochloric acid and then with water.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromopyrazine-2-carbonitrile.

Step 2: Nucleophilic Aromatic Substitution with Dimethylamine

This final step involves the reaction of the 5-halopyrazine-2-carbonitrile with dimethylamine to yield the target compound, this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrazine nitrogens and the nitrile group facilitates the attack of the nucleophile (dimethylamine) at the carbon bearing the halogen.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Chloropyrazine-2-carbonitrile (or 5-bromopyrazine-2-carbonitrile)

  • Dimethylamine (as a solution in a suitable solvent like THF or as a gas)

  • A suitable solvent such as Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF)

  • A base (optional, e.g., potassium carbonate, triethylamine)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-chloropyrazine-2-carbonitrile in a suitable solvent (e.g., THF) in a pressure-rated reaction vessel.

  • Add a solution of dimethylamine (typically a 2M solution in THF or an excess of aqueous dimethylamine).

  • If necessary, add a base to scavenge the hydrohalic acid formed during the reaction.

  • Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C. The reaction time will vary depending on the substrate and temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter it off. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reaction Pathway Visualization

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_1a Pathway 1A cluster_1b Pathway 1B cluster_step2 Step 2: Nucleophilic Aromatic Substitution P2C Pyrazine-2-carboxamide CPCN 5-Chloropyrazine-2-carbonitrile P2C->CPCN POCl₃, DMF (cat.) Halopyrazine 5-Halopyrazine-2-carbonitrile (Cl or Br) APCN 5-Aminopyrazine-2-carbonitrile BPCN 5-Bromopyrazine-2-carbonitrile APCN->BPCN CuBr₂, t-BuONO Target 5-(Dimethylamino)pyrazine- 2-carbonitrile Halopyrazine->Target Dimethylamine

Caption: General synthetic pathways to this compound.

Data Presentation

Spectroscopic Data Comparison

The following table summarizes key spectroscopic data for the starting materials and the final product, which is crucial for reaction monitoring and product characterization.[1]

Compound¹H NMR (δ, ppm) in CDCl₃IR (cm⁻¹)MS (m/z)
5-Aminopyrazine-2-carbonitrile 8.35 (d, J=1.5 Hz, 1H), 7.95 (d, J=1.5 Hz, 1H), 5.10 (br s, 2H)~3400-3200 (N-H), ~2220 (C≡N)120.04 [M]⁺
5-Bromopyrazine-2-carbonitrile 8.85 (d, J=1.5 Hz, 1H), 8.95 (d, J=1.5 Hz, 1H)~2230 (C≡N)182.95, 184.95 [M]⁺, [M+2]⁺
This compound ~8.1 (s, 1H), ~7.8 (s, 1H), ~3.2 (s, 6H)~2215 (C≡N)148.08 [M]⁺

Note: The ¹H NMR chemical shifts for this compound are approximate and may vary depending on the solvent and concentration.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry, particularly nucleophilic aromatic substitution. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable building block for their discovery programs. Careful optimization of reaction conditions and purification procedures will ensure high yields and purity of the final product, facilitating its use in the synthesis of novel and potentially life-saving therapeutics.

References

  • PubChemLite. This compound (C7H8N4). [Link]

  • PubChem. 5-(Dimethylamino)-2-pyrazinecarbonitrile. [Link]

  • African Rock Art. This compound. [Link]

  • Jampilek, J., Dolezal, M., & Satinsky, D. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Current Organic Chemistry, 9(1), 49-60. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73833, Pyrazine-2-carboxamide. [Link]

Sources

An In-depth Technical Guide to 5-(Dimethylamino)pyrazine-2-carbonitrile: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylamino)pyrazine-2-carbonitrile is a substituted pyrazine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitrile group and the electron-donating dimethylamino group on the pyrazine core, make it an attractive scaffold for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this important chemical entity. While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its history is intertwined with the broader exploration of pyrazine chemistry for pharmaceutical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.[1]

PropertyValue
CAS Number 221295-05-2
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
IUPAC Name This compound
SMILES CN(C)C1=NC=C(N=C1)C#N
Appearance Typically a solid
Storage Inert atmosphere, room temperature

Historical Context and Postulated Discovery

The precise date and laboratory of the first synthesis of this compound are not prominently documented in scientific literature. Its emergence is likely rooted in the broader pursuit of novel pyrazine-based compounds for drug discovery, where the pyrazine scaffold is recognized for its presence in numerous biologically active molecules.[2] The development of synthetic methodologies for functionalizing pyrazine rings, particularly through nucleophilic aromatic substitution, paved the way for the creation of a vast library of derivatives, including the title compound.

It is highly probable that this compound was first synthesized as an intermediate in a multi-step synthesis campaign aimed at producing more complex pharmaceutical candidates. Its CAS number, 221295-05-2, was assigned to ensure its unique identification in chemical databases and literature.[3][4]

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a leaving group, typically a halogen, from an activated pyrazine ring by dimethylamine.

dot

Sources

Spectroscopic Characterization of 5-(Dimethylamino)pyrazine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of the spectroscopic methodologies for the characterization of 5-(Dimethylamino)pyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] Drawing upon established principles and comparative data from related pyrazine derivatives, this document offers field-proven insights into the expected spectral features and the rationale behind the selection of experimental parameters. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of such molecules.

Molecular Structure and Properties

This compound possesses a pyrazine core, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[2] The structure is further functionalized with a strong electron-donating dimethylamino group at the 5-position and an electron-withdrawing cyano group at the 2-position. This electronic arrangement significantly influences the molecule's chemical properties and its spectroscopic signature.

PropertyValueSource
Molecular FormulaC₇H₈N₄PubChem[4]
Molecular Weight148.17 g/mol PubChem[4]
Monoisotopic Mass148.0749 DaPubChem[4][5]
XLogP30.8PubChem[4]

Below is a diagram illustrating the molecular structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting signals for the two aromatic protons and the six protons of the dimethylamino group.

  • Aromatic Protons (H-3 and H-6): The pyrazine ring protons are expected to appear as two distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). Due to the electronic effects of the substituents, H-3, being adjacent to the electron-withdrawing nitrile group, is expected to be deshielded and resonate at a higher chemical shift (downfield) compared to H-6. These protons will likely appear as singlets or narrow doublets, with a small coupling constant typical for meta-positioned protons in a diazine ring.

  • Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and will therefore appear as a sharp singlet. The electron-donating nature of the nitrogen atom will shield these protons, causing them to resonate upfield, likely in the range of δ 3.0-3.5 ppm.

Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule.

  • Aromatic Carbons (C-2, C-3, C-5, C-6): These will resonate in the aromatic region of the spectrum (δ 120-160 ppm). C-5, being directly attached to the electron-donating amino group, is expected to be significantly shielded and appear at a lower chemical shift compared to the other ring carbons. Conversely, C-2, attached to the electron-withdrawing nitrile group, will be deshielded.

  • Nitrile Carbon (-C≡N): The carbon of the cyano group typically appears in a distinct region of the ¹³C NMR spectrum, generally between δ 115-125 ppm.

  • Dimethylamino Carbons (-N(CH₃)₂): The two equivalent methyl carbons will give rise to a single signal in the upfield region of the spectrum, typically around δ 40-50 ppm.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality NMR data. The choice of a 400 MHz spectrometer provides a good balance between resolution and accessibility.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh ~5-10 mg of the sample. p2 Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). p1->p2 p3 Add a small amount of TMS as an internal standard (0 ppm). p2->p3 p4 Transfer the solution to a 5 mm NMR tube. p3->p4 a1 Insert the sample into a 400 MHz NMR spectrometer. p4->a1 a2 Lock and shim the spectrometer to optimize magnetic field homogeneity. a1->a2 a3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. a2->a3 d1 Apply Fourier transformation to the acquired Free Induction Decays (FIDs). a3->d1 d2 Phase and baseline correct the resulting spectra. d1->d2 d3 Calibrate the chemical shift scale relative to TMS. d2->d3 d4 Integrate the ¹H signals and pick peaks for both spectra. d3->d4

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to its key structural features.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~2220-2240-C≡N (Nitrile)StretchingStrong, sharp
~1600-1450C=C and C=NAromatic ring stretchingMedium to strong
~1360-1250C-N (Aromatic amine)StretchingStrong
~3100-3000C-H (Aromatic)StretchingMedium to weak
~2950-2850C-H (Alkyl)StretchingMedium

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹. The presence of strong bands in the fingerprint region corresponding to the aromatic system and the C-N bond will further confirm the structure.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

  • Instrument Setup: Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to generate the IR spectrum. Perform baseline correction as needed.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of the structure.

Expected Mass Spectral Data

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule, as it typically results in a prominent protonated molecular ion peak ([M+H]⁺).

AdductPredicted m/z
[M+H]⁺149.08217
[M+Na]⁺171.06411
[M+K]⁺187.03805
[M]⁺148.07434
(Data sourced from PubChemLite)[5]

The high-resolution mass spectrum should show the monoisotopic mass of the protonated molecule at m/z 149.0822, which corresponds to the molecular formula C₇H₉N₄⁺.

Potential Fragmentation Pathway

Under harsher ionization conditions, such as electron ionization (EI), or through tandem MS (MS/MS) experiments, fragmentation of the molecular ion would be expected. A likely fragmentation pathway involves the loss of a methyl radical (•CH₃) from the dimethylamino group, which is a common fragmentation for N-methylated compounds.

G M [M]⁺˙ m/z = 148 M_frag [M - CH₃]⁺ m/z = 133 M->M_frag - •CH₃

Sources

The Pyrazine Nucleus: A Privileged Scaffold for Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized therapeutic strategies for numerous diseases. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are paramount, and among them, the pyrazine ring has distinguished itself as a "privileged scaffold." This guide provides a detailed technical exploration of pyrazine-based kinase inhibitors, delving into the chemical rationale for their prevalence, their mechanisms of action, strategies for their design and synthesis, and the critical experimental protocols for their evaluation. We will offer field-proven insights into the causality behind experimental choices, present detailed methodologies for key assays, and provide a quantitative look at structure-activity relationships to empower researchers in the rational design of next-generation therapeutics.

The Strategic Advantage of the Pyrazine Core

Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor to phosphorylate substrate proteins. The majority of kinase inhibitors are designed to be ATP-competitive, occupying the ATP-binding pocket and preventing this phosphotransfer reaction. The efficacy of such an inhibitor is largely dictated by its ability to form specific, high-affinity interactions with key amino acid residues within this pocket.

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is exceptionally well-suited for this role.[1] Its planar aromatic nature allows it to fit snugly within the often-hydrophobic ATP-binding site, while the strategically positioned nitrogen atoms serve as ideal hydrogen bond acceptors.[2] This enables the pyrazine core to form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the kinase domain. This hinge-binding interaction is a hallmark of many potent kinase inhibitors and serves as a critical anchor for the molecule.[2][3] Furthermore, the pyrazine ring is synthetically tractable, allowing for facile and diverse functionalization at its carbon positions, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.[3]

Mechanism of Action: Targeting the Engine of Cellular Signaling

Pyrazine-based inhibitors predominantly act as ATP-competitive inhibitors.[4][5] They achieve their effect by binding reversibly or irreversibly to the ATP-binding pocket, thereby blocking the kinase's ability to phosphorylate its downstream substrates.[5][6] This interruption of the signaling cascade can induce cellular responses such as apoptosis or cell cycle arrest, making these inhibitors potent therapeutic agents, especially in cancer where kinase signaling is frequently dysregulated.[4][7]

A prime example of a kinase family targeted by pyrazine-based inhibitors is the Aurora kinases . These serine/threonine kinases (comprising Aurora A, B, and C) are master regulators of mitosis, playing essential roles in centrosome maturation, spindle assembly, and chromosome segregation.[7][8] Their overexpression is a common feature in many human cancers and is linked to genomic instability and tumorigenesis.[6] Inhibiting Aurora kinases can lead to catastrophic mitotic failure in rapidly dividing cancer cells, making them a compelling therapeutic target.

The signaling pathway below illustrates the central role of Aurora kinases in cell cycle progression, highlighting the critical processes that are blocked by their inhibition.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Dup Centrosome Duplication Prophase Prophase (Centrosome Separation, Spindle Assembly) Centrosome_Dup->Prophase Metaphase Metaphase (Chromosome Alignment) Prophase->Metaphase Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase Cytokinesis Cytokinesis (Cell Division) Anaphase->Cytokinesis AurA Aurora A AurA->Centrosome_Dup Regulates Maturation AurA->Prophase Essential for Spindle Assembly AurB Aurora B (as part of CPC) AurB->Metaphase Ensures correct Kinetochore-Microtubule Attachment (SAC) AurB->Cytokinesis Regulates Plk1 Plk1 CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->AurA Activates Pyrazine_Inhibitor Pyrazine-based Aurora Kinase Inhibitor Pyrazine_Inhibitor->AurA Inhibits Pyrazine_Inhibitor->AurB Inhibits

Caption: The Aurora Kinase Signaling Pathway in Mitosis.

Design and Synthesis Strategies: Building the Inhibitor

The synthesis of pyrazine-based kinase inhibitors often revolves around building a substituted heterocyclic core. A common and versatile scaffold is the imidazo[1,2-a]pyrazine ring system.[5] The general synthetic approach allows for the introduction of diverse substituents at key positions to modulate the inhibitor's biological activity and physical properties.

A representative synthesis begins with a commercially available aminopyrazine, which undergoes cyclization followed by functionalization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This strategy provides a modular and efficient route to a wide array of analogues for structure-activity relationship (SAR) studies.

The diagram below outlines a generalized workflow for the discovery and validation of a novel pyrazine-based kinase inhibitor, from initial design to cellular confirmation of activity.

Experimental_Workflow Design 1. Rational Design & Library Synthesis Synthesis Synthesis of Imidazo[1,2-a]pyrazine Derivatives Design->Synthesis Biochem 2. Biochemical Screening Assay_Dev Kinase Inhibition Assay (e.g., ADP-Glo) Biochem->Assay_Dev Cellular 3. Cellular Assays Viability Cell Viability Assay (e.g., MTT) Cellular->Viability Lead_Opt 4. Lead Optimization Lead_Opt->Design PK_PD Pharmacokinetics & Pharmacodynamics Lead_Opt->PK_PD Synthesis->Assay_Dev IC50_Det IC50 Determination (Potency & Selectivity) Assay_Dev->IC50_Det IC50_Det->Cellular SAR SAR Analysis IC50_Det->SAR Target_Val Cellular Target Engagement (e.g., Western Blot for p-Substrate) Viability->Target_Val Target_Val->SAR SAR->Lead_Opt Iterative Improvement

Caption: Drug Discovery Workflow for Pyrazine-based Kinase Inhibitors.

Structure-Activity Relationship (SAR): Decoding Potency and Selectivity

The goal of rational drug design is to understand how specific structural modifications to a molecule affect its biological activity. For pyrazine-based kinase inhibitors, SAR studies are crucial for optimizing potency against the target kinase while minimizing off-target effects. By systematically altering substituents on the pyrazine core, medicinal chemists can fine-tune the inhibitor's interaction with the ATP-binding pocket.

The following table presents SAR data for a series of imidazo[1,2-a]pyrazine derivatives designed as Aurora kinase inhibitors. This data illustrates how modifications at the C3 and C6 positions of the heterocyclic core, as well as the substituent on the N-phenyl ring, impact inhibitory potency against Aurora A and Aurora B kinases, and cellular activity.

CompoundR¹ (C3)R² (C6)R³ (N-phenyl)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)p-HH3 (S10) IC₅₀ (nM) (Cellular Assay)
1a HPyridin-3-yl4-morpholinophenyl113530
1b ClPyridin-3-yl4-morpholinophenyl42915
1c MePyridin-3-yl4-morpholinophenyl64522
2a ClPhenyl4-morpholinophenyl15110120
2b Cl4-fluorophenyl4-morpholinophenyl106060
3a ClPyridin-3-yl4-(4-methylpiperazin-1-yl)phenyl21010
3b ClPyridin-3-yl4-(pyrrolidin-1-yl)phenyl31512

Data synthesized from Bouloc, N., et al. (2010). Bioorganic & Medicinal Chemistry Letters.

Causality Behind the Data:

  • C3 Position (R¹): Introducing a small, electron-withdrawing chlorine atom at the C3 position (Compound 1b ) improves potency against both Aurora A and B compared to the unsubstituted analogue (1a ). This suggests the chloro group may engage in a favorable interaction within the binding pocket or influence the electronics of the core.

  • C6 Position (R²): Replacing the pyridin-3-yl group (1b ) with a phenyl group (2a ) significantly reduces potency, especially against Aurora B. This highlights the importance of the nitrogen in the pyridine ring for a key interaction, likely a hydrogen bond.

  • N-phenyl Ring (R³): Modifications to the solvent-exposed N-phenyl ring are critical for tuning cellular activity and pharmacokinetic properties. Altering the basic amine here (e.g., comparing 1b to 3a and 3b ) can fine-tune potency and properties like cell permeability and solubility.

Experimental Protocols for Inhibitor Evaluation

Evaluating the efficacy of a newly synthesized inhibitor requires a multi-step, self-validating system of experiments. This begins with a direct measure of enzyme inhibition in a purified, cell-free system (biochemical assay) and progresses to measuring the compound's effect on living cells (cell-based assays).

Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol

Principle: The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity increases, more ATP is converted to ADP. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

Step-by-Step Methodology: [1]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of test compound (inhibitor) at various concentrations (typically a 10-point, 3-fold serial dilution in a buffer containing a small percentage of DMSO). Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase, e.g., Aurora A, and a suitable substrate, e.g., a peptide, in kinase reaction buffer).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and provides luciferase/luciferin to detect the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The data is typically normalized to the controls (0% inhibition for the 'no inhibitor' wells and 100% inhibition for the 'no kinase' wells).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.

Cell-Based Viability Assay: MTT Protocol

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells. A cytotoxic or anti-proliferative compound will result in a decreased formazan signal.

Step-by-Step Methodology: [4][5]

  • Cell Seeding:

    • Culture cancer cells (e.g., HCT116 colon cancer cells) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells per well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazine-based inhibitor in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for a desired exposure period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂. During this time, visible purple formazan crystals will form within the living cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.

    • Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Future Perspectives and Challenges

Pyrazine-based kinase inhibitors have already made a significant impact on clinical practice, with several FDA-approved drugs treating various cancers and inflammatory diseases.[5][7] The future of this field lies in addressing key challenges, primarily the development of acquired resistance to therapy. Resistance often arises from mutations in the target kinase, particularly at the "gatekeeper" residue, which can prevent the inhibitor from binding effectively.[4]

Future research will focus on:

  • Developing next-generation inhibitors: Designing novel pyrazine scaffolds that can overcome known resistance mutations.

  • Targeting allosteric sites: Moving beyond the ATP-binding pocket to develop inhibitors that bind to other sites on the kinase, a strategy that can offer higher selectivity and a different resistance profile.

  • Polypharmacology: Rationally designing inhibitors that target multiple kinases in a disease-relevant pathway, which may provide a more durable therapeutic response.

The pyrazine scaffold, with its proven track record and synthetic versatility, will undoubtedly remain a cornerstone of these future drug discovery efforts.

References

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Al-Ostoot, F. H., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. Retrieved from [Link]

  • Garg, M., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 22(1), 556. Retrieved from [Link]

  • Tang, A., et al. (2017). Aurora kinases: novel therapy targets in cancers. Oncotarget, 8(15), 25637-25651. Retrieved from [Link]

  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Retrieved from [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9508-9524. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-(Dimethylamino)pyrazine-2-carbonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 5-(Dimethylamino)pyrazine-2-carbonitrile, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The protocol herein is built upon the foundational principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.

Introduction and Significance

This compound is a substituted pyrazine derivative of significant interest in the development of novel therapeutic agents. The pyrazine core is a common scaffold in a multitude of biologically active molecules, and the unique substitution pattern of this compound, featuring a dimethylamino group and a nitrile moiety, offers versatile handles for further chemical modifications. The electron-donating dimethylamino group and the electron-withdrawing nitrile group on the pyrazine ring create a unique electronic environment, influencing the molecule's reactivity and potential biological interactions.

Chemical Properties and Safety Overview

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the target molecule and all reagents involved.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
This compoundC₇H₈N₄148.17221295-05-2Harmful if swallowed, in contact with skin, and if inhaled. Causes skin irritation and serious eye damage.[1]
5-Chloropyrazine-2-carbonitrileC₅H₂ClN₃139.5436070-75-4Acute toxicity (oral, dermal, inhalation), skin and eye irritation.
Dimethylamine (solution)C₂H₇N45.08124-40-3Flammable, corrosive, causes severe skin burns and eye damage, toxic if inhaled.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Highly flammable liquid and vapor, may form explosive peroxides, causes serious eye irritation.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An emergency eyewash and shower station should be readily accessible.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is particularly effective for electron-deficient aromatic rings, such as pyrazine, especially when activated by electron-withdrawing groups like the nitrile (-CN) group.

In this protocol, the chlorine atom at the C5 position of 5-chloropyrazine-2-carbonitrile is displaced by the nucleophilic dimethylamine. The pyrazine ring's nitrogen atoms, along with the nitrile group, withdraw electron density from the ring, making it susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is expelled.

Visualizing the Reaction Mechanism

Caption: General schematic of the SₙAr reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
  • 5-Chloropyrazine-2-carbonitrile (1.0 eq)

  • Dimethylamine solution (e.g., 40% in water or 2M in THF) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Potassium Carbonate (K₂CO₃) (optional, as a base)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography elution)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 5-chloropyrazine-2-carbonitrile (1.0 eq).

    • Dissolve the starting material in anhydrous THF. The volume of the solvent should be sufficient to ensure proper stirring (e.g., 10-20 mL per gram of starting material).

  • Addition of Nucleophile:

    • To the stirred solution, add the dimethylamine solution (2.0-3.0 eq) dropwise at room temperature. If a solution in water is used, the reaction may be biphasic. If a solution in THF is used, the addition is typically homogenous.

    • Optional: If using dimethylamine hydrochloride or if a stronger base is desired to scavenge the generated HCl, anhydrous potassium carbonate (1.5-2.0 eq) can be added to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 7:3). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A gradient elution system of hexanes and ethyl acetate is recommended to isolate the pure this compound.

Characterization

The purified product should be characterized to confirm its identity and purity.

  • Appearance: Typically a solid.

  • ¹H NMR and ¹³C NMR: To confirm the structure.

  • Mass Spectrometry: To confirm the molecular weight (148.17 g/mol ).[1]

  • Melting Point: To assess purity.

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - 5-Chloropyrazine-2-carbonitrile - Anhydrous THF - Inert Atmosphere start->setup add_reagent Add Dimethylamine Solution setup->add_reagent reflux Heat to Reflux (4-12h) Monitor by TLC add_reagent->reflux workup Work-up: - Remove THF - H₂O/EtOAc Extraction - Brine Wash - Dry over Na₂SO₄ reflux->workup purify Purification: Silica Gel Column Chromatography workup->purify characterize Characterization: - NMR - MS - Melting Point purify->characterize end End Product: This compound characterize->end

Caption: A streamlined workflow for the synthesis and purification of this compound.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time, the reaction time can be extended. Ensure that the dimethylamine solution is of good quality and that an adequate excess is used. The use of a base like potassium carbonate can sometimes facilitate the reaction by neutralizing the generated HCl.

  • Low Yield: Low yields can result from incomplete reaction, degradation of the product during work-up or purification, or mechanical losses. Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent side reactions. Careful extraction and chromatography techniques are essential to maximize recovery.

  • Purification Challenges: If the product is difficult to separate from impurities, optimizing the chromatography eluent system is crucial. A shallow gradient can improve separation. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for their research and development needs. The principles of nucleophilic aromatic substitution are fundamental to this transformation, and an understanding of the reaction mechanism is key to troubleshooting and optimizing the synthesis.

References

  • PubChem. 5-(Dimethylamino)-2-pyrazinecarbonitrile. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of 5-(Dimethylamino)pyrazine-2-carbonitrile and Other Novel Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazine Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Pyrazines, a class of nitrogen-containing heterocyclic compounds, are found in a variety of natural products and are integral to many approved drugs, including those with anticancer and antibacterial properties.[1] The strategic placement of nitrogen atoms within the pyrazine ring allows for critical interactions with biological targets, such as the hinge region of kinases, making them attractive candidates for drug development, particularly in oncology.[2]

5-(Dimethylamino)pyrazine-2-carbonitrile (5-DMAP-2-CN) is a novel compound belonging to this promising class. To evaluate the therapeutic efficacy of 5-DMAP-2-CN and other similar pyrazine derivatives, a systematic approach employing a series of robust cell-based assays is essential. These assays provide critical insights into the compound's effects on cell viability, proliferation, and the underlying molecular mechanisms of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assay methods for evaluating the efficacy of 5-DMAP-2-CN. It offers detailed, step-by-step protocols for key experiments, explains the scientific rationale behind these methods, and provides guidance on data interpretation.

I. Initial Screening: Assessing Cytotoxicity and Cell Viability

The first step in evaluating a novel compound is to determine its effect on cell viability and to quantify its cytotoxic or cytostatic effects.[3] Cell viability assays are fundamental in drug discovery for assessing a compound's potential toxicity and for determining the dose-response relationship.[3][4]

A. Rationale for Viability Assays

Viability assays measure the overall health of a cell population and can distinguish between compounds that kill cells (cytotoxic) and those that inhibit their growth (cytostatic).[3] These assays typically rely on measuring metabolic activity, which is directly proportional to the number of viable cells.[5]

B. Recommended Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5][6] In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product that can be quantified spectrophotometrically.[5][6]

Experimental Workflow: MTT Assay

MTT_Workflow Cell_Culture Culture Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of 5-DMAP-2-CN Add_Compound Add Compound to Wells Prepare_Dilutions->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (5-DMAP-2-CN)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Compound Treatment: Prepare serial dilutions of 5-DMAP-2-CN in complete medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).[2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is then generated to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
IC50 The half-maximal inhibitory concentration of the compound.
Dose-Response Curve A graphical representation of the relationship between compound concentration and cell viability.

II. Elucidating the Mechanism of Cell Death: Apoptosis Assays

If 5-DMAP-2-CN induces a decrease in cell viability, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[7]

A. Rationale for Apoptosis Assays

Apoptosis is a highly regulated process involving a cascade of molecular events.[7][8] Assays that detect these events can confirm if a compound induces apoptosis and can provide insights into the specific apoptotic pathway involved.[9] It is often recommended to use more than one method to confirm apoptosis.[9][10]

B. Recommended Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Annexin V staining is a widely used method for detecting early-stage apoptosis.[7][10] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.

Experimental Workflow: Annexin V/PI Staining by Flow Cytometry

AnnexinV_Workflow Seed_Cells Seed Cells Treat_Compound Treat with 5-DMAP-2-CN Seed_Cells->Treat_Compound Incubate Incubate Treat_Compound->Incubate Harvest_Cells Harvest and Wash Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_AnnexinV_PI Add Annexin V-FITC and PI Resuspend->Add_AnnexinV_PI Incubate_Dark Incubate in the Dark Add_AnnexinV_PI->Incubate_Dark Analyze_Flow Analyze by Flow Cytometry Quantify Quantify Cell Populations Analyze_Flow->Quantify

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with 5-DMAP-2-CN

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of 5-DMAP-2-CN for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis and Interpretation

The flow cytometry data will allow for the quantification of four cell populations:

Population Annexin V Staining PI Staining Interpretation
Q1NegativePositiveNecrotic cells
Q2PositivePositiveLate apoptotic cells
Q3NegativeNegativeViable cells
Q4PositiveNegativeEarly apoptotic cells

III. Investigating Effects on Cell Proliferation: Cell Cycle Analysis

In addition to inducing cell death, anticancer compounds can also inhibit cell proliferation by causing cell cycle arrest.[11]

A. Rationale for Cell Cycle Analysis

Cell cycle analysis using flow cytometry provides a snapshot of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] This allows for the determination of whether a compound induces arrest at a specific checkpoint.

B. Recommended Cell Cycle Assay: Propidium Iodide (PI) Staining

PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[12][13] This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[12]

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with 5-DMAP-2-CN

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with 5-DMAP-2-CN and harvest as previously described.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Data Analysis and Interpretation

The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest at that checkpoint.

Cell Cycle Phase DNA Content
G0/G1 2N
S Between 2N and 4N
G2/M 4N

IV. Delving into Molecular Mechanisms: Signaling Pathway Analysis

To understand the specific molecular targets of 5-DMAP-2-CN, it is crucial to investigate its effects on key signaling pathways involved in cell survival, proliferation, and apoptosis.

A. Rationale for Signaling Pathway Analysis

Western blotting is a powerful technique for detecting and quantifying the expression levels of specific proteins in a cell lysate.[14] By examining the expression and phosphorylation status of key signaling proteins, researchers can identify the pathways modulated by the compound.[15]

B. Recommended Technique: Western Blotting

Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.

Experimental Workflow: Western Blotting

WesternBlot_Workflow Cell_Treatment Treat Cells with 5-DMAP-2-CN Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal Secondary_Ab->Detection

Caption: Workflow for Western Blotting Analysis.

Protocol: Western Blotting

Materials:

  • Cell lysates from 5-DMAP-2-CN treated cells

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with 5-DMAP-2-CN, lyse the cells, and determine the protein concentration.[14]

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[14]

  • Transfer: Transfer the separated proteins to a membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

Data Analysis and Interpretation

The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH). This allows for the determination of changes in protein expression or phosphorylation levels in response to treatment with 5-DMAP-2-CN.

Conclusion

The cell-based assays outlined in this application note provide a robust framework for the initial evaluation of the efficacy of this compound and other novel pyrazine derivatives. By systematically assessing cytotoxicity, apoptosis, cell cycle progression, and effects on key signaling pathways, researchers can gain a comprehensive understanding of a compound's therapeutic potential and mechanism of action, thereby guiding further preclinical and clinical development.

References

Sources

Application Note: Comprehensive Analytical Characterization of 5-(Dimethylamino)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 5-(Dimethylamino)pyrazine-2-carbonitrile, a heterocyclic aromatic compound of interest in pharmaceutical research and development. Pyrazine derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities.[1] Accurate and robust analytical methods are therefore essential for confirming identity, determining purity, and ensuring the quality of this key intermediate. This application note details an integrated analytical workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the rationale behind the chosen technique and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyrazine, a class of heterocyclic compounds found in nature and widely used in the synthesis of pharmaceuticals and agrochemicals.[1][2] The structure incorporates a pyrazine ring, a dimethylamino group (an electron-donating group), and a cyano (nitrile) group (an electron-withdrawing group). This unique electronic arrangement influences its chemical properties and requires a multi-technique approach for unambiguous characterization. Proper analytical validation is a cornerstone of the drug development process, ensuring batch-to-batch consistency, safety, and efficacy of the final product. This guide establishes a reliable framework for achieving this goal.

Physicochemical Properties & Analytical Considerations

Understanding the molecule's properties is critical for method development. The structure suggests moderate polarity, UV absorbance due to the aromatic system, and susceptibility to ionization, making it amenable to a range of analytical techniques.

PropertyValue / PredictionRationale & Implication for Analysis
Molecular Formula C₇H₈N₄Provides the basis for exact mass determination by HRMS.[3]
Monoisotopic Mass 148.0749 g/mol Target mass for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition.[3]
Polarity Moderately PolarThe pyrazine and nitrile groups increase polarity. Suitable for Reversed-Phase HPLC with a polar-modified column.
UV Chromophore YesThe conjugated aromatic pyrazine system allows for sensitive detection by UV-Vis spectroscopy, ideal for HPLC-UV.
Basicity Weakly BasicThe nitrogen atoms in the pyrazine ring and the dimethylamino group can be protonated, enabling efficient ionization for ESI-MS in positive mode.
Key Functional Groups Nitrile (-C≡N), Aromatic Ring, Tertiary Amine (-N(CH₃)₂)These groups provide distinct signals in FTIR and NMR spectroscopy for structural confirmation.

Integrated Analytical Workflow

A sequential and integrated approach is recommended for the complete characterization of this compound. Each technique provides complementary information, leading to an unambiguous confirmation of structure and purity.

Analytical_Workflow cluster_Purity Purity & Quantification cluster_Structure Structural Elucidation cluster_Confirmation Final Confirmation HPLC HPLC-UV (Purity Assay, Impurity Profile) MS LC-MS / HRMS (Molecular Weight, Formula) HPLC->MS Hyphenated Analysis Confirm Certificate of Analysis (CoA) (Identity, Purity, Quality) HPLC->Confirm NMR 1H & 13C NMR (Connectivity, Definitive Structure) MS->NMR Complementary Data MS->Confirm FTIR FTIR (Functional Group ID) NMR->FTIR Complementary Data NMR->Confirm FTIR->Confirm

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is the primary method for determining the purity of the compound and identifying any related impurities.[4] A reversed-phase method is suitable given the compound's moderate polarity.

Causality Behind Experimental Choices:

  • Column: A C18 column is a standard choice for reversed-phase chromatography. A column with end-capping is preferred to minimize peak tailing that can occur with basic compounds like this pyrazine derivative.

  • Mobile Phase: Acetonitrile is chosen over methanol as it often provides better peak shape and lower backpressure. A mild buffer like ammonium acetate is used to control the ionization state of the molecule and ensure reproducible retention times.

  • Gradient Elution: A gradient from a low to a high percentage of organic solvent ensures that impurities with a wide range of polarities can be effectively separated and eluted as sharp peaks.

  • Detection Wavelength: The UV spectrum should be measured to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Protocol: HPLC Purity Determination

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5.

    • Mobile Phase B: Acetonitrile.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, maintained at 30 °C.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the diluent.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: DAD, monitor at λ-max (e.g., 254 nm and 320 nm).

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      15.0 90
      20.0 90
      20.1 10

      | 25.0 | 10 |

  • System Suitability & Data Analysis:

    • Perform five replicate injections of the working standard. The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • The theoretical plates for the main peak should be > 2000, and the tailing factor should be between 0.8 and 1.5.

    • Calculate purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Spectroscopic Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition. Coupling HPLC with MS (LC-MS) is highly effective for confirming the mass of the main peak and any impurities.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is the method of choice for polar, ionizable molecules. Positive mode ESI ([M+H]⁺) is selected due to the presence of basic nitrogen atoms that are readily protonated.

  • Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurement, which allows for the unambiguous confirmation of the elemental formula.

Protocol: LC-MS Analysis

  • Instrumentation:

    • An LC-MS system, such as a Waters ACQUITY UPLC coupled to a Xevo G2-XS Q-TOF Mass Spectrometer, is used.[5]

    • Use the same HPLC method as described in Section 4.1, but with a volatile buffer like ammonium formate if required, and direct the eluent to the MS source.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/Hr

    • Desolvation Gas Flow: 800 L/Hr

    • Mass Range: m/z 50 - 500

    • Acquisition Mode: Full Scan, High Resolution

  • Data Interpretation:

    • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

    • Theoretical m/z for [C₇H₈N₄ + H]⁺: 149.0822

    • Confirm that the measured accurate mass is within a 5 ppm tolerance of the theoretical mass.

    • Fragmentation data (MS/MS) can be acquired to further support the structure by identifying characteristic losses (e.g., loss of CH₃, HCN).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for definitive structural elucidation, providing detailed information about the carbon-hydrogen framework.[6] Both ¹H and ¹³C NMR are required.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar organic compounds.[7]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving complex coupling patterns.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Cap the tube and gently agitate until the sample is fully dissolved. Sonication may be used if necessary.[7]

  • ¹H NMR Acquisition (400 MHz):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: -2 to 10 ppm

    • Reference the residual DMSO solvent peak to δ 2.50 ppm.

  • ¹³C NMR Acquisition (100 MHz):

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: 0 to 180 ppm

    • Reference the DMSO solvent peak to δ 39.52 ppm.

Predicted NMR Data & Interpretation:

¹H NMR Predicted Shift (δ, ppm)MultiplicityAssignment
Protons 8.4 - 8.6SingletPyrazine H
8.1 - 8.3SingletPyrazine H
3.1 - 3.3Singlet (6H)-N(CH₃)₂
¹³C NMR Predicted Shift (δ, ppm)Assignment
Carbons 155 - 160C-N(CH₃)₂
140 - 145C-CN
130 - 135Pyrazine CH
125 - 130Pyrazine CH
115 - 120-C≡N
35 - 40-N(CH₃)₂

Note: The exact chemical shifts for the two pyrazine protons are distinct and can be confirmed with 2D NMR techniques (COSY, HMBC) if needed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups.

Causality Behind Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Expected Vibrations: The nitrile group has a very characteristic, sharp absorption in a relatively clean region of the spectrum.[8][9]

Protocol: FTIR-ATR Analysis

  • Instrumentation: A standard FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H StretchAromatic
~2950 - 2850C-H StretchAliphatic (Methyl)
~2240 - 2220 C≡N Stretch Nitrile (Aromatic) [9][10]
~1600 - 1450C=C & C=N StretchAromatic Ring
~1350 - 1250C-N StretchAryl-Amine

Summary of Characterization Data

The table below consolidates the expected analytical results for a high-purity sample of this compound.

TechniqueParameterExpected Result
HPLC Purity (Area %)≥ 98.0%
Retention TimeDependent on method, should be consistent.
HRMS [M+H]⁺ (m/z)Measured: 149.0822 ± 5 ppm
¹H NMR Chemical Shiftsδ ~8.5 (s, 1H), ~8.2 (s, 1H), ~3.2 (s, 6H) ppm
¹³C NMR Key Chemical Shiftsδ ~118 (C≡N), ~38 (-N(CH₃)₂) ppm
FTIR Key Absorptions~2230 cm⁻¹ (C≡N), ~1550 cm⁻¹ (C=N/C=C)

Conclusion

The combination of chromatography and spectroscopy as outlined in this application note provides a robust and reliable framework for the complete analytical characterization of this compound. HPLC-UV serves as the primary tool for purity assessment, while the collective data from HRMS, NMR, and FTIR provides unambiguous confirmation of the molecule's identity and structure. Adherence to these protocols will ensure high-quality data suitable for research, quality control, and regulatory submissions in the drug development process.

References

  • Bernstein, R. B., et al. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

  • BIOSYNCE. (n.d.). What analytical methods are used for pyrazine detection? BIOSYNCE Blog. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Dimethylamino)-2-pyrazinecarbonitrile. PubChem. Available at: [Link]

  • Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 73(8), 2465–2468. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Available at: [Link]

  • Li, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1051. Available at: [Link]

  • Czylkowska, A., et al. (2021). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 11(23), 13935-13949. Available at: [Link]

  • Climova, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(15), 4993. Available at: [Link]

  • ResearchGate. (2023). Application of ATR-FTIR spectroscopy to characterize the acrylonitrile content of degraded filled nitrile rubber compounds. Available at: [Link]

  • Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. ACS Publications. Available at: [Link]

  • Czylkowska, A., et al. (2021). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Available at: [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. NIST WebBook. Available at: [Link]

  • Scribd. (n.d.). Analysis of Pyrazines by GC. Available at: [Link]

  • RSC Publishing. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Available at: [Link]

  • African Rock Art. (n.d.). This compound. Available at: [Link]

  • Britannica. (n.d.). Pyrazine. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C7H8N4). Available at: [Link]

Sources

In Vivo Experimental Design for Testing Pyrazine-Based Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, contribute to enhanced binding affinity with various biological targets.[1][2] This has led to the development of a diverse array of pyrazine-containing drugs with applications as anticancer, anti-inflammatory, antiviral, and diuretic agents.[1][3] Notable examples of FDA-approved drugs incorporating a pyrazine moiety include the anticancer drug Bortezomib, the antiviral Favipiravir, and the diuretic Amiloride.[4] The versatility of the pyrazine structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to improve efficacy and reduce toxicity.[3][5] This guide provides a comprehensive framework for the in vivo experimental design of novel pyrazine-based compounds, emphasizing scientific integrity and actionable protocols for researchers in drug development.

Part 1: Preclinical In Vivo Model Selection: A Target-Driven Approach

The choice of an appropriate animal model is paramount for the successful in vivo evaluation of pyrazine-based compounds. This decision should be driven by the specific therapeutic indication and the compound's proposed mechanism of action. A thorough understanding of the pathophysiology of the disease being targeted is essential to select a model that recapitulates key aspects of the human condition.

Oncology Models:

For anticancer pyrazine derivatives, which often target kinases or other signaling pathways, several well-established models are available.[5][6]

  • Xenograft Models: These models involve the implantation of human cancer cell lines into immunocompromised mice. They are widely used to assess the in vivo efficacy of novel compounds.[3] For instance, a study on imidazo[1,5-a]pyrazines as BTK inhibitors utilized a TMD8 xenograft model to demonstrate in vivo efficacy.[6] Similarly, an orthotopic intracranial GBM xenograft model was used to show that YM155, a pyrazine derivative, significantly inhibited brain tumor growth.[3]

  • Patient-Derived Xenograft (PDX) Models: PDX models, which involve the engraftment of tumor tissue from a patient directly into an immunodeficient mouse, are gaining prominence as they more accurately reflect the heterogeneity and biology of human tumors.

  • Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same strain. This allows for the study of the compound's interaction with the host immune system, which is crucial for immuno-oncology applications.

Inflammation and Autoimmune Models:

Pyrazine derivatives have shown promise as anti-inflammatory agents.[3]

  • Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis. A study on pyrrolo[2,3-b]pyrazines as dual ITK and JAK3 inhibitors demonstrated their efficacy in a CIA mouse model.[6]

  • Carrageenan-Induced Paw Edema in Rats: This is a classic acute inflammation model used to evaluate the anti-inflammatory effects of novel compounds.[3]

Infectious Disease Models:

The antiviral activity of pyrazine compounds, such as Favipiravir, necessitates the use of specific viral infection models. The choice of model will depend on the target virus and may involve challenges with pathogens like influenza or Ebola in appropriate biosafety level facilities.

Part 2: Core In Vivo Experimental Protocols

A well-designed in vivo study comprises several key experimental phases, from initial tolerability assessments to definitive efficacy studies. The following protocols provide a detailed, step-by-step approach.

Protocol 1: Maximum Tolerated Dose (MTD) and Dose-Range Finding Study

Rationale: The primary objective of this initial study is to determine the highest dose of the pyrazine compound that can be administered without causing unacceptable toxicity. This information is critical for designing subsequent efficacy studies with relevant and safe dose levels.

Methodology:

  • Animal Selection: Select a cohort of healthy animals (e.g., mice or rats) of a single sex and age.

  • Group Allocation: Divide the animals into several groups (e.g., 5 groups of 3-5 animals each), including a vehicle control group.

  • Dose Escalation: Administer the pyrazine compound at escalating doses to each group. The starting dose can be estimated from in vitro cytotoxicity data.

  • Clinical Observation: Monitor the animals daily for clinical signs of toxicity, including changes in weight, activity, and overall appearance.

  • Data Collection: Record body weight changes, food and water consumption, and any observed adverse effects.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

Protocol 2: Pharmacokinetic (PK) Study

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a pyrazine compound is crucial for interpreting efficacy and toxicology data. A PK study helps to establish the relationship between the administered dose and the resulting drug concentration in the body over time.

Methodology:

  • Animal Cannulation (Optional): For serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein) may be performed.

  • Drug Administration: Administer a single dose of the pyrazine compound to a cohort of animals via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the pyrazine compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Use specialized software to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters for Pyrazine-Based Compounds

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeDetermines the dosing interval.
F (%) BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Data adapted from in vivo studies of pyrazine-based kinase inhibitors.[6]

Protocol 3: Efficacy Study in a Disease Model

Rationale: The efficacy study is the definitive test of a pyrazine compound's therapeutic potential in a relevant disease model. The design of this study will be highly dependent on the specific disease and the compound's mechanism of action.

Methodology (Example: Xenograft Cancer Model):

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomize the tumor-bearing mice into treatment and control groups.

  • Treatment Initiation: Begin treatment with the pyrazine compound at one or more dose levels determined from the MTD study. A vehicle control group and a positive control (a standard-of-care drug) should be included.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when the animals show signs of excessive morbidity.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Study cluster_2 Post-Study Analysis MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Study MTD->PK Inform Dosing Treatment Treatment Administration PK->Treatment Guide Regimen Tumor_Implant Tumor Implantation Randomization Group Randomization Tumor_Implant->Randomization Randomization->Treatment Monitoring Tumor & Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis PD_Analysis Pharmacodynamic (PD) Analysis Endpoint->PD_Analysis

Caption: Workflow for in vivo efficacy testing of pyrazine compounds.

Part 3: Pharmacodynamic and Safety Assessments

Beyond efficacy, it is crucial to understand how the pyrazine compound affects its biological target and to assess its overall safety profile.

Pharmacodynamic (PD) Biomarker Analysis

Rationale: PD studies provide evidence that the pyrazine compound is engaging its target in vivo and modulating the intended biological pathway.

Methodology:

  • Tissue Collection: At the end of the efficacy study, collect tumor and/or relevant tissues from the animals.

  • Biomarker Analysis: Analyze the tissues for changes in biomarkers related to the compound's mechanism of action. This could include:

    • Western Blotting or Immunohistochemistry (IHC): To measure changes in protein expression or phosphorylation status.

    • qRT-PCR: To assess changes in gene expression.

    • ELISA: To quantify levels of cytokines or other soluble factors in plasma.

Signaling Pathway Modulation by a Pyrazine-Based Kinase Inhibitor

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Signal Transduction Pyrazine_Compound Pyrazine-Based Inhibitor Pyrazine_Compound->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrazine-based compound.

Safety Pharmacology and Toxicology

Rationale: A preliminary assessment of the compound's safety is essential. While comprehensive toxicology studies are conducted later in development, early in vivo studies should include basic safety monitoring.

Methodology:

  • In-life Observations: Continue to monitor for clinical signs of toxicity throughout the study.

  • Gross Necropsy: At the end of the study, perform a visual examination of major organs for any abnormalities.

  • Histopathology: Collect major organs for histopathological analysis to identify any microscopic changes.

  • Clinical Chemistry and Hematology: Collect blood for analysis of markers of liver and kidney function, as well as blood cell counts.

Conclusion: A Pathway to Clinical Translation

The in vivo evaluation of pyrazine-based compounds is a critical step in the drug development process. A well-designed and rigorously executed experimental plan, encompassing appropriate model selection, robust protocols, and comprehensive data analysis, is essential for advancing promising candidates toward clinical translation. By adhering to the principles of scientific integrity and leveraging the insights from these preclinical studies, researchers can unlock the full therapeutic potential of the versatile pyrazine scaffold.

References

  • Pharmacological activity and mechanism of pyrazines. ResearchGate. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PubMed. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Institutes of Health. [Link]

  • Pharmacological activity and mechanism of pyrazines. PubMed. [Link]

  • pharmacological-activity-and-mechanism-of-pyrazines. Bohrium. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. [Link]

  • (PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. ResearchGate. [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]

Sources

Application Notes & Protocols: A Framework for the Evaluation of 5-(Dimethylamino)pyrazine-2-carbonitrile as a Potential Kinase Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a comprehensive framework for the evaluation and application of novel compounds, using 5-(Dimethylamino)pyrazine-2-carbonitrile as a working example, for the identification of selective kinase chemical probes. The following notes and protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating methodologies.

Introduction: The Imperative for Validated Chemical Probes

Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the dissection of complex signaling pathways and the validation of novel drug targets. An ideal chemical probe exhibits high potency for its intended target, a well-characterized selectivity profile across the broader proteome, and demonstrated activity in a cellular context. The pyrazine scaffold, a privileged structure in medicinal chemistry, is frequently found in potent and selective kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.

This compound represents a starting point—a compound of interest based on its chemical structure. However, before it can be deployed as a reliable research tool, it must undergo a rigorous, multi-faceted validation process. This guide outlines the critical workflow to characterize such a compound, transforming it from a mere "inhibitor" into a well-validated chemical probe.

Phase 1: Foundational Assessment and In Silico Triage

Before committing to expensive and time-consuming wet-lab experiments, a foundational assessment of the compound's drug-like properties and predicted targets is essential. This initial phase helps to manage resources effectively and provides a hypothesis for subsequent biological testing.

This protocol uses computational methods to predict potential kinase targets based on the principle of chemical similarity.

Objective: To generate a preliminary list of potential kinase targets for this compound.

Methodology:

  • Obtain the SMILES String: Convert the chemical name "this compound" into its corresponding SMILES (Simplified Molecular Input Line Entry System) format: CN(C)c1cncc(c1)C#N.

  • Utilize Prediction Servers: Input the SMILES string into publicly available target prediction servers. Recommended platforms include:

    • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.

    • SEA (Similarity Ensemble Approach): Calculates the similarity of a compound to annotated ligands for a wide range of protein targets.

  • Analyze Results: Collate the list of predicted kinase targets. Pay close attention to targets with high prediction scores or those that appear consistently across multiple platforms. This list will inform the design of the initial in vitro screening panel.

A compound's utility is fundamentally limited by its solubility and stability in aqueous assay buffers.

Objective: To determine the kinetic solubility and stability of the compound under standard assay conditions.

Methodology:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Kinetic Solubility (Nephelometry):

    • Serially dilute the DMSO stock into a standard aqueous buffer (e.g., PBS, pH 7.4) to final concentrations ranging from 0.1 µM to 100 µM.

    • Incubate for 1-2 hours at room temperature.

    • Measure the turbidity of each solution using a nephelometer or a plate reader capable of detecting light scatter. The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility.

  • Stability (LC-MS):

    • Incubate the compound at a relevant concentration (e.g., 10 µM) in assay buffer at room temperature and 37°C.

    • Take aliquots at various time points (e.g., 0, 2, 6, 24 hours).

    • Analyze the aliquots by LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of the parent compound remaining. A compound with >95% remaining after 24 hours is generally considered stable.

G cluster_0 Phase 1: Initial Assessment Compound Candidate Compound (this compound) InSilico Protocol 1: In Silico Target Prediction Compound->InSilico Solubility Protocol 2: Aqueous Solubility & Stability Compound->Solubility Decision Proceed? InSilico->Decision Solubility->Decision

Caption: Initial decision workflow for a candidate compound.

Phase 2: In Vitro Biochemical Potency and Selectivity

This phase aims to confirm direct, biochemical interaction with purified kinases and to quantitatively assess the compound's potency and selectivity.

Objective: To profile the compound against a large, diverse panel of kinases to identify primary targets and assess selectivity.

Methodology:

  • Select a Screening Platform: Engage a commercial vendor (e.g., Eurofins DiscoverX, Promega) that offers kinase screening services. A common and robust platform is the KINOMEscan™ (DiscoverX), which uses a competition binding assay format.

  • Choose Screening Concentration: A single high concentration, typically 1 µM or 10 µM, is used for the primary screen. This concentration should be well below the compound's solubility limit.

  • Data Interpretation: The results are typically reported as "Percent of Control" (%Ctrl) or "Percent Inhibition" (%Inh).

    • %Ctrl = (Signal_Compound / Signal_DMSO) * 100

    • A low %Ctrl value (e.g., <10%) indicates strong binding or inhibition.

  • Hit Selection: Identify all kinases that meet a predefined hit criterion (e.g., >90% inhibition or %Ctrl <10%).

Kinase TargetGene Symbol% Inhibition @ 1 µMClassification
Serine/threonine-protein kinase PIM1PIM198%Primary Hit
Serine/threonine-protein kinase PIM2PIM295%Primary Hit
Serine/threonine-protein kinase PIM3PIM389%Secondary Hit
Mast/stem cell growth factor receptor KitKIT55%Weak Hit
Cyclin-dependent kinase 2CDK215%Inactive
Mitogen-activated protein kinase 1MAPK18%Inactive

Objective: To quantify the potency of the compound against the primary hit(s) identified in the broad-panel screen.

Methodology (using ADP-Glo™ Assay as an example):

  • Reagents: Prepare the kinase reaction buffer, kinase enzyme, substrate, ATP, and the compound of interest. The ADP-Glo™ system (Promega) is a luminescent assay that measures ADP production.

  • Compound Titration: Prepare a serial dilution of the compound. A common starting point is a 10-point, 3-fold dilution series starting from 30 µM.

  • Kinase Reaction:

    • Add the kinase and substrate to a 384-well plate.

    • Add the serially diluted compound (and DMSO as a vehicle control).

    • Initiate the reaction by adding ATP. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.

    • Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the high (DMSO, 0% inhibition) and low (no enzyme, 100% inhibition) controls.

    • Fit the normalized data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Kinase TargetIC₅₀ (nM)
PIM175
PIM2110
PIM3450
Phase 3: Cellular Activity and Target Engagement

A compound's biochemical potency must translate to activity within the complex environment of a living cell. This phase validates that the compound can enter cells, bind to its intended target, and modulate its function.

The Cellular Thermal Shift Assay (CETSA®) directly measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.

Objective: To confirm that the compound binds to the target kinase (e.g., PIM1) in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a cell line that expresses the target kinase (e.g., KG-1 cells for PIM1). Treat the cells with the compound at various concentrations (and a DMSO control) for 1-2 hours.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method (e.g., ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the DMSO control, indicating thermal stabilization.

G cluster_0 CETSA® Workflow Treat Treat Cells (DMSO vs. Compound) Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Analyze Analyze Soluble Fraction (Western Blot) Lyse->Analyze Result DMSO Control Target protein denatures at lower temperature Compound-Treated Target protein is stabilized, denatures at higher temperature Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Objective: To demonstrate that target engagement leads to a functional consequence on the relevant signaling pathway.

Methodology (PIM1 Example):

  • Background: PIM1 kinase is known to phosphorylate the pro-apoptotic protein BAD at Ser112, which inhibits its function. A PIM1 inhibitor should therefore decrease pBAD levels.

  • Cell Treatment: Treat cells with the compound at concentrations at and around its cellular IC₅₀ for an appropriate time (e.g., 2-4 hours).

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phospho-BAD (Ser112) and total BAD.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • Detect with secondary antibodies and visualize the bands.

  • Analysis: A potent and specific PIM1 inhibitor will show a dose-dependent decrease in the pBAD signal, with little to no change in the total BAD or loading control signals.

Phase 4: Final Validation and Probe Classification

The final step is to synthesize all the data to determine if the compound meets the stringent criteria to be classified as a high-quality chemical probe.

Criterion"Go" (Probe Quality)"No-Go" (Tool Compound)
Potency Cellular IC₅₀ < 100 nMCellular IC₅₀ > 1 µM
Selectivity >30-fold selectivity against other kinase family members in biochemical assays. Hits <3 kinases at 1 µM.Hits multiple kinases with similar potency ("promiscuous").
Mechanism On-target cellular activity matches biochemical potency (e.g., cellular IC₅₀ is within 10-fold of biochemical IC₅₀).Significant discrepancy between biochemical and cellular potency, suggesting poor permeability or off-target effects.
Controls A structurally similar but inactive analog is available to control for off-target effects.No negative control available.

Based on our hypothetical data, this compound shows promise as a PIM kinase family probe but would require further optimization to improve selectivity against PIM3 and characterization with a negative control to achieve high-quality probe status.

References

  • The promise and peril of chemical probes. Nature Chemical Biology.[Link]

  • What is a chemical probe? Structural Genomics Consortium.[Link]

  • The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols.[Link]

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazine-2,3-dicarbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Pyrazine-2,3-dicarbonitriles in Antimicrobial Research

The pyrazine ring is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] A particularly interesting subclass is the pyrazine-2,3-dicarbonitriles, which have demonstrated a wide spectrum of potent biological effects, including antimicrobial and antimycobacterial activities.[2][3][4] The dicarbonitrile substitution on the pyrazine core offers unique electronic and structural properties that can be exploited for the development of novel anti-infective agents.

This guide provides a comprehensive overview of the protocols for evaluating the antimicrobial efficacy of novel pyrazine-2,3-dicarbonitrile derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. The methodologies described herein are based on established standards and are designed to yield reliable and reproducible data.

Scientific Rationale: Understanding the Basis of Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing (AST) is to determine the concentration of a compound required to inhibit or kill a microorganism. This is most commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] For novel synthetic compounds like pyrazine-2,3-dicarbonitriles, the broth microdilution method is a quantitative and widely accepted technique for determining MIC values. Additionally, the agar diffusion method can serve as a valuable qualitative screening tool.

While the precise mechanism of action for all pyrazine-2,3-dicarbonitriles is not yet fully elucidated, the broader class of pyrazine derivatives has been shown to exhibit antimicrobial effects through various mechanisms. One of the most notable is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[6][7][8] The inhibition of this target leads to bacterial cell death. It is plausible that some pyrazine-2,3-dicarbonitrile derivatives may share this or similar mechanisms of action.

Safety Precautions and Handling

Pyrazine-2,3-dicarbonitrile and its derivatives are research chemicals, and their toxicological properties are not fully characterized. Therefore, appropriate safety precautions must be taken at all times.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[9][10]

  • Ventilation: Handle solid compounds and prepare stock solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[11]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13] Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Materials and Reagents

Test Compounds:

  • Pyrazine-2,3-dicarbonitrile derivatives of interest.

Microorganisms:

  • A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Mycobacterial strains (e.g., Mycobacterium tuberculosis H37Rv), if applicable and with appropriate biosafety containment.

Media and Reagents:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi.

  • Middlebrook 7H9 broth with appropriate supplements for mycobacteria.

  • Mueller-Hinton Agar (MHA) for agar diffusion assays.

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for dissolving test compounds.

  • Sterile saline (0.85% NaCl).

  • McFarland turbidity standards (0.5).

  • Sterile 96-well microtiter plates.

  • Sterile petri dishes.

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, amphotericin B for fungi, isoniazid for mycobacteria).

Experimental Workflow Overview

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Compound Stock Solutions SerialDilution Perform Serial Dilutions in 96-well Plate CompoundPrep->SerialDilution InoculumPrep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Microorganism InoculumPrep->Inoculation MediaPrep Prepare Culture Media MediaPrep->SerialDilution SerialDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation ReadResults Visually or Spectrophotometrically Read Results Incubation->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Caption: Workflow for Broth Microdilution Assay.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a quantitative method to determine the MIC of pyrazine-2,3-dicarbonitrile derivatives.

1. Preparation of Test Compound Stock Solution: a. Accurately weigh the pyrazine-2,3-dicarbonitrile derivative. b. Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Causality Insight: DMSO is a common solvent for poorly water-soluble compounds. However, the final concentration in the assay should not exceed 1% (v/v) as it can be toxic to some microorganisms.

2. Preparation of Microbial Inoculum: a. From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution in 96-Well Plate: a. Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate. b. Add a specific volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well. Self-Validation System:

  • Well 11 (Growth Control): 100 µL of broth + 100 µL of inoculum (no compound). This well should show turbidity.
  • Well 12 (Sterility Control): 200 µL of sterile broth only. This well should remain clear.
  • Solvent Control: A separate row with serial dilutions of the solvent (e.g., DMSO) at the same concentrations used for the test compound should be included to ensure it has no antimicrobial activity at the tested concentrations.
  • Positive Control: A known antibiotic should be tested in parallel to validate the assay.

4. Inoculation and Incubation: a. Add 100 µL of the standardized microbial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well. b. Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

5. Reading and Interpreting Results: a. The MIC is the lowest concentration of the pyrazine-2,3-dicarbonitrile derivative at which there is no visible growth of the microorganism. b. Growth can be assessed visually as turbidity or a pellet at the bottom of the well. Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.

Protocol 2: Agar Well Diffusion Assay

This protocol provides a qualitative assessment of antimicrobial activity and is useful for initial screening.

1. Preparation of Agar Plates and Inoculum: a. Prepare MHA plates with a uniform depth. b. Prepare a microbial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. c. Evenly spread the inoculum onto the surface of the agar plates using a sterile swab.

2. Well Preparation and Compound Application: a. Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile borer. b. Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. c. A standard antibiotic and the solvent are used as positive and negative controls, respectively.

3. Incubation and Interpretation: a. Incubate the plates at 37°C for 18-24 hours. b. Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Presentation: Antimicrobial Activity of Pyrazine-2,3-dicarbonitrile Derivatives

The following table summarizes representative MIC values for selected N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles against Mycobacterium tuberculosis H37Rv, demonstrating the potential of this chemical class.[2][3][4]

Compound IDR-Group SubstitutionMIC (µg/mL) against M. tuberculosis H37Rv
3 3,4-dichloro6.25
9 2-chloro6.25
11 4-trifluoromethyl6.25
2 3-trifluoromethyl12.5
8 3-chloro12.5
10 2-fluoro12.5
12 2-trifluoromethyl12.5
14 3-nitro12.5
15 4-chloro12.5
Isoniazid (Standard) -1.5625
Pyrazinamide (Standard) -12.5

Note: The activities of these specific compounds against common bacteria or fungi were found to be insignificant in the cited study.[2][3][4]

Potential Mechanism of Action: A Working Hypothesis

G cluster_compound Pyrazine-2,3-dicarbonitrile Derivative cluster_target Potential Bacterial Target cluster_process Inhibited Cellular Process cluster_outcome Result Compound Pyrazine Derivative DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication is essential for CellDeath Bacterial Cell Death DNA_Replication->CellDeath Disruption leads to

Caption: Hypothesized Mechanism of Action for Pyrazine Derivatives.

As previously mentioned, a common mechanism of action for some pyrazine derivatives is the inhibition of bacterial DNA gyrase.[6][7][8] This enzyme is crucial for maintaining DNA topology during replication and transcription. By inhibiting DNA gyrase, these compounds can disrupt essential cellular processes, leading to bacterial cell death. Further enzymatic assays would be required to confirm if specific pyrazine-2,3-dicarbonitrile derivatives target this enzyme.

Troubleshooting and Considerations

  • Compound Solubility: Pyrazine-2,3-dicarbonitrile derivatives may have limited aqueous solubility. If precipitation is observed in the broth, consider using a co-solvent system or alternative formulation approaches. However, any modification to the standard protocol should be validated.

  • Inoculum Density: An incorrect inoculum density can lead to erroneous MIC values. Always use a standardized 0.5 McFarland suspension and perform dilutions carefully.

  • Contamination: Aseptic technique is critical. If the sterility control well shows growth, the experiment is invalid and must be repeated.

  • Variable Results: Inconsistencies in results can arise from variations in media batches, incubation conditions, or inoculum preparation. Strict adherence to the protocol and the use of quality control strains are essential for reproducibility.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial assessment of the antimicrobial activity of pyrazine-2,3-dicarbonitrile derivatives. By following these standardized methods, researchers can generate reliable and comparable data to guide the development of this promising class of compounds as potential new anti-infective agents. The strong antimycobacterial activity observed in some derivatives warrants further investigation into their mechanism of action and potential for therapeutic applications.

References

  • Jandourek, O., Dolezal, M., Paterova, P., Kubicek, V., Pesko, M., Kunes, J., Coffey, A., Guo, J., & Kralova, K. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 651-671. [Link]

  • Jandourek, O., Dolezal, M., Paterova, P., Kubicek, V., Pesko, M., Kunes, J., Coffey, A., Guo, J., & Kralova, K. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. SWORD. [Link]

  • Jandourek, O., et al. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Molecules (Basel, Switzerland), 19(1), 651–671. [Link]

  • Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. [Link]

  • Singh, U. P., & Singh, R. P. (2010). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists, 2(2), 167-171. [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Taha, M. O. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8278. [Link]

  • Zhang, L., et al. (2018). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 23(11), 2895. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

  • Al-Tel, T. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8278. [Link]

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. (2015). Molecules, 20(9), 16720-16736. [Link]

  • Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. (2021). Nature Communications, 12(1), 193. [Link]

  • Palek, L., et al. (2005). SUBSTITUTED 3-AMINOPYRAZINE-2,5- DICARBONITRILES AS NEW ANTIINFECTIVES. ECSOC-9. [Link]

  • Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481. [Link]

  • Chiral DNA gyrase inhibitors. 1. Synthesis and antimicrobial activity of the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid. (1986). Journal of Medicinal Chemistry, 29(10), 2044-2047. [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2017). ACS Omega, 2(7), 3438-3446. [Link]

  • Altieri, A., et al. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. Bioorganic & Medicinal Chemistry Letters, 20(7), 2299-2302. [Link]

  • Zhuravel, I. O., et al. (2014). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Medicinal Chemistry Research, 23(1), 288-298. [Link]

  • PubChem. (2026). 6-Amino-5-(1,3-b]pyrazine-2,3-dicarbonitril e. [Link]

Sources

Application Notes and Protocols for the Evaluation of 5-(Dimethylamino)pyrazine-2-carbonitrile in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Pyrazine Scaffolds in Oncology

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structure is a key component in numerous biologically active compounds, including several approved therapeutic agents.[2] In oncology, pyrazine derivatives have garnered significant interest as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3]

Protein kinases play a pivotal role in cell proliferation, apoptosis, and immune responses.[3] The structural features of the pyrazine ring allow it to act as a bioisostere for other aromatic systems, such as benzene or pyridine, and its nitrogen atoms can serve as crucial hydrogen bond acceptors, enabling strong interactions within the ATP-binding pocket of kinases.[2] Consequently, numerous pyrazine-based small molecules have been developed and investigated as inhibitors of key cancer-related kinases, including Checkpoint Kinase 1 (CHK1), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs).[4][5][6]

This document provides a comprehensive guide for the initial characterization of a novel pyrazine derivative, 5-(Dimethylamino)pyrazine-2-carbonitrile , in cancer cell line studies. As there is limited publicly available data on the specific biological activity of this compound, this application note will serve as a roadmap for researchers to systematically evaluate its potential as an anti-cancer agent. The protocols and methodologies described herein are based on established practices for the preclinical evaluation of novel small molecule inhibitors.

Compound Profile: this compound

Parameter Value
IUPAC Name This compound
CAS Number 221295-05-2
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Structure

(Image generated for illustrative purposes)

Part 1: Initial Cytotoxicity Screening

The first step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. This is typically achieved through cytotoxicity assays that measure the concentration-dependent inhibition of cell growth. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit 50% of cell growth.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Seed Cells in 96-well Plates cell_culture->seeding stock_prep Compound Stock Solution Preparation (e.g., 10 mM in DMSO) treatment Treat with Serial Dilutions of Compound stock_prep->treatment seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay_proc Perform MTT or SRB Assay incubation->assay_proc absorbance Measure Absorbance assay_proc->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Value viability->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest (e.g., a panel representing different cancer types such as lung, breast, colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain a range of desired concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

The results of the cytotoxicity screening should be presented in a clear and concise table to compare the potency of the compound across different cancer cell lines.

Cell Line Cancer Type Hypothetical IC₅₀ (µM) for this compound
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma2.8
HCT116Colorectal Carcinoma8.1
HeLaCervical Cancer4.5

Part 2: Investigating the Mechanism of Action

Given that many pyrazine derivatives function as kinase inhibitors, a logical next step is to investigate whether this compound affects key signaling pathways regulated by kinases. The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are frequently activated in cancer and are common targets for pyrazine-based inhibitors.

Hypothesized Target Pathway: Kinase Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 5-(Dimethylamino)pyrazine- 2-carbonitrile (Hypothetical) Inhibitor->AKT Inhibition?

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by the test compound.

Protocol 2: Western Blotting for Phospho-Kinase Levels

Western blotting can be used to assess the phosphorylation status of key kinases and their downstream targets. A decrease in the phosphorylated form of a protein after treatment with the compound would suggest an inhibitory effect on an upstream kinase.

Materials:

  • Cancer cell line showing sensitivity to the compound (e.g., MCF-7 from the hypothetical data)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate.

  • Detection: Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

This application note provides a foundational framework for the initial investigation of this compound in cancer cell line studies. The proposed experiments will help to determine its cytotoxic potential and provide initial insights into its mechanism of action.

Positive results from these initial screens would warrant further investigation, including:

  • Broad-panel kinase screening: To identify specific kinase targets.

  • Cell cycle analysis: To determine if the compound induces cell cycle arrest.

  • Apoptosis assays: To confirm if the compound induces programmed cell death.

  • In vivo studies: To evaluate the compound's efficacy and safety in animal models of cancer.

The versatility of the pyrazine scaffold suggests that this compound could be a valuable addition to the growing library of small molecule inhibitors for cancer therapy.

References

  • Lee, H. J., et al. (2008). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. Archiv der Pharmazie, 341(9), 554-561. Available from: [Link].

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331341. Available from: [Link].

  • Ahmad, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. Available from: [Link].

  • ResearchGate. Synthesis and Biological Evaluation of 9‐Oxo‐9H‐indeno[1,2‐b]pyrazine‐2,3‐dicarbonitrile Analogues as Potential Inhibitors of Deubiquitinating Enzymes. Available from: [Link].

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link].

  • Google Patents. 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use.
  • Hassan, A. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. Available from: [Link].

  • ChemMedChem. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. PubMed. Available from: [Link].

  • Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 103-111. Available from: [Link].

  • European Patent Office. (2024). Pyrazine derivatives for use in the treatment of diseases associated with cell cycle dysregulation. Available from: [Link].

  • Google APIs. (2024). Patent Application Publication. Available from: [Link].

  • World Intellectual Property Organization. (2019). Compounds which cause degradation of egfr, for use against cancer.
  • MDPI. (2022). Chemical Constituents and Their Biological Activities from Genus Styrax. Available from: [Link].

  • De, S. K. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659. Available from: [Link].

Sources

Application Note: Screening 5-(Dimethylamino)pyrazine-2-carbonitrile for Kinase Inhibitory Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Pyrazine Scaffolds in Kinase Inhibition

Pyrazine-based molecular architectures are increasingly recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Their unique electronic properties and ability to form diverse molecular interactions make them ideal candidates for targeting a variety of enzymes, with protein kinases being a particularly prominent class.[3][4] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[5][6] This has made them a major focus of drug discovery efforts.

This application note provides a detailed guide for researchers on the use of 5-(Dimethylamino)pyrazine-2-carbonitrile in drug discovery screening, with a specific focus on its potential as a kinase inhibitor. We will outline the scientific rationale for investigating this compound, provide detailed protocols for both biochemical and cell-based screening assays, and offer insights into data interpretation.

Scientific Rationale and Postulated Mechanism of Action

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, can engage in a variety of non-covalent interactions with protein targets, including hydrogen bonding and π-stacking.[4] The substituents on the pyrazine core of this compound—a dimethylamino group and a carbonitrile moiety—are key to its potential biological activity. The dimethylamino group can act as a hydrogen bond acceptor, while the electron-withdrawing carbonitrile group can modulate the electronic properties of the pyrazine ring, influencing its binding affinity and selectivity.

Given the prevalence of the pyrazine scaffold in known kinase inhibitors, we postulate that this compound may act as an ATP-competitive inhibitor of a protein kinase. In this model, the compound would bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate and thereby disrupting the downstream signaling cascade.

Diagram: Postulated Mechanism of Action of this compound as a Kinase Inhibitor

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., cell proliferation) Phospho_Substrate->Downstream_Signaling Compound This compound Inactive_Kinase Kinase Active Site Compound->Inactive_Kinase Competitive Binding No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation Blocked_Signaling Blocked Downstream Signaling No_Phosphorylation->Blocked_Signaling

Caption: Postulated competitive inhibition of a protein kinase by this compound.

Experimental Protocols

Protocol 1: Primary Biochemical Assay for Kinase Inhibition

This protocol outlines a generic, high-throughput biochemical assay to determine the in vitro inhibitory activity of this compound against a purified kinase.[3]

Objective: To determine the IC50 value of this compound for a specific kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a microplate reader capable of luminescence detection

Workflow:

Diagram: Biochemical Kinase Inhibition Assay Workflow

G cluster_workflow Biochemical Assay Workflow A 1. Prepare serial dilutions of test compound B 2. Add kinase, substrate, and compound to plate A->B C 3. Initiate reaction with ATP B->C D 4. Incubate at room temperature C->D E 5. Stop reaction and add detection reagent D->E F 6. Incubate to generate luminescent signal E->F G 7. Read luminescence F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the biochemical kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add 5 µL of assay buffer, 2.5 µL of the kinase enzyme solution, and 2.5 µL of the peptide substrate.

  • Compound Addition: Add 1 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Signal Measurement: After a brief incubation, measure the luminescence using a microplate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data:

Compound Concentration% Inhibition (Hypothetical)
100 µM98.5
10 µM95.2
1 µM80.1
100 nM52.3
10 nM15.7
1 nM2.1
Protocol 2: Secondary Cell-Based Assay for Target Engagement

This protocol describes a cell-based assay to confirm the activity of this compound in a more physiologically relevant context and to assess its effect on a specific signaling pathway.[5][7][8]

Objective: To determine the effect of this compound on the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • A human cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • This compound.

  • A stimulating ligand (if required to activate the pathway).

  • Lysis buffer.

  • Phospho-specific and total protein antibodies for the downstream substrate.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting or a fluorophore for in-cell Westerns).

  • Reagents and equipment for Western blotting or an alternative detection method like an in-cell Western or ELISA.

Workflow:

Diagram: Cell-Based Phosphorylation Assay Workflow

G cluster_workflow Cell-Based Assay Workflow A 1. Seed cells in a multi-well plate B 2. Treat cells with varying concentrations of the compound A->B C 3. Stimulate the signaling pathway (if necessary) B->C D 4. Lyse the cells C->D E 5. Quantify protein concentration D->E F 6. Analyze protein phosphorylation (e.g., Western Blot) E->F G 7. Quantify band intensity F->G H 8. Determine the cellular EC50 G->H

Caption: Workflow for assessing cellular target engagement of a kinase inhibitor.

Procedure:

  • Cell Culture: Seed the chosen cell line in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Pathway Stimulation: If necessary, stimulate the cells with an appropriate ligand to activate the target kinase pathway.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Phosphorylation Analysis: Analyze the phosphorylation status of the downstream substrate using Western blotting.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein as a loading control.

    • Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

  • Data Analysis: Quantify the intensity of the phosphorylated protein bands and normalize to the total protein bands. Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control and determine the cellular EC50 value.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The biochemical assay should include positive controls (a known inhibitor of the kinase) and negative controls (vehicle only) to ensure the assay is performing correctly. In the cell-based assay, the use of both phospho-specific and total protein antibodies allows for the normalization of the signal, ensuring that any observed decrease in phosphorylation is due to kinase inhibition and not a result of changes in total protein levels.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the initial screening and characterization of this and similar pyrazine-based compounds. By combining biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, cellular activity, and mechanism of action, paving the way for further optimization and drug development.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • African Rock Art. (n.d.). This compound. Retrieved from [Link]

  • Yusuf, M., et al. (2021). Chemical Transformation of Pyrazine Derivatives. Journal of Physics: Conference Series. Retrieved from [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Dimethylamino)-2-pyrazinecarbonitrile. Retrieved from [Link]

  • Sersen, F., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. Retrieved from [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Retrieved from [Link]

  • Kumar, K. S., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • Festa, C., & Voskressensky, L. G. (2023). Pseudo-multicomponent reactions. RSC Advances. Retrieved from [Link]

  • Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Retrieved from [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-(Dimethylamino)pyrazine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Dimethylamino)pyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Pathway

The most common and reliable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from an activated pyrazine ring by dimethylamine. The key starting material is 5-chloropyrazine-2-carbonitrile.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the strong electron-withdrawing effect of the nitrile (-CN) group at the C2 position. This electronic arrangement makes the carbon atom at the C5 position, which bears the chlorine atom, highly electrophilic and susceptible to attack by a nucleophile like dimethylamine.

Troubleshooting Guide: Addressing Low Yield and Reaction Failures

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction shows very low conversion of the starting material, 5-chloropyrazine-2-carbonitrile, even after extended reaction time. What are the likely causes?

Low conversion is a frequent issue that can typically be traced back to several key factors related to reactants and reaction conditions.

Possible Cause 1: Insufficient Nucleophilicity of Dimethylamine Dimethylamine is typically supplied as a solution (e.g., in THF, ethanol, or water) or as a gas. If the concentration of the dimethylamine solution is lower than specified, or if the gas is not bubbled through the reaction mixture efficiently, the effective molar ratio of nucleophile to substrate will be too low.

Troubleshooting Steps:

  • Verify Nucleophile Concentration: If using a solution, ensure its concentration is accurate. It is sometimes advisable to titrate the solution before use.

  • Use an Excess: It is standard practice to use a slight to moderate excess (1.5 to 3.0 equivalents) of dimethylamine to drive the reaction to completion.

  • Consider a Base: The reaction generates HCl as a byproduct, which will protonate and deactivate the dimethylamine nucleophile. The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to scavenge this acid. Use at least one equivalent of the base relative to the starting halide.

Possible Cause 2: Inappropriate Solvent Choice The solvent plays a critical role in an SNAr reaction by solubilizing the reactants and influencing the reaction rate.

Troubleshooting Steps:

  • Use Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are excellent choices. They effectively solvate the intermediate complex and promote the reaction.

  • Ensure Anhydrous Conditions: While the reaction can tolerate some moisture, using anhydrous solvents is best practice. Water can compete as a nucleophile, leading to undesired hydroxylation byproducts, although this is less common with a highly reactive amine present.

Possible Cause 3: Reaction Temperature is Too Low SNAr reactions on heteroaromatic systems often require heating to overcome the activation energy barrier.

Troubleshooting Steps:

  • Increase Temperature: If the reaction is being run at room temperature, try heating it to a range of 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often improves yields.[1]

Q2: My TLC/LC-MS analysis shows the formation of multiple unidentified byproducts, and the yield of the desired product is low. What is happening?

The formation of multiple spots on a TLC plate indicates side reactions are occurring. Understanding the nature of your starting materials and intermediates is key to diagnosing the issue.

Possible Cause 1: Impure Starting Material The purity of 5-chloropyrazine-2-carbonitrile is critical. Isomeric impurities, such as 3-chloropyrazine-2-carbonitrile or 6-chloropyrazine-2-carbonitrile, will react with dimethylamine to produce the corresponding isomeric aminopyrazine products, which can be difficult to separate from the desired product.

Troubleshooting Steps:

  • Verify Starting Material Purity: Analyze your starting material by NMR and LC-MS to confirm its identity and purity.

  • Purify the Starting Material: If impurities are detected, purify the 5-chloropyrazine-2-carbonitrile by column chromatography or recrystallization before use.

Possible Cause 2: Reaction with Solvent Under harsh conditions (e.g., very high temperatures), solvents like DMF can decompose or participate in side reactions. For example, DMF can be a source of dimethylamine at high temperatures, though this is unlikely to be the primary issue here. A more significant concern is its decomposition to formic acid and dimethylamine, which can alter the pH and reactivity.

Troubleshooting Steps:

  • Use a More Stable Solvent: If high temperatures are required, consider switching to a more robust solvent like DMSO or Dioxane.

  • Limit Reaction Time: Do not let the reaction run for an excessively long time at high temperatures. Monitor for completion and work up the reaction promptly.

Possible Cause 3: Hydrolysis of the Nitrile Group If the reaction is run under strongly basic or acidic conditions for a prolonged period, the nitrile group can be hydrolyzed to a carboxamide or even a carboxylic acid.

Troubleshooting Steps:

  • Control Basicity: Use a hindered, non-nucleophilic base like DIPEA instead of stronger bases. Avoid aqueous bases if possible.

  • Moderate Reaction Temperature and Time: Hydrolysis is often promoted by heat. Use the lowest temperature necessary to drive the substitution to completion.

  • Workup Conditions: During the aqueous workup, avoid prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis? The recommended and most direct starting material is 5-chloropyrazine-2-carbonitrile[2][3]. Its synthesis from pyrazine-2-carboxamide is a known procedure.[1] The chlorine at the 5-position is readily displaced in SNAr reactions due to activation by the pyrazine nitrogens and the C2-nitrile group.

Q2: What is a reliable, baseline experimental protocol for this synthesis? Based on analogous procedures for nucleophilic substitution on chloropyrazines, the following protocol serves as an excellent starting point.[4]

ParameterRecommended Condition
Starting Material 5-chloropyrazine-2-carbonitrile (1.0 eq.)
Nucleophile Dimethylamine (2.0 M solution in THF, 2.0 eq.)
Base Triethylamine (TEA) or DIPEA (1.5 eq.)
Solvent Anhydrous DMF or ACN
Temperature 80 °C
Reaction Time 4-12 hours (monitor by TLC/LC-MS)

Q3: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting material and the product. A typical system is Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The starting material (5-chloropyrazine-2-carbonitrile) is more nonpolar and will have a higher Rf value than the more polar product (this compound). Stain with potassium permanganate or view under UV light.

Q4: What is the best way to purify the final product? Purification strategy depends on the scale and purity of the crude product.

  • Aqueous Workup: After the reaction is complete, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove the bulk of the solvent (e.g., DMF) and salts.

  • Column Chromatography: This is the most effective method for achieving high purity. Use silica gel with a gradient elution, starting with a nonpolar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity.[2]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent final purification step to obtain highly crystalline material.[3][4] Suitable solvents include ethanol/water or ethyl acetate/hexane mixtures.

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a classic SNAr addition-elimination mechanism. The key is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: SNAr mechanism for the synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues with your synthesis.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Byproducts Multiple Byproducts? Check_Conversion->Check_Byproducts No Temp Increase Temperature (60-100 °C) Check_Conversion->Temp Yes Success High Yield & Purity Check_Byproducts->Success No SM_Purity Check Starting Material Purity (NMR/LCMS) Check_Byproducts->SM_Purity Yes Base Add/Check Base (TEA, DIPEA, 1.5 eq.) Temp->Base Nucleophile Increase Nucleophile (2-3 eq. Me2NH) Base->Nucleophile Nucleophile->Start Restart Reaction Solvent Change Solvent (e.g., to DMSO, Dioxane) SM_Purity->Solvent Conditions Moderate Conditions (Lower Temp/Time) Solvent->Conditions Conditions->Start Restart Reaction

Caption: A decision tree for troubleshooting the synthesis.

References

  • Google Patents. (2016). 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use. US9403797B2.
  • Google Patents. (2016). Synthesis of substituted pyrazines. US9458115B2.
  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • PubChem. 5-(Dimethylamino)-2-pyrazinecarbonitrile. National Center for Biotechnology Information. [Link]

  • CUNY. Purification by Recrystallization. City University of New York. [Link]

  • ResearchGate. (2013). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. [Link]

  • European Patent Office. (1983). A process for the preparation of pyrazine derivatives. EP0088594A1. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazine-2-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazine-2-carbonitrile. As a critical heterocyclic building block in medicinal chemistry and materials science, its efficient synthesis is paramount. This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind procedural choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing pyrazine-2-carbonitrile?

A1: There are three principal and well-established routes for the synthesis of pyrazine-2-carbonitrile, each with distinct advantages and challenges:

  • Palladium-Catalyzed Cyanation of a Halogenated Pyrazine: This modern approach typically involves the reaction of 2-chloropyrazine or 2-bromopyrazine with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst like Pd(PPh₃)₄.[1][2] This method is often favored for its high yields and functional group tolerance under relatively mild conditions.

  • Dehydration of Pyrazine-2-carboxamide: This is a classic and straightforward method where pyrazine-2-carboxamide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent, to eliminate water and form the nitrile.

  • Sandmeyer Reaction of 2-Aminopyrazine: This route involves the diazotization of 2-aminopyrazine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[3] This intermediate is then treated with a copper(I) cyanide salt (CuCN) to introduce the nitrile group.[4][5]

Q2: Which synthetic route is recommended for a first-time synthesis or for scaling up?

A2: For a first-time synthesis on a lab scale, the palladium-catalyzed cyanation of 2-chloropyrazine is often the most reliable and highest-yielding approach, provided the laboratory is equipped to handle palladium catalysts and perform reactions under an inert atmosphere.[1] For larger-scale synthesis, the dehydration of pyrazine-2-carboxamide can be more cost-effective as it avoids expensive palladium catalysts, though it requires careful handling of corrosive dehydrating agents.

Q3: What are the critical safety precautions when working with cyanide reagents?

A3: Extreme caution is mandatory. All manipulations involving cyanide salts (e.g., KCN, NaCN, Zn(CN)₂) must be performed in a well-ventilated chemical fume hood. Crucially, never allow cyanide salts to come into contact with acids , as this will generate highly toxic hydrogen cyanide (HCN) gas. A dedicated cyanide waste stream should be established, and quenching procedures using bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions should be in place to neutralize any residual cyanide. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential byproducts. The product, pyrazine-2-carbonitrile, is UV active and can be visualized under a UV lamp (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed on aliquots taken from the reaction mixture.

Synthetic Routes Overview

G cluster_0 Starting Materials 2-Chloropyrazine 2-Chloropyrazine Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile 2-Chloropyrazine->Pyrazine-2-carbonitrile  Pd-Catalyzed Cyanation  (e.g., Zn(CN)₂, Pd(PPh₃)₄) Pyrazine-2-carboxamide Pyrazine-2-carboxamide Pyrazine-2-carboxamide->Pyrazine-2-carbonitrile  Dehydration  (e.g., POCl₃) 2-Aminopyrazine 2-Aminopyrazine Diazonium Salt Diazonium Salt 2-Aminopyrazine->Diazonium Salt  Diazotization  (NaNO₂, HCl) Diazonium Salt->Pyrazine-2-carbonitrile  Sandmeyer Reaction  (CuCN)

Caption: Primary synthetic pathways to pyrazine-2-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazine-2-carbonitrile.

Problem 1: Low or No Product Yield in Palladium-Catalyzed Cyanation

  • Question: I am attempting the Pd-catalyzed cyanation of 2-chloropyrazine with Zn(CN)₂ and Pd(PPh₃)₄ in DMF, but my TLC analysis shows only starting material, even after prolonged heating. What could be the cause?

  • Answer & Solution: This is a common issue often related to catalyst deactivation or suboptimal reaction conditions.

    • Causality—Catalyst Integrity: Palladium(0) catalysts, particularly Pd(PPh₃)₄, are highly sensitive to oxygen. Exposure to air can lead to oxidation and irreversible deactivation. Similarly, the presence of water can interfere with the catalytic cycle.

    • Troubleshooting Steps:

      • Ensure Anhydrous and Anaerobic Conditions: The reaction solvent (DMF) must be anhydrous. Use a freshly opened bottle or a properly dried and stored solvent. The reaction vessel should be flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[1]

      • Verify Catalyst Quality: Use a fresh bottle of Pd(PPh₃)₄ or one that has been stored correctly under an inert atmosphere. A color change from bright yellow to brownish-orange can indicate decomposition.

      • Degas the Reaction Mixture: Before adding the palladium catalyst, thoroughly degas the solution of 2-chloropyrazine and Zn(CN)₂ in DMF. This can be done by bubbling argon through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.[1]

      • Reaction Temperature: Ensure the reaction is heated to a sufficient temperature. For DMF, reflux (around 153 °C) is often required to drive the reaction to completion.

Problem 2: Recovery of Unreacted Pyrazine-2-carboxamide in Dehydration Reaction

  • Question: I am trying to dehydrate pyrazine-2-carboxamide using phosphorus oxychloride (POCl₃) in refluxing dioxane, but I am recovering a significant amount of my starting material. How can I improve the conversion?

  • Answer & Solution: Incomplete conversion in a dehydration reaction points to either an insufficient amount or activity of the dehydrating agent, or suboptimal reaction parameters.

    • Causality—Reagent Activity: POCl₃ reacts stoichiometrically and can be consumed by any trace water in the solvent or on the glassware. Its effectiveness can also be temperature-dependent.

    • Troubleshooting Steps:

      • Increase Stoichiometry: Increase the molar equivalents of POCl₃ from a typical 1.1-1.5 eq. to 2.0-3.0 eq. to ensure all the amide is consumed.

      • Add a Base/Solvent: The addition of a base like pyridine can act as both a catalyst and an acid scavenger, often improving the reaction rate and yield. In some cases, using pyridine as the solvent can be effective.

      • Increase Temperature and Time: Ensure the reaction is maintained at a vigorous reflux. If conversion is still slow, extend the reaction time and monitor by TLC until the starting material spot disappears.

      • Alternative Reagents: If POCl₃ proves ineffective, consider a more powerful dehydrating system. Trifluoroacetic anhydride (TFAA) in the presence of pyridine is a highly effective alternative.

Problem 3: Formation of Pyrazine-2-carboxamide as an Impurity During Workup

  • Question: My final product is contaminated with pyrazine-2-carboxamide, which is difficult to remove. How is this forming and how can I prevent it?

  • Answer & Solution: The formation of pyrazine-2-carboxamide from the nitrile product is due to hydrolysis. This can occur during the aqueous workup or even during purification if conditions are not controlled.

    • Causality—Nitrile Hydrolysis: The nitrile group on the electron-deficient pyrazine ring is susceptible to hydrolysis, especially under acidic or basic conditions, which are common during aqueous workups.

    • Troubleshooting Steps:

      • Neutral Workup: During the workup, use a saturated solution of sodium bicarbonate (a mild base) or brine (neutral) instead of strong acids or bases to wash the organic layer.

      • Minimize Water Contact: Perform extractions quickly and dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.

      • Purification Strategy: When performing silica gel chromatography, use neutral solvents. Avoid using acidic or basic additives in the mobile phase. If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.[6][7]

Troubleshooting Workflow: Low Product Yield

G start_node start_node decision_node decision_node process_node process_node end_node end_node A Low Product Yield Detected B Which synthetic route? A->B C Pd-Catalyzed Cyanation B->C Pd-Catalyzed D Dehydration B->D Dehydration E Sandmeyer B->E Sandmeyer F Is catalyst fresh & reaction anaerobic? C->F G Is dehydrating agent active & in excess? D->G H Was diazotization kept at 0-5°C? E->H I Degas solvent. Use fresh catalyst. Ensure inert atmosphere. F->I No L Re-run Experiment F->L Yes J Increase equivalents of reagent. Increase temperature/time. G->J No G->L Yes K Control temperature strictly. Ensure complete diazotization before adding CuCN. H->K No H->L Yes I->L J->L K->L

Caption: A decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation of 2-Chloropyrazine [1][8]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2-chloropyrazine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6-0.8 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (approx. 150-155 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts. Wash the organic solution sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to afford pure pyrazine-2-carbonitrile.

Protocol B: Dehydration of Pyrazine-2-carboxamide

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend pyrazine-2-carboxamide (1.0 eq.) in anhydrous dioxane or chloroform.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the suspension at room temperature. The mixture may become warm.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

  • Extraction: Neutralize the aqueous solution with a solid base, such as sodium carbonate, until pH ~7-8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Summary of Optimized Reaction Conditions

Method Starting Material Key Reagents Solvent Temp (°C) Typical Yield Key Considerations
Pd-Catalyzed Cyanation 2-ChloropyrazineZn(CN)₂, Pd(PPh₃)₄DMF~153 (Reflux)>85%Requires strict anhydrous and anaerobic conditions.[1]
Dehydration Pyrazine-2-carboxamidePOCl₃ or TFAA/PyridineDioxane/Pyridine~101 (Reflux)70-90%Reagents are corrosive and moisture-sensitive.
Sandmeyer Reaction 2-AminopyrazineNaNO₂, HCl, CuCNWater0-5 then heat60-80%Diazonium intermediate is potentially unstable; requires careful temperature control.[4][5]

References

  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis Online. [Link]

  • Synthesis of pyrazine-2,6-dicarbonitrile? ResearchGate. [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Optimisation for the hydration of the pyrazine-2-carbonitrile. ResearchGate. [Link]

  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Semantic Scholar. [Link]

  • Purification of pyrazine.
  • Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Pyrazinecarbonitrile | CAS#:19847-12-2. Chemsrc. [Link]

  • Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 5-(Dimethylamino)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Dimethylamino)pyrazine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the purification of this versatile heterocyclic nitrile. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you achieve high purity for your downstream applications.

Introduction: Understanding the Molecule

This compound is a unique molecule presenting specific purification challenges. Its structure combines a basic dimethylamino group with a polar pyrazine ring and a cyano moiety. This combination of functional groups can lead to complex behaviors during common purification techniques, particularly chromatography and recrystallization. This guide will break down these challenges and provide robust solutions.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My compound is streaking badly or "tailing" on the silica gel column, leading to poor separation and mixed fractions. What is happening and how can I fix it?

Answer: This is the most common issue faced when purifying basic compounds like yours on standard silica gel.[1][2]

  • The Cause (Mechanism): Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic lone pair of electrons on the nitrogen of your dimethylamino group strongly interacts with these acidic sites through hydrogen bonding and acid-base interactions. This causes some molecules of your compound to "stick" to the stationary phase longer than others, resulting in a tailed or streaked peak instead of a sharp, symmetrical one.[1][2]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base to your eluent. Triethylamine (TEA) is a common choice. A concentration of 0.5-2% (v/v) TEA in your solvent system will neutralize the acidic sites on the silica gel, minimizing the unwanted interaction with your product and leading to a much-improved peak shape.[1]

    • Change of Stationary Phase: Switch from silica gel to a more neutral or basic stationary phase.

      • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative for purifying basic compounds.[3]

      • Deactivated Silica: Some commercially available silica gels are "end-capped" to reduce the number of free silanol groups, making them more suitable for basic compounds.[4]

    • Reversed-Phase Chromatography: If applicable, reversed-phase chromatography on a C18 column can be an effective alternative. Here, the separation is based on polarity in a different way, and tailing due to basicity is less of an issue, especially when using mobile phases at a higher pH to neutralize the amine or a low pH with an ion-pairing agent.[5][6]

Question 2: I've run a column, but my TLC or NMR still shows impurities. What are the likely culprits and how do I target them?

Answer: The identity of your impurities will depend on your synthetic route. A common synthesis for this compound is the nucleophilic aromatic substitution of a halopyrazine with dimethylamine.

  • Likely Impurities & Removal Strategy:

ImpurityChemical StructureReason for PresenceRecommended Removal Method
5-Chloropyrazine-2-carbonitrile Cl-Pyrazine-CNUnreacted starting materialThis is less polar than your product. It should elute earlier in normal phase chromatography. A gradient elution from low to high polarity should effectively separate it.
Dimethylamine (CH₃)₂NHExcess reagentDimethylamine is volatile but can persist as its hydrochloride salt. An aqueous workup with a mild base (e.g., NaHCO₃ solution) followed by extraction into an organic solvent will remove the salt. Any remaining free base can be removed under high vacuum. Alternatively, an acidic wash (e.g., with dilute HCl or NH₄Cl solution) will protonate the excess dimethylamine, making it water-soluble and easily removed in the aqueous layer.[7][8][9]
5-(Dimethylamino)pyrazine-2-carboxamide (CH₃)₂N-Pyrazine-CONH₂Hydrolysis of the nitrileThis byproduct is more polar than your desired product. It will have a lower Rf on TLC and will elute later from a normal phase column. Careful fractionation is required. Recrystallization may also be effective as the amide often has different solubility characteristics.
5-(Dimethylamino)pyrazine-2-carboxylic acid (CH₃)₂N-Pyrazine-COOHFurther hydrolysisThis is a highly polar and acidic impurity. It can be easily removed by an aqueous workup with a mild base like sodium bicarbonate. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will partition into the aqueous layer, while your product remains in the organic layer.[10][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best approach for recrystallizing this compound?

A1: Due to its polarity, finding a single solvent for recrystallization can be challenging. A two-solvent system is often more effective.[12][13] A good starting point is to dissolve the compound in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol, acetone, or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes or water) until the solution becomes cloudy.[14][15] Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" happens when the solute comes out of solution at a temperature above its melting point. To fix this:

  • Reheat the solution to redissolve the oil.

  • Add more of the "good" solvent to make the solution less concentrated.

  • Allow the solution to cool much more slowly. Rapid cooling often promotes oiling.

  • Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation and induce crystallization.

Q3: How can I effectively remove residual dimethylamine from my reaction mixture before purification?

A3: If a significant amount of dimethylamine remains after the reaction, it can be removed by a few methods. One is to co-evaporate the crude mixture with a high-boiling point solvent like toluene several times. A more robust method is an acidic wash during the workup. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride). The dimethylamine will be protonated and move into the aqueous layer.[7][8][9] Be sure to neutralize your organic layer with a base wash (e.g., saturated sodium bicarbonate) afterward if your product is acid-sensitive.

Q4: Is this compound stable to acidic or basic conditions during workup and purification?

A4: The nitrile group is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures, which would convert it to the corresponding amide or carboxylic acid.[10][11][16] Therefore, it is best to use mild acids and bases (e.g., dilute HCl, NaHCO₃) for aqueous workups and to avoid prolonged exposure to harsh conditions. The pyrazine ring itself is generally stable.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Column Chromatography with Triethylamine Additive

This protocol is designed to overcome peak tailing on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.

  • Equilibration: Equilibrate the column by running several column volumes of your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA) through the silica until the baseline is stable.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of your column.

  • Elution: Begin eluting with your solvent system. A gradient elution is often most effective. Start with a low polarity mobile phase and gradually increase the polarity (e.g., from 5% to 50% Ethyl Acetate in Hexane, all containing 1% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed along with the eluent.

Protocol 2: Acid-Base Extraction for Impurity Removal

This protocol is useful for removing basic (e.g., dimethylamine) and acidic (e.g., hydrolyzed by-product) impurities.

AcidBaseExtraction crude Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel crude->sep_funnel1 org_phase1 Organic Layer (Product + Neutral Impurities) sep_funnel1->org_phase1 Separate aq_phase1 Aqueous Layer (Protonated Dimethylamine) sep_funnel1->aq_phase1 Separate sep_funnel2 Separatory Funnel org_phase2 Organic Layer (Purified Product) sep_funnel2->org_phase2 Separate aq_phase2 Aqueous Layer (Pyrazine Carboxylate Salt) sep_funnel2->aq_phase2 Separate aq_acid Wash with 1M HCl (aq) aq_acid->sep_funnel1 aq_base Wash with sat. NaHCO₃ (aq) aq_base->sep_funnel2 org_phase1->sep_funnel2

Caption: Workflow for Acid-Base Extraction.

Purification Decision Tree

This flowchart can help you decide on the best purification strategy based on your initial sample analysis.

PurificationDecisionTree start Analyze Crude Product by TLC/NMR check_impurities What are the main impurities? start->check_impurities acid_base_impurities Acidic/Basic Impurities Present check_impurities->acid_base_impurities Acidic/Basic neutral_impurities Mainly Neutral Impurities (e.g., Starting Material) check_impurities->neutral_impurities Neutral oily_product Crude Product is an Oil check_impurities->oily_product Oily acid_base_workup Perform Acid-Base Extraction acid_base_impurities->acid_base_workup column Proceed to Column Chromatography neutral_impurities->column oily_product->column acid_base_workup->column check_purity Check Purity column->check_purity recrystallize Attempt Recrystallization recrystallize->check_purity pure Product is Pure check_purity->pure Yes not_pure Still Impure check_purity->not_pure No not_pure->recrystallize Try alternative method

Caption: Decision tree for purification strategy.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Waters. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • De Vrieze, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. [Link]

  • Reddit. (2023). Tailing of basic compound. r/CHROMATOGRAPHY. [Link]

  • Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • Koszeghy, V., et al. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. Process for removing dimethylamine. WO2010112813A1.
  • Google Patents. Process for removing dimethylamine. US8912320B2.
  • Google Patents.
  • University of California, Irvine. Recrystallization. [Link]

  • Pharmaffiliates. Pyrazine-impurities. [Link]

  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • The Hive Newbee Forum. (2003). Removing dimethylamine.HCl with rxtal.... [Link]

  • ResearchGate. (2014). How do you remove 4-Dimethylaminopyridine from the reaction mixture?. [Link]

  • YouTube. (2025). Lab Tested DMF Removal Techniques from the Reaction Mixture!. [Link]

  • Battilocchio, C., et al. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses. [Link]

  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. [Link]

  • ResearchGate. Optimisation for the hydration of the pyrazine-2-carbonitrile. Reactions were performed with dry solvents and a fresh batch of cata. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • University of Toronto. Experiment 2: Recrystallization. [Link]

  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal. [Link]

  • ACS Publications. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. [Link]

  • ResearchGate. (2025). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • ACS Publications. (2026). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands | Inorganic Chemistry. [Link]

  • RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents.
  • Ramachandran S, et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • ResearchGate. (2025). Pyrazines: Occurrence, formation and biodegradation | Request PDF. [Link]

Sources

Navigating the Complexities of Pyrazine Synthesis: A Technical Guide to Identifying and Minimizing Side Products

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

WUPPERTAL, Germany – January 20, 2026 – As a cornerstone in the development of pharmaceuticals, agrochemicals, and flavor compounds, the synthesis of pyrazines presents unique challenges for researchers and drug development professionals. The inherent reactivity of the precursors and intermediates can lead to a variety of side products, impacting yield, purity, and overall efficiency. This technical support center provides a comprehensive guide to identifying and minimizing these unwanted byproducts, drawing upon established chemical principles and field-proven insights.

This guide is structured as a dynamic resource, featuring troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues encountered during pyrazine synthesis.

Troubleshooting Guide: From Low Yields to Unidentified Peaks

This section is designed to provide rapid, actionable solutions to common problems encountered in the laboratory.

Question: My pyrazine synthesis is resulting in a disappointingly low yield. What are the likely culprits and how can I improve it?

Answer: Low yields in pyrazine synthesis are a frequent challenge and can often be traced back to several key factors:

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses, including the classical Gutknecht and Staedel–Rugheimer methods, proceed through a dihydropyrazine intermediate. This intermediate must be oxidized to form the final aromatic pyrazine.[1] If the oxidation is incomplete, the final product will be a mixture, thus lowering the yield of the desired pyrazine. Ensure adequate aeration or the use of an appropriate oxidizing agent like copper(II) sulfate.[2]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in some gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion and the formation of piperazine byproducts.[3] Conversely, excessively high temperatures (e.g., above 450°C) can cause degradation of the pyrazine ring itself.[3]

  • Purity of Starting Materials: The purity of precursors such as α-amino ketones or α-diketones and diamines is paramount. Impurities can initiate unwanted side reactions, leading to a complex mixture of byproducts.[1] It is highly recommended to purify starting materials before use.

Question: I'm observing a significant amount of piperazine as a byproduct. What is the mechanism of its formation and how can I prevent it?

Answer: The formation of piperazine is a common issue, particularly in syntheses that involve a dehydrogenation step.

  • Mechanism of Formation: Piperazines are the fully saturated analogs of pyrazines. They are formed when the dihydropyrazine intermediate, or in some cases the starting materials themselves, undergo reduction instead of oxidation. This is especially prevalent in reactions aiming for dehydrogenation where the conditions are not sufficiently oxidizing or if reducing agents are inadvertently present. In some catalytic systems, the intermolecular deamination and cyclization of starting materials like ethylenediamine can lead to piperazine, which then serves as a precursor to pyrazine upon dehydrogenation.[4] Incomplete dehydrogenation of this piperazine intermediate will result in its presence as a byproduct.[3]

  • Minimization Strategies:

    • Optimize Oxidizing Conditions: Ensure a sufficient supply of the oxidizing agent (e.g., air, copper(II) sulfate, mercury(I) oxide) throughout the reaction.[2]

    • Catalyst Selection: For dehydrogenative coupling reactions, the choice of catalyst is critical. Certain copper oxide/copper chromite catalysts have shown high selectivity for the dehydrogenation of piperazine to pyrazine.[4]

    • Temperature Control: As mentioned, maintaining an optimal temperature is crucial to drive the dehydrogenation to completion without causing product degradation.[3]

Question: My reaction mixture is turning dark, and I'm isolating a tar-like substance. What is causing this polymerization?

Answer: The formation of dark, polymeric materials is a strong indicator of degradation or uncontrolled side reactions.

  • Causality:

    • Excessive Heat: Overheating the reaction mixture is a primary cause of polymerization and decomposition of both starting materials and the desired pyrazine product.[5]

    • Air Sensitivity of Intermediates: Some intermediates in pyrazine synthesis are sensitive to air oxidation, which can trigger complex side reactions and lead to the formation of colored, high-molecular-weight byproducts.[5]

    • Aldol Condensation: If the solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation reactions can occur, which often lead to colored and polymeric substances.[5]

  • Preventative Measures:

    • Precise Temperature Control: Lower the reaction temperature and ensure it is carefully monitored and controlled throughout the synthesis.

    • Inert Atmosphere: If air-sensitive intermediates are suspected, conduct the reaction under an inert atmosphere of nitrogen or argon.[5]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding side product formation in pyrazine synthesis.

Q1: What are the most common side products in the Gutknecht and Staedel–Rugheimer pyrazine syntheses?

A1: Both the Gutknecht and Staedel–Rugheimer syntheses rely on the self-condensation of α-amino ketones.[1][6] Common side products include:

  • Dihydropyrazines: Resulting from incomplete oxidation of the intermediate.[1]

  • Piperazines: Formed if the dihydropyrazine intermediate is reduced.

  • Imidazoles: Can form as byproducts, particularly if the reaction conditions are not carefully controlled. The mechanism can involve alternative cyclization pathways of the reaction intermediates.

  • Polymeric materials: Arising from degradation and side reactions at elevated temperatures.[5]

Q2: How does the choice of solvent impact side product formation?

A2: The solvent can play a significant role in the selectivity of a pyrazine synthesis. For instance, in some enzymatic syntheses of pyrazinamide derivatives, the use of tert-amyl alcohol as a solvent resulted in higher product yield, while solvents like ethanol, isopropanol, and isobutanol led to the formation of pyrazine ester byproducts.[7] In purification, the choice of extraction solvent is also critical. Hexane has been shown to be effective in selectively extracting pyrazines from an aqueous reaction mixture, leaving more polar impurities like imidazoles behind.[4]

Q3: What are the key challenges and potential side products in modern dehydrogenative coupling methods for pyrazine synthesis?

A3: Dehydrogenative coupling of β-amino alcohols, often catalyzed by manganese or ruthenium pincer complexes, is a more modern and atom-economical approach to pyrazine synthesis.[7][8] However, it is not without its challenges:

  • Formation of Unidentified Byproducts: The reaction can be sensitive to the catalyst, base, and solvent, leading to the formation of various unidentified side products if not properly optimized.[7]

  • Substrate-Dependent Side Reactions: The structure of the β-amino alcohol substrate can influence the reaction outcome. For example, in one study, the dehydrogenative coupling of prolinol resulted in the formation of 2,3,5a,6,7,8-hexahydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine as a byproduct.[8]

  • Catalyst Deactivation: The catalyst's stability and activity are crucial. Deactivation of the catalyst can lead to incomplete conversion and a mixture of products.

Experimental Protocols and Data

To provide a practical framework, detailed protocols for a classical pyrazine synthesis and a modern purification technique are provided below.

Protocol 1: Gutknecht Synthesis of 2,5-Diphenylpyrazine

This protocol involves the in situ generation of an α-amino ketone from an α-oximino ketone, followed by self-condensation and oxidation.[5]

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone (e.g., acetophenone) in a suitable solvent like ethanol.

  • Add an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl).

  • Stir the reaction at room temperature until the starting ketone is consumed (monitor by TLC).

  • Isolate the α-oximino ketone product by precipitation or extraction.

Step 2: Reduction, Condensation, and Oxidation

  • Dissolve the α-oximino ketone in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., zinc dust and acetic acid) to generate the α-amino ketone in situ.

  • The α-amino ketone will spontaneously dimerize to form the dihydropyrazine intermediate.

  • Oxidize the dihydropyrazine by bubbling air through the reaction mixture or by adding an oxidizing agent such as copper(II) sulfate.

  • The 2,5-diphenylpyrazine product will often precipitate upon cooling. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for further purification.

Data Presentation: Optimizing Reaction Conditions

The choice of reaction parameters significantly impacts the yield and purity of pyrazine derivatives. The following table summarizes the effects of different catalysts and bases on the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol via a dehydrogenative coupling reaction.

EntryCatalyst (2 mol%)Base (3 mol%)SolventYield (%)
12 KHToluene99
22 KHTHF90
32 KH1,4-Dioxane95
42 NaOEtToluene81
52 tBuOKToluene15
62 NaOMeToluene10
73 (tBu-substituted)KHToluene24
84 (PNNH-Mn)KHToluene23
95 KHToluene64

Data adapted from a study on manganese pincer complex-catalyzed dehydrogenative coupling.[7]

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved in pyrazine synthesis and troubleshooting, the following diagrams illustrate key concepts.

Gutknecht_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate_formation Intermediate Formation cluster_cyclization_oxidation Cyclization & Oxidation cluster_side_products Potential Side Products Ketone Ketone Oximino_Ketone α-Oximino Ketone Ketone->Oximino_Ketone Nitrosation Nitrous_Acid Nitrous Acid Source Nitrous_Acid->Oximino_Ketone Amino_Ketone α-Amino Ketone Oximino_Ketone->Amino_Ketone Reduction Dihydropyrazine Dihydropyrazine Amino_Ketone->Dihydropyrazine Self-Condensation (Dimerization) Pyrazine Pyrazine Product Dihydropyrazine->Pyrazine Oxidation Piperazine Piperazine (Incomplete Oxidation/ Reduction) Dihydropyrazine->Piperazine Reduction Polymer Polymeric Byproducts (Degradation) Pyrazine->Polymer Degradation

Caption: Workflow of the Gutknecht pyrazine synthesis, highlighting key stages and potential side product formation.

Troubleshooting_Logic node_action node_action node_endpoint node_endpoint Start Low Pyrazine Yield Purity Are starting materials pure? Start->Purity Conditions Are reaction conditions (T, P) optimal? Purity->Conditions Yes Purify_SM Purify starting materials (distillation, recrystallization) Purity->Purify_SM No Catalyst Is the catalyst/base correct and active? Conditions->Catalyst Yes Optimize_Cond Optimize temperature and pressure Conditions->Optimize_Cond No Workup Is product lost during workup? Catalyst->Workup Yes Screen_Cat Screen different catalysts/bases and optimize loading Catalyst->Screen_Cat No Success Improved Yield Workup->Success No Optimize_Workup Perform multiple extractions, optimize purification method Workup->Optimize_Workup Yes Purify_SM->Purity Optimize_Cond->Conditions Screen_Cat->Catalyst Optimize_Workup->Success

Caption: A troubleshooting decision tree for addressing low yields in pyrazine synthesis.

References

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 7734–7741. Available at: [Link]

  • GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube. Available at: [Link]

  • MIDDE SRIDHAR CHEMISTRY. (2021, February 21). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE [Video]. YouTube. Available at: [Link]

  • Gutknecht Pyrazine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Klinger, K. M., et al. (2013). Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. Available at: [Link]

  • Klinger, K. M., et al. (2013). Main reaction pathways for the formation of 1H-imidazole derivatives... ResearchGate. Available at: [Link]

  • Staedel-Rugheimer Pyrazine Synthesis. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved January 20, 2026, from [Link]

  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). Retrieved January 20, 2026, from [Link]

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PubMed. Available at: [Link]

Sources

Improving the solubility of 5-(Dimethylamino)pyrazine-2-carbonitrile for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Dimethylamino)pyrazine-2-carbonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in aqueous environments typical of in vitro assays. Our goal is to provide you with the foundational knowledge and practical steps to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

Answer: The solubility challenge you're facing is common for many small organic molecules used in drug discovery. The structure of this compound, which contains a heterocyclic aromatic pyrazine ring system, a dimethylamino group, and a nitrile group, suggests it is a lipophilic (hydrophobic) compound. PubChem lists a predicted XlogP of 0.8, indicating a preference for a non-polar environment over a polar one like water or buffer[1][2].

The core issue is a mismatch in polarity. Aqueous buffers are highly polar, while your compound is predominantly non-polar. According to the principle of "like dissolves like," a non-polar compound will have very low solubility in a polar solvent. This inherent lipophilicity is a primary reason for poor aqueous solubility, which can lead to compound precipitation and inaccurate assay results[3].

Q2: What is the recommended best practice for preparing a stock solution of this compound?

Answer: The industry-standard best practice is to first prepare a high-concentration stock solution in a non-polar, water-miscible organic solvent.[4][5][6] For most lipophilic compounds, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its excellent solubilizing power and miscibility with aqueous media.

  • Preparation: Allow the vial of this compound (MW: 148.17 g/mol ) and a new, sealed bottle of anhydrous DMSO to come to room temperature to prevent water condensation[7][8].

  • Calculation: To make 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 148.17 g/mol * 1000 mg/g = 1.48 mg

  • Weighing: Accurately weigh out 1.48 mg of the compound using a calibrated analytical balance.

  • Dissolution: Add the weighed compound to a sterile, amber, or light-blocking vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication can assist with dissolving stubborn particulates[4].

  • Labeling & Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (100% DMSO), preparation date, and your initials[7][9]. Store the stock solution at -20°C or -80°C, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution[7][10].

Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture media or assay buffer. What's going wrong and how can I fix it?

Answer: This is a classic and critical problem known as compound "crashing out" or precipitation upon dilution[3][11][12]. It occurs because when you add the DMSO stock to a large volume of aqueous buffer, the final concentration of DMSO is too low to maintain the compound's solubility. The compound, now exposed to a predominantly aqueous environment, precipitates out.

Here is a systematic troubleshooting workflow to address this issue:

G start Start: Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration < 0.5% in the assay? start->check_dmso increase_dmso Option 1: Increase final DMSO concentration (up to 1% if cells tolerate). Always include a vehicle control. check_dmso->increase_dmso Yes lower_compound Option 2: Lower the final compound concentration. check_dmso->lower_compound No success Success: Compound is soluble, proceed with assay. increase_dmso->success Soluble? fail Issue Persists: Consider advanced options. increase_dmso->fail Precipitates? lower_compound->success Soluble? lower_compound->fail Precipitates? serial_dilution Option 3: Use a serial dilution (intermediate dilution) step. advanced Advanced Strategy: Use Solubilization Enhancers serial_dilution->advanced Precipitates? serial_dilution->success Soluble? fail->serial_dilution

  • Check Final DMSO Concentration: The final concentration of DMSO in your assay is critical. For most cell lines, a final concentration of 0.1% to 0.5% DMSO is well-tolerated, though some can handle up to 1%.[13][14][15][16][17] You must always run a "vehicle control" (media + same final % of DMSO, without your compound) to ensure the solvent itself isn't causing an effect.

  • Lower the Final Compound Concentration: The simplest solution is often to test lower final concentrations of your compound. Your desired assay concentration may exceed the compound's kinetic solubility limit in the final buffer.

  • Use an Intermediate Dilution Step: Instead of adding the high-concentration DMSO stock directly to the final buffer, perform an intermediate dilution in your media or buffer.

    • Example: To achieve a 10 µM final concentration with 0.1% DMSO:

      • Bad Method (Direct Dilution): Adding 1 µL of 10 mM stock directly to 1 mL of media. The localized concentration at the point of addition is extremely high, causing immediate precipitation.

      • Good Method (Intermediate Dilution): First, dilute 10 µL of your 10 mM DMSO stock into 990 µL of media to create a 100 µM intermediate solution (in 1% DMSO). Vortex gently. Then, take 100 µL of this intermediate solution and add it to 900 µL of media to reach your final 10 µM concentration (in 0.1% DMSO). This gradual reduction in solvent strength prevents the compound from crashing out.

Q4: I've tried the above steps, but I still see precipitation at my desired concentration. What are the next-level options?

Answer: If standard methods fail, you can employ more advanced formulation strategies using solubilizing excipients. These are substances added to a formulation to improve the solubility of a poorly soluble drug.[18][19]

A co-solvent is a water-miscible organic solvent used in combination with water to increase the solubility of non-polar drugs.[18][20][21] Besides DMSO, other common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400).

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the lipophilic compound.[18][22]

  • Application: You might prepare your stock in DMSO, and your final assay buffer could be supplemented with a small, cell-tolerated percentage of another co-solvent like PEG400. This requires careful validation to ensure the co-solvent mixture doesn't affect your assay.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24]

  • Mechanism: The lipophilic drug molecule gets encapsulated within the hydrophobic core of the cyclodextrin, forming a water-soluble "inclusion complex."[24][25][26][27] This complex can then dissolve in aqueous media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Application: Prepare a solution of HP-β-CD in your assay buffer first, then add your DMSO stock solution to the cyclodextrin-containing buffer. The cyclodextrin will help shuttle the compound into solution.

G cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Drug complex Water-Soluble Inclusion Complex water Aqueous Solution (e.g., Buffer) drug->water Insoluble cyclodextrin Cyclodextrin complex->water Soluble drug_in Drug

Non-ionic surfactants like Kolliphor® EL (formerly Cremophor® EL) or Polysorbate 80 (Tween® 80) can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate and solubilize hydrophobic compounds.[28][29][30][31] This approach is highly effective but must be used with extreme caution in cell-based assays, as surfactants can be cytotoxic by disrupting cell membranes.[32] This method is often more suitable for cell-free (e.g., enzyme) assays.

Method Mechanism of Action Pros Cons Typical Assay Conc.
DMSO Reduces solvent polarityUniversal starting point, effective for many compoundsCan be toxic at >1%, can interfere with some assays0.1% - 0.5%[15][17]
Co-solvents Reduces overall solvent polarityCan significantly increase solubilityRequires toxicity and assay interference testingVaries (e.g., 1-5% PEG400)
Cyclodextrins Forms water-soluble inclusion complexes[25]Low cytotoxicity, effective for many lipophilesCan sometimes extract lipids from cell membranes1-10 mM
Surfactants Forms micelles that encapsulate the drug[19]Very high solubilizing capacityOften cytotoxic, can interfere with assays> CMC (e.g., >0.01% Tween 80)

Final Recommendations

For any in vitro experiment, the goal is to have your test compound fully dissolved in the assay buffer to ensure that the concentration you believe you are testing is the concentration the biological system is actually seeing.

  • Always start with a high-quality, anhydrous DMSO stock solution.

  • Prioritize the troubleshooting workflow: control final DMSO concentration, test lower compound concentrations, and use intermediate dilution steps.

  • Always include a vehicle control in your experiments to account for any effects of the solvent system itself.

  • If advanced solubilization is needed, investigate cyclodextrins as the first choice for cell-based assays due to their generally lower toxicity profile compared to surfactants.

  • Perform a small-scale solubility test first. Before committing to a large experiment, visually inspect the clarity of your final compound dilutions in a separate plate or tube to confirm the absence of precipitation.

By following this structured approach, you can overcome the solubility challenges of this compound and generate accurate, reliable data in your in vitro assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Cureus. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Maximum DMSO concentration in media for cell culture? Reddit. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Best Practices For Stock Solutions. FasterCapital. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]

  • DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Cyclodextrin. Wikipedia. Available at: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Center for Biotechnology Information. Available at: [Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Available at: [Link]

  • Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Studies of in Vitro Digestion and Absorption in Rats. ACS Publications. Available at: [Link]

  • 5-(Dimethylamino)-2-pyrazinecarbonitrile. PubChem. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. Available at: [Link]

  • Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Studies of in Vitro Digestion and Absorption in Rats. ACS Publications. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Kolliphor surfactants affect solubilization and bioavailability of fenofibrate. Studies of in vitro digestion and absorption in rats. PubMed. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. Available at: [Link]

  • How to dissolve a lipophilic compund in media? ResearchGate. Available at: [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. MDPI. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • This compound. African Rock Art. Available at: [Link]

  • increase drug solubility: Topics by Science.gov. Science.gov. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • This compound (C7H8N4). PubChemLite. Available at: [Link]

  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. Available at: [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. Available at: [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at: [Link]

  • Nitrile. Wikipedia. Available at: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]

  • Physical Properties of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Emulsion forming drug delivery system for lipophilic drugs. SciSpace. Available at: [Link]

  • 5-Methylpyrazine-2-Carbonitrile Manufacturer & Supplier China. LookChem. Available at: [Link]

Sources

Technical Support Center: Ensuring Compound Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve compound stability challenges encountered during long-term experiments. The integrity of your test compounds is the bedrock of reliable and reproducible data. This guide provides in-depth, scientifically grounded answers and troubleshooting workflows to help you maintain that integrity from initial storage to final analysis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding compound stability.

Q1: What are the primary factors that cause my compound to degrade?

A1: Compound degradation is a chemical process influenced by several environmental factors. The most common culprits are temperature, light, pH, and the presence of water or oxygen.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[1][2] Storing compounds at lower, controlled temperatures is a fundamental strategy to extend shelf life.[1] Even a small decrease in temperature can significantly slow degradation.[1]

  • Light: Exposure to UV or visible light can provide the energy needed to break chemical bonds, a process known as photolysis or photodegradation.[1][3] This is particularly relevant for compounds with light-absorbing functional groups.

  • pH: The acidity or alkalinity of a solution can dramatically alter a compound's molecular structure and stability.[1][4] Many degradation reactions, such as hydrolysis, are catalyzed by acidic or basic conditions.[4]

  • Hydrolysis and Oxidation: These are the two most common chemical reactions that break down drug-like molecules.[5][6] Hydrolysis is the cleavage of a chemical bond by water, while oxidation is the loss of electrons, often facilitated by atmospheric oxygen.[3][5]

Q2: How do I know if my compound is degrading during my experiment?

A2: Signs of degradation can be subtle or obvious. You might observe a decrease in the expected biological or pharmacological effect, changes in the physical appearance of your compound solution (e.g., color change, precipitation), or the appearance of unexpected peaks in analytical readouts like HPLC or LC-MS. The most definitive way to know is to perform regular analytical checks against a baseline (T=0) sample.

Q3: What is the best way to store my compounds for long-term use?

A3: The optimal storage strategy is compound-specific, but general best practices include:

  • Follow Supplier Recommendations: Always start with the storage conditions recommended on the product's data sheet.

  • Cold Storage: For long-term storage, -20°C or -80°C is standard for compounds in solution, particularly those dissolved in solvents like DMSO.[7]

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to protect light-sensitive compounds.[3][7]

  • Control Humidity: For solid (powder) compounds, especially those that are hygroscopic, store them in a desiccator to prevent moisture absorption that can lead to hydrolysis.[3][7]

  • Inert Atmosphere: For compounds highly susceptible to oxidation, storing under an inert gas like argon or nitrogen can be beneficial.[5][7]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.[7]

Q4: My compound is dissolved in DMSO. Is it stable?

A4: While DMSO is a common solvent for solubilizing compounds for biological assays, it is not a universal preservative. Compounds can still degrade in DMSO.[7] Water absorption by DMSO is a key issue, as the presence of water can facilitate hydrolysis.[7] For long-term storage, DMSO solutions should be kept at -20°C or -80°C in tightly sealed containers to minimize moisture uptake.[7]

Troubleshooting Guides: A Problem-Oriented Approach

This section provides structured workflows to diagnose and solve specific stability issues.

Guide 1: Investigating Loss of Compound Efficacy Over Time

You observe that the biological effect of your compound diminishes in later experiments compared to initial tests.

Step 1: Rule out Experimental Variability.

  • Before suspecting compound degradation, confirm that all other experimental parameters (cell passage number, reagent lots, instrument calibration) are consistent. Run a positive control with a known stable compound to ensure the assay itself is performing as expected.

Step 2: Perform an Analytical Purity Check.

  • Action: Analyze your current compound stock solution using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC). Compare the resulting chromatogram to:

    • A chromatogram from a freshly prepared solution of the compound.

    • The original certificate of analysis (CoA) or a T=0 analysis.

  • What to Look For:

    • A decrease in the area of the main compound peak.

    • The appearance of new peaks, which are likely degradants.

  • Causality: A change in the chromatographic profile is direct evidence of a change in the chemical composition of your solution, strongly suggesting degradation.

Step 3: Identify the Degradation Pathway.

  • If new peaks are observed, use a mass spectrometer (LC-MS) to determine their molecular weights. This information is crucial for proposing a degradation mechanism (e.g., an increase of 16 atomic mass units often suggests oxidation; an increase of 18 suggests hydrolysis).

  • This step helps in designing a mitigation strategy. For example, if oxidation is confirmed, future storage should be under an inert atmosphere.

Decision Workflow for Investigating Efficacy Loss

G start Loss of Efficacy Observed var Consistent Assay Performance? (Check Controls) start->var purity Perform HPLC/LC-MS Purity Check on Current Stock var->purity Yes compare Compare to T=0 or Freshly Prepared Sample purity->compare profile Chromatographic Profile Changed? compare->profile stable Compound is Likely Stable. Investigate Other Assay Variables. profile->stable No degraded Degradation Confirmed. Proceed to Mitigation. profile->degraded Yes

Caption: A decision tree for troubleshooting loss of compound activity.

Guide 2: Precipitate Forms in My Stock Solution After Freeze-Thaw Cycles

You notice solid material in your stock solution after retrieving it from the freezer.

Step 1: Differentiate Between Precipitation and Degradation.

  • Action: Gently warm the solution to its working temperature (e.g., 37°C) and vortex.

  • Observation:

    • If the solid redissolves, it was likely precipitation due to decreased solubility at low temperatures.

    • If the solid does not redissolve, it may be an insoluble degradant.

  • Causality: The solubility of most compounds is significantly lower in cold solvents. During freezing, the solvent solidifies first, concentrating the compound in the remaining liquid phase, which can exceed its solubility limit and cause it to crash out.

Step 2: Assess Compound Integrity.

  • Even if the precipitate redissolves, it's crucial to check if the freeze-thaw cycle induced degradation.

  • Action: Centrifuge the solution to pellet any remaining solids and analyze the supernatant via HPLC or LC-MS. Compare this to a sample that has not undergone a freeze-thaw cycle.

  • Trustworthiness: This step validates that the observed precipitate was a physical change (solubility) rather than a chemical one (degradation).

Step 3: Implement Mitigation Strategies.

  • Primary Solution: Prepare single-use aliquots. This is the most effective way to avoid both freeze-thaw cycles and repeated exposure of the entire stock to ambient temperature and humidity.[7]

  • Solvent Consideration: If precipitation remains an issue even with aliquoting, consider if a different solvent or a lower stock concentration is feasible for your experimental needs.

Key Experimental Protocols

Protocol 1: Setting Up a Basic Long-Term Stability Study

This protocol allows you to proactively assess the stability of a critical compound under your specific experimental conditions.

Objective: To determine the stability of a compound in a specific solvent and storage condition over the time course of an experiment.

Methodology:

  • Preparation (T=0):

    • Prepare a stock solution of your compound at the highest concentration you will use.

    • Immediately take an aliquot for T=0 analysis. This is your baseline.

    • Dispense the remaining solution into multiple, single-use aliquots in appropriate containers (e.g., amber glass vials). Prepare enough aliquots for all your planned time points.

  • Storage:

    • Place the aliquots in the intended long-term storage condition (e.g., -20°C, protected from light).

    • For a comprehensive study, you can include other conditions, such as 4°C and room temperature, to simulate potential storage failures or benchtop exposure.

  • Time Point Analysis:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to come to room temperature.

    • Analyze the sample using a stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percent of the initial compound remaining at each time point using the peak area from the HPLC chromatogram.

    • Plot the percentage of compound remaining versus time for each storage condition. A common acceptance criterion is to ensure the compound purity remains ≥95% of the initial value.

Workflow for a Long-Term Stability Study

G cluster_0 Preparation (T=0) cluster_1 Storage & Analysis cluster_2 Evaluation prep Prepare Stock Solution aliq Create Single-Use Aliquots prep->aliq t0 Analyze T=0 Sample (Baseline) aliq->t0 store Store Aliquots at Defined Conditions (-20°C, 4°C, RT) t0->store pull Pull Aliquots at Time Points (T=1, T=2...) store->pull analyze Perform HPLC Analysis pull->analyze data Calculate % Remaining vs. T=0 analyze->data plot Plot Degradation Curve data->plot report Determine Shelf-Life plot->report

Caption: A workflow diagram for conducting a compound stability study.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To rapidly identify potential degradation pathways and establish that your analytical method is "stability-indicating." A stability-indicating method is one that can separate, detect, and quantify the active compound in the presence of its degradants. This is a core concept in pharmaceutical stability testing.[8]

Methodology:

  • Prepare Samples: For each condition, prepare a solution of your compound.

  • Apply Stress Conditions: Expose the samples to exaggerated conditions designed to induce degradation. Include an unstressed control sample kept at ideal conditions.

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24-48 hours.

    • Thermal Stress: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 70°C).

    • Photostability: Expose a solution to a controlled light source that provides both visible and UV light, as specified by guidelines like ICH Q1B.[9][10][11] A dark control wrapped in foil must be included to differentiate light vs. thermal degradation.[11]

  • Analysis:

    • After the exposure period, neutralize the acidic and basic samples.

    • Analyze all samples (stressed and control) by HPLC, ideally with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

  • Evaluation:

    • The goal is to achieve 5-20% degradation of the parent compound.

    • Confirm that the degradation product peaks are well-resolved from the parent compound peak in the chromatogram. This validates your method as stability-indicating.

    • The PDA detector can assess peak purity, while the MS provides structural information on the degradants.

Data Summary Tables

Table 1: Common Degradation Pathways and Mitigation Strategies

Degradation PathwayCommon CausesSusceptible Functional GroupsMitigation Strategy
Hydrolysis Presence of water; acidic or basic pH[4][5]Esters, Amides, Lactones, Lactams[5]Store as dry powder in a desiccator; use aprotic solvents; control pH with buffers.
Oxidation Atmospheric oxygen; presence of metal ions; peroxides[3][5]Phenols, Thiols, Aldehydes, Electron-rich heterocyclesStore under an inert atmosphere (Argon, Nitrogen); use antioxidant excipients; use opaque packaging to prevent photo-oxidation.[3][5]
Photodegradation Exposure to UV or visible light[1]Aromatic systems, Carbonyls, Nitro groupsStore in amber vials or foil-wrapped containers; minimize time on the benchtop under ambient light.[3]

Table 2: General Storage Condition Guidelines

Compound TypeSolid (Powder)In Solution (e.g., DMSO)
Short-Term (Days-Weeks) Room Temp or 4°C in desiccator4°C or -20°C
Long-Term (Months-Years) -20°C in desiccator-80°C in single-use aliquots
Light-Sensitive Store in dark at recommended tempStore in amber vials at recommended temp
Oxygen-Sensitive Store under inert gas at rec. tempDegas solvent; store under inert gas at rec. temp

References

  • Top 5 Factors Affecting Chemical Stability. (2025). Vertex AI Search.
  • Guarding Against Chemical Compound Degradation in Pharmaceuticals. (2024). Biofargo.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • A Beginner's Guide to Chemical Storage Best Practices. (n.d.). Moravek.
  • Hydrolysis & Oxidation in Drugs: Essential Degradation P
  • Photostability Testing: How Helpful In Drug Development. (n.d.). PharmaGuru.
  • Safe storage and handling procedures to prevent compound degrad
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). YouTube.
  • Photostability testing theory and practice. (2021). Q1 Scientific.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.

Sources

Technical Support Center: Overcoming Resistance in Cell Lines Treated with Pyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers encountering resistance to pyrazine kinase inhibitors in their cell line models. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to diagnose, understand, and overcome experimental hurdles related to drug resistance.

Introduction: The Challenge of Acquired Resistance

Pyrazine-based kinase inhibitors are a promising class of targeted therapies in cancer research and treatment.[1][2] These small molecules typically function as ATP-competitive inhibitors, targeting the kinase domain of oncoproteins and disrupting downstream signaling pathways that drive cell proliferation and survival.[1][2][3] However, a significant clinical and experimental challenge is the development of acquired resistance, where cancer cells that were initially sensitive to the inhibitor evolve mechanisms to evade its effects.[4][5][6][7][8][9][10] Understanding and overcoming this resistance is paramount for advancing cancer therapy. This guide will walk you through the common mechanisms of resistance and provide actionable protocols to investigate and potentially reverse this phenomenon in your in vitro models.

Frequently Asked Questions (FAQs)

Q1: My cell line, previously sensitive to a pyrazine kinase inhibitor, is now showing reduced sensitivity. What are the likely causes?

This is a classic case of acquired resistance. The most common mechanisms can be broadly categorized into two groups: on-target and off-target resistance.[11][12]

  • On-Target Resistance: This involves alterations to the drug's direct target.[11] The most frequent cause is the emergence of secondary mutations in the kinase domain of the target protein.[12][13][14][15] These mutations can interfere with inhibitor binding, often through steric hindrance, while still permitting ATP binding and kinase activity.[12][14] Another on-target mechanism is the amplification of the target gene, leading to overexpression of the kinase, which effectively outcompetes the inhibitor.[16]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibited oncoprotein.[4][11][12][16] This can happen through the upregulation of other receptor tyrosine kinases (RTKs) or the activation of downstream signaling molecules, which restores the signals for proliferation and survival.[4][11][12][16] A common example is the activation of the PI3K/AKT/mTOR pathway through alternative inputs.[4][11]

  • Increased Drug Efflux: Cancer cells can also develop resistance by actively pumping the inhibitor out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[17][18][19][20] This is often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[17][18][19][20][21]

Q2: How can I experimentally confirm that my cell line has developed resistance?

The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the pyrazine kinase inhibitor in your suspected resistant cell line with the parental, sensitive cell line.[22][23][24] A significant increase in the IC50 value (typically 3-fold or more) is a strong indicator of acquired resistance.[25]

Q3: What are the first troubleshooting steps I should take when I suspect resistance?

  • Confirm the finding: Repeat the cell viability assay to ensure the result is reproducible.

  • Check your reagents: Ensure that your pyrazine kinase inhibitor stock solution is not degraded and that the concentration is correct.

  • Authenticate your cell line: Perform cell line authentication to rule out cross-contamination.

  • Proceed with characterization: If the resistance is confirmed, the next step is to investigate the underlying mechanism using the protocols outlined in the troubleshooting guides below.

Troubleshooting Guides

This section provides detailed protocols to investigate the mechanisms of resistance and strategies to overcome them.

Guide 1: Characterizing the Resistance Phenotype

The first step in troubleshooting is to quantify the level of resistance and determine if it is specific to the pyrazine kinase inhibitor or extends to other drugs.

Protocol 1.1: Determination of IC50 Values

This protocol uses a cell viability assay to determine the IC50 of the pyrazine kinase inhibitor in both parental and suspected resistant cell lines.

Materials:

  • Parental and suspected resistant cell lines

  • Complete culture medium

  • Pyrazine kinase inhibitor stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., WST-1, CCK-8, or similar)[23][24][25]

  • Microplate reader

Procedure:

  • Seed both parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the pyrazine kinase inhibitor in complete culture medium. It's crucial to include a vehicle control (DMSO) at the same concentration as in the highest drug concentration wells.

  • Replace the medium in the wells with the medium containing the serially diluted inhibitor.

  • Incubate the plates for a period that is appropriate for the cell line and the inhibitor (typically 48-72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Interpreting the Results: A significantly higher IC50 value in the suspected resistant cell line compared to the parental line confirms the resistance phenotype.

Cell Line Pyrazine Kinase Inhibitor IC50 (nM) Fold Resistance
Parental101
Resistant15015

Table 1: Example of IC50 determination results confirming a 15-fold resistance in the treated cell line.

Guide 2: Investigating On-Target Resistance Mechanisms

If resistance is confirmed, the next logical step is to investigate alterations in the drug's target.

Protocol 2.1: Sequencing of the Target Kinase Domain

This protocol aims to identify mutations in the kinase domain of the target protein that may interfere with inhibitor binding.

Materials:

  • Parental and resistant cell lines

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers flanking the kinase domain of the target gene

  • DNA polymerase for PCR

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Extract total RNA from both parental and resistant cell lines.

  • Synthesize cDNA from the extracted RNA.

  • Perform PCR to amplify the kinase domain of the target gene from the cDNA of both cell lines.

  • Run the PCR products on an agarose gel to confirm the amplification of a single product of the correct size.

  • Purify the PCR products.

  • Send the purified PCR products for Sanger sequencing.

  • Align the sequencing results from the resistant cell line to the sequence from the parental cell line to identify any mutations.

Interpreting the Results: The presence of a non-synonymous mutation in the kinase domain of the resistant cell line that is absent in the parental line is a strong indicator of on-target resistance. "Gatekeeper" mutations are a common finding.[12]

Protocol 2.2: Western Blot Analysis of Target Protein Expression

This protocol assesses the expression level of the target kinase to check for overexpression.

Materials:

  • Parental and resistant cell lines

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a membrane.

  • Block the membrane and incubate with the primary antibody for the target kinase.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify band intensities to compare the expression levels of the target kinase between parental and resistant cells.

Interpreting the Results: A significant increase in the expression level of the target kinase in the resistant cell line compared to the parental line suggests that gene amplification and protein overexpression may be the mechanism of resistance.

Guide 3: Investigating Off-Target Resistance and Bypass Pathways

If no on-target alterations are found, or to further characterize the resistance, investigating the activation of alternative signaling pathways is crucial.

Protocol 3.1: Phospho-Kinase Array

A phospho-kinase array is a powerful tool to simultaneously screen for changes in the phosphorylation status of multiple kinases, providing a broad overview of activated signaling pathways.

Materials:

  • Parental and resistant cell lines

  • Phospho-kinase array kit (commercially available)

  • Lysis buffer provided with the kit

  • Detection reagents provided with the kit

  • Chemiluminescent imaging system

Procedure:

  • Culture parental and resistant cells and treat with the pyrazine kinase inhibitor or vehicle control for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Follow the manufacturer's protocol for the phospho-kinase array, which typically involves incubating the cell lysates with antibody-coated membranes, followed by detection steps.

  • Capture the chemiluminescent signals and analyze the array to identify kinases with increased phosphorylation in the resistant cells.

Interpreting the Results: Increased phosphorylation of specific kinases in the resistant cell line, especially in the presence of the pyrazine kinase inhibitor, points towards the activation of bypass signaling pathways.[22] For example, increased phosphorylation of MET or IGF1R could indicate their role in mediating resistance.[4]

Bypass_Signaling cluster_0 Parental Sensitive Cell cluster_1 Resistant Cell Pyrazine Kinase Inhibitor Pyrazine Kinase Inhibitor Target Kinase Target Kinase Pyrazine Kinase Inhibitor->Target Kinase Inhibits Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Activates Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits Pyrazine Kinase Inhibitor_res Pyrazine Kinase Inhibitor Target Kinase_res Target Kinase Pyrazine Kinase Inhibitor_res->Target Kinase_res Inhibits Bypass Kinase Bypass Kinase Downstream Signaling_res Downstream Signaling Bypass Kinase->Downstream Signaling_res Activates Survival Survival Downstream Signaling_res->Survival Promotes

Caption: Activation of a bypass signaling pathway in a resistant cell.

Guide 4: Investigating Increased Drug Efflux

If you suspect that the resistance is due to the inhibitor being pumped out of the cells, the following protocols can help confirm this.

Protocol 4.1: Western Blot for ABC Transporters

This protocol is to determine if the expression of common drug efflux pumps is upregulated in the resistant cell line.

Procedure: Follow the western blot protocol as described in 2.2, but use primary antibodies against P-gp (MDR1/ABCB1) and BCRP (ABCG2).

Interpreting the Results: Increased expression of P-gp or BCRP in the resistant cell line is indicative of a drug efflux-mediated resistance mechanism.[17][18]

Protocol 4.2: Drug Efflux Assay with ABC Transporter Inhibitors

This functional assay determines if inhibiting drug efflux pumps can re-sensitize the resistant cells to the pyrazine kinase inhibitor.

Materials:

  • Parental and resistant cell lines

  • Pyrazine kinase inhibitor

  • Known inhibitors of ABC transporters (e.g., Verapamil for P-gp, Ko143 for BCRP)

  • Cell viability assay reagents

Procedure:

  • Perform a cell viability assay as described in Protocol 1.1 with the resistant cell line.

  • In parallel, perform the same assay but pre-incubate the cells with a non-toxic concentration of an ABC transporter inhibitor for 1-2 hours before adding the pyrazine kinase inhibitor.

  • Determine the IC50 of the pyrazine kinase inhibitor in the presence and absence of the ABC transporter inhibitor.

Interpreting the Results: A significant decrease in the IC50 of the pyrazine kinase inhibitor in the presence of an ABC transporter inhibitor suggests that drug efflux is a major contributor to the resistance.

Condition Pyrazine Kinase Inhibitor IC50 (nM) in Resistant Cells
No ABC Transporter Inhibitor150
+ Verapamil25
+ Ko143140

Table 2: Example data suggesting P-gp-mediated drug efflux as a resistance mechanism, as indicated by re-sensitization with Verapamil.

Strategies to Overcome or Circumvent Resistance

Once a mechanism of resistance has been identified, several strategies can be employed in an experimental setting:

  • Combination Therapy: If a bypass pathway is activated, combining the pyrazine kinase inhibitor with an inhibitor of the activated bypass kinase can restore sensitivity.[16][26][27][28] For example, if MET is activated, a combination of the pyrazine kinase inhibitor and a MET inhibitor could be effective.[4][16]

  • Next-Generation Inhibitors: If resistance is due to a specific on-target mutation, a next-generation pyrazine kinase inhibitor designed to bind to the mutated kinase could be effective.[16][28]

  • ABC Transporter Inhibition: As demonstrated in Protocol 4.2, co-administration of an ABC transporter inhibitor can overcome efflux-mediated resistance.[19]

Overcoming_Resistance Resistance Observed Resistance Observed Investigate Mechanism Investigate Mechanism Resistance Observed->Investigate Mechanism On-Target Mutation On-Target Mutation Investigate Mechanism->On-Target Mutation Mechanism? Bypass Pathway Activation Bypass Pathway Activation Investigate Mechanism->Bypass Pathway Activation Mechanism? Drug Efflux Drug Efflux Investigate Mechanism->Drug Efflux Mechanism? Next-Gen Inhibitor Next-Gen Inhibitor On-Target Mutation->Next-Gen Inhibitor Strategy Combination Therapy Combination Therapy Bypass Pathway Activation->Combination Therapy Strategy ABC Transporter Inhibitor ABC Transporter Inhibitor Drug Efflux->ABC Transporter Inhibitor Strategy

Caption: A workflow for investigating and overcoming resistance.

Developing a Resistant Cell Line Model

For researchers who wish to proactively study resistance, developing a resistant cell line in-house is a valuable approach.[23][24][25][29][30][31][32][33]

Protocol 5.1: Generating a Pyrazine Kinase Inhibitor-Resistant Cell Line

This protocol describes a common method for generating a resistant cell line through continuous exposure to escalating doses of the inhibitor.

Procedure:

  • Determine the initial IC50: First, determine the IC50 of the pyrazine kinase inhibitor in your parental cell line (Protocol 1.1).

  • Initial exposure: Begin by culturing the parental cells in a medium containing the inhibitor at a concentration of approximately one-tenth of the IC50.[25]

  • Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the inhibitor in the culture medium. The rate of increase will depend on the cell line's tolerance.

  • Monitoring and passaging: Continuously monitor the cells and passage them as they reach confluence. At each passage, you can slightly increase the drug concentration.

  • Establishment of resistance: This process can take several months.[27] The resistant cell line is considered established when it can proliferate in a concentration of the inhibitor that is significantly higher than the initial IC50.

  • Characterization and banking: Once established, characterize the resistant cell line as described in the troubleshooting guides above and create frozen stocks for future experiments.

References

  • Rexer, B. N., & Arteaga, C. L. (2009). Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists. Cell Cycle, 8(1), 18-22. [Link]

  • An, G., & Morris, M. E. (2011). Tyrosine kinase inhibitors as modulators of ABC transporter-mediated drug resistance. Drug Metabolism and Disposition, 39(3), 391-403. [Link]

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309. [Link]

  • Lievre, A., & Laurent-Puig, P. (2009). Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists. Cell Cycle, 8(1), 18-22. [Link]

  • Crown Bioscience. (2023). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. [Link]

  • Sharma, S. V., et al. (2008). Cell culture modeling of combination therapy to prevent acquired resistance to EGFR kinase inhibitors in non-small cell lung cancer. Cancer Research, 68(9 Supplement), 33. [Link]

  • Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • D'Cunha, R., et al. (2007). Role of the ABCG2 drug transporter in the resistance and oral bioavailability of a potent cyclin-dependent kinase/Aurora kinase inhibitor. Molecular Cancer Therapeutics, 6(3), 937-946. [Link]

  • Ishiguro, K., et al. (2018). Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. International Journal of Molecular Sciences, 19(10), 3056. [Link]

  • Rexer, B. N., Engelman, J. A., & Arteaga, C. L. (2009). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Cell Cycle, 8(1), 18-22. [Link]

  • Lage, H. (2008). Role of ABC transporters in cancer chemotherapy. International Journal of Oncology, 32(5), 971-986. [Link]

  • Zhang, H., et al. (2014). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current Medicinal Chemistry, 21(11), 1397-1412. [Link]

  • Bixby, D., & Talpaz, M. (2009). Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and Therapy, 2, 197-208. [Link]

  • Li, W., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology, 12, 638698. [Link]

  • Daub, H., Specht, K., & Ullrich, A. (2004). Strategies to Overcome Resistance to Targeted Protein Kinase Inhibitors in the Treatment of Cancer. Intervirology, 47(3-5), 158-166. [Link]

  • Lin, J. J., & Shaw, A. T. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 20(9), 2260-2268. [Link]

  • Lee, S., & Liang, K. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Journal of Gynecology Research, 4(1). [Link]

  • Vasan, N., et al. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Chemical Biology, 16(8), 814-825. [Link]

  • Wang, X., et al. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 4(1), 102029. [Link]

  • Gruetter, C., et al. (2008). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Molecular and Cellular Pharmacology, 1(1), 27-36. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Vasan, N., et al. (2023). Acquired resistance in cancer: towards targeted therapeutic strategies. Nature Reviews Clinical Oncology, 20(6), 359-378. [Link]

  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop... [Link]

  • Vasan, N., et al. (2023). Acquired resistance in cancer: towards targeted therapeutic strategies. Nature Reviews Clinical Oncology. [Link]

  • Kim, H. J., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (198). [Link]

  • Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Tang, Z., et al. (2021). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Cancer Biology & Medicine, 18(4), 985-1002. [Link]

  • Lazzari, C., et al. (2023). Acquired resistance to molecularly targeted therapies for cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 227. [Link]

  • Lee, S., & Liang, K. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Semantic Scholar. [Link]

  • Vasan, N., et al. (2023). Acquired resistance in cancer: towards targeted therapeutic strategies. Nature Reviews Clinical Oncology, 20(6), 359-378. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. [Link]

  • El-Gohary, N. M., & El-Kadi, A. O. S. (2020). Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. Molecules, 25(11), 2608. [Link]

  • Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]

  • Roskoski, R. Jr. (2019). Mechanisms of Drug-Resistance in Kinases. Pharmacological Research, 147, 104369. [Link]

  • Lau, T., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. ACS Medicinal Chemistry Letters, 5(10), 1126-1131. [Link]

  • Helbig, S., et al. (2022). Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance. Cancers, 14(16), 3949. [Link]

  • Gier, M., et al. (2024). Organelle proteomics reveals novel metabolic vulnerabilities in FLT3-ITD cells. bioRxiv. [Link]

Sources

Optimizing pH and temperature for pyrazine-2-amidoxime metal complex formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine-2-amidoxime Metal Complex Formation

Welcome to the technical support center for pyrazine-2-amidoxime (PAOX) metal complex formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we address common challenges and provide robust protocols to ensure the successful synthesis and characterization of your PAOX metal complexes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the coordination chemistry of pyrazine-2-amidoxime.

Q1: What is the primary coordination mode of pyrazine-2-amidoxime (PAOX) with metal ions? A1: Pyrazine-2-amidoxime typically acts as a bidentate ligand.[1][2] It coordinates with metal ions through the nitrogen atoms of the pyrazine ring and the oxime group, forming a stable five-membered chelate ring.[1][2] This versatility allows it to form a wide variety of metal complexes with interesting biological and magnetic properties.[2]

Q2: How does pH critically influence the formation of PAOX metal complexes? A2: The pH of the reaction medium is a paramount factor because the amidoxime group possesses both acidic and basic sites.[3] Complex formation often requires the deprotonation of the oxime's hydroxyl (-OH) group, a process that is highly pH-dependent.[3] For many transition metal ions, complex formation is favored in neutral to slightly basic conditions, where the ligand can deprotonate to become a more potent nucleophile, leading to a more stable complex.[3] However, the precise optimal pH can vary significantly depending on the specific metal ion and the solvent system being used.[3]

Q3: What is the general effect of temperature on the reaction? A3: Temperature influences the reaction kinetics. While many complexation reactions proceed at room temperature, some may require gentle heating (e.g., 50-60 °C) or even refluxing for several hours to overcome activation energy barriers and ensure the reaction goes to completion.[1][2][3] Conversely, excessive temperatures can lead to the decomposition of the ligand or the final complex. Thermogravimetric analysis (TGA) shows that PAOX itself begins to decompose at temperatures above 150 °C.[4][5]

Q4: What are the most suitable solvents for synthesizing PAOX metal complexes? A4: A range of both aqueous and non-aqueous solvents can be employed. Common choices include water, ethanol, methanol, and acetonitrile.[2][3] The selection of a solvent is crucial as it affects the solubility of the PAOX ligand and the metal salt, the stability of the resulting complex, and can even influence the final coordination geometry.[3]

Q5: What are the common metal-to-ligand stoichiometries for PAOX complexes? A5: While the stoichiometry can be varied, mononuclear complexes with a 1:2 metal-to-ligand ratio (ML₂) are frequently observed and often exhibit high stability in solution.[3][6] Other stoichiometries, including 1:1 (ML) and various polynuclear clusters, have also been successfully synthesized by carefully controlling the reaction conditions.[3][7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of the Metal Complex 1. Incorrect pH: The pH may be outside the optimal range for ligand deprotonation and coordination.[3]2. Inappropriate Solvent: Reactants may have poor solubility, or the solvent could be interfering with the reaction.[3]3. Insufficient Reaction Temperature: The activation energy for the complexation reaction may not be met at the current temperature.[3]4. Incorrect Stoichiometry: The molar ratio of PAOX to the metal salt may be limiting the formation of the desired complex.[3]1. Optimize pH: Perform the reaction across a range of pH values to identify the optimum. A spectrophotometric or potentiometric titration can be invaluable here (see Protocol 2).[3][8]2. Solvent Screening: Test alternative solvents or solvent mixtures (e.g., ethanol/water, acetonitrile) to improve solubility and reactivity.[3]3. Adjust Temperature: Gradually increase the reaction temperature. Some syntheses may necessitate refluxing for several hours to proceed to completion.[1][2]4. Vary Stoichiometry: Experiment with different ligand-to-metal molar ratios (e.g., 1:1, 2:1, 3:1) to find the ideal ratio for your specific system.[3]
Difficulty Obtaining High-Quality Crystals 1. Product Impurity: The crude product may contain unreacted starting materials or side products that inhibit crystallization.2. Slow Crystallization Kinetics: The complex may inherently crystallize very slowly.3. Unsuitable Crystallization Technique: The chosen method may not be appropriate for your specific complex.[3]1. Purify the Product: Recrystallize the crude product from a suitable solvent to remove impurities before attempting final crystallization.2. Exercise Patience: Allow the crystallization process to proceed undisturbed for an extended period, which could range from several days to weeks.[3]3. Explore Different Techniques: Employ various crystallization methods such as slow evaporation, vapor diffusion, or the layering of solvents with different polarities. The diffusion method has been successfully used to obtain crystalline PAOX.[3][6][9]
Inconsistent or Unexpected Characterization Data (e.g., IR, UV-Vis) 1. Incomplete Reaction: The reaction may not have reached completion, resulting in a mixture of starting materials and products.2. Alternative Coordination Mode: The metal ion may be coordinating to different donor atoms on the ligand than expected.3. Complex Decomposition: The complex may be unstable and could have decomposed during the workup or storage.1. Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or UV-Vis spectroscopy to monitor the reaction until no further changes are observed.[3][10]2. Detailed Spectroscopic Analysis: Carefully analyze IR spectra for characteristic shifts in bands such as C=N and N-O to confirm the coordination mode.[3] UV-Vis titration can definitively confirm the interaction between the metal ion and the ligand.[11]3. Verify Stability: Store the final complex under appropriate conditions (cool, dry, and protected from light). Thermal analysis (TGA) can be used to determine the thermal stability limits of the complex.[3][4]
Troubleshooting Logic for Low Product Yield

G start Problem: Low or No Yield cause1 Incorrect pH start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Low Temperature start->cause3 cause4 Wrong Stoichiometry start->cause4 sol1 Solution: Perform pH Optimization Titration cause1->sol1 sol2 Solution: Screen Alternative Solvents (e.g., MeCN, EtOH/H2O) cause2->sol2 sol3 Solution: Gradually Increase Temperature (Consider Reflux) cause3->sol3 sol4 Solution: Vary Metal:Ligand Ratio (e.g., 1:1, 1:2, 1:3) cause4->sol4

Caption: Troubleshooting workflow for low or no yield of PAOX metal complex.

Experimental Protocols

Protocol 1: General Synthesis of a PAOX Metal Complex (e.g., 1:2 M:L Ratio)

This protocol provides a generalized procedure adaptable for various transition metals.

Materials:

  • Pyrazine-2-amidoxime (PAOX)

  • Metal salt (e.g., RuCl₃·xH₂O, Ni(NO₃)₂·6H₂O)

  • Suitable solvent (e.g., Ethanol, Methanol, Water)

  • Diethyl ether (for washing)

Procedure:

  • Dissolve Ligand: In a round-bottom flask, dissolve 2 mmol of Pyrazine-2-amidoxime in 20 mL of the chosen solvent. Gentle heating may be required to achieve complete dissolution.[1]

  • Dissolve Metal Salt: In a separate vessel, dissolve 1 mmol of the metal salt in 10 mL of the same solvent.[1]

  • Reaction: Slowly add the metal salt solution to the PAOX solution dropwise with constant, vigorous stirring.

  • Heating/Reflux: Stir the resulting mixture at room temperature or heat to reflux for a period of 2 to 6 hours.[1][2] The optimal time and temperature should be determined empirically. A color change often indicates complex formation.[2]

  • Isolation:

    • If a precipitate forms upon cooling, collect the solid by filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure (rotary evaporation) to induce precipitation/crystallization.[1][2]

  • Washing and Drying: Wash the collected solid product with a small amount of cold solvent, followed by a wash with diethyl ether to remove any unreacted ligand.[1][2] Dry the final complex in a desiccator or under vacuum.

Protocol 2: Spectrophotometric Titration for Determining Optimal pH

This method allows for the determination of the optimal pH for complex formation by observing changes in the UV-Vis absorption spectrum.[12][13]

Instrumentation:

  • UV-Vis Spectrophotometer

  • pH meter

  • Stirred reaction vessel or cuvette holder with magnetic stirring

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of PAOX in the desired solvent (e.g., 0.1 mM in water or acetonitrile).

    • Prepare a stock solution of the metal salt at a much higher concentration (e.g., 10 mM) in the same solvent.

  • Initial Spectrum: Place a known volume of the PAOX solution into a cuvette. Record the initial UV-Vis spectrum.

  • pH Adjustment & Titration:

    • Adjust the pH of a larger volume of the PAOX solution to the starting point of your desired range (e.g., pH 3) using dilute acid (e.g., HCl) or base (e.g., NaOH).

    • Add a stoichiometric amount of the metal salt solution (e.g., 1:2 metal-to-ligand ratio).

    • Record the UV-Vis spectrum.

  • Iterate Across pH Range: Incrementally increase the pH of the solution using a dilute base, recording the pH and the full UV-Vis spectrum after each addition has stabilized. Continue this process across the entire pH range of interest (e.g., pH 3 to 10).

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximum change (λ_max) versus pH.

    • The pH at which the absorbance plateaus or reaches a maximum corresponds to the optimal pH for the formation of the stable complex.[12] The appearance of new peaks or isosbestic points is a clear indicator of complex formation.[3]

Workflow for pH Optimization via Spectrophotometric Titration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare PAOX Stock Solution exp1 Mix PAOX and Metal Salt in Reaction Vessel prep1->exp1 prep2 Prepare Metal Salt Stock Solution prep2->exp1 exp2 Adjust to Starting pH exp1->exp2 Repeat until pH range is covered exp3 Record UV-Vis Spectrum and pH exp2->exp3 Repeat until pH range is covered exp4 Incrementally Add Base to Increase pH exp3->exp4 Repeat until pH range is covered an1 Plot Absorbance vs. pH exp3->an1 exp4->exp3 Repeat until pH range is covered an2 Identify pH of Maximum Absorbance an1->an2

Caption: Experimental workflow for optimizing reaction pH using UV-Vis spectroscopy.

Quantitative Data Summary

Table 1: Thermal Decomposition Data for Pyrazine-2-amidoxime (PAOX)

Understanding the thermal stability of the free ligand is crucial for setting upper-temperature limits for synthesis and handling. Data is derived from Thermogravimetric Analysis (TGA).[4][5]

Decomposition StageTemperature Range (°C)Mass Loss (%)Evolved Fragment(s)
Stage 1153 - 27082.04Pyrazine molecule
Stage 2271 - 31613.22Amidoxime group fragments
Residual Mass> 3204.74Nitrogen species (N₂, N₂O, NH₃)

Data sourced from studies by Chylewska et al. (2016) and summarized in BenchChem technical guides.[4][5]

Table 2: Stability Constants (log β) for Iridium(III) Complexes

The overall stability constant (log β) indicates the strength of the metal-ligand bond. A higher value signifies a more stable complex. Comparative studies show PAOX forms more stable complexes than its analogues.

LigandMetal Ionlog β₂Stability Order
Pyrazine-2-amidoxime (PAOX) Ir(III)8.5Highest
Pyrazine-2-carboxamide (PZA)Ir(III)8.0Intermediate
Pyrazine-2-thiocarboxamide (PTCA)Ir(III)7.5Lowest

Data indicates the stability order for Ir(III) complexes is PAOX > PZA > PTCA.[3][6]

References

  • Application Notes and Protocols for the Synthesis of Metal Complexes with Pyrazine-2-amidoxime. (2025). BenchChem.
  • Optimizing reaction conditions for Pyrazine-2-amidoxime metal complex form
  • Application Notes and Protocols: Pyrazine-2-amidoxime in Metal Complex Synthesis. (2025). BenchChem.
  • Biedulska, M., Chylewska, A., & Nidzworski, D. (2019). Comparative solution equilibria studies of complex formation between Ir(III) ion and antituberculosis drug analogues: Spectroscopic, potentiometric and conductometric approach. Journal of Molecular Liquids.
  • Ogryzek, M., et al. (2016). Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity. RSC Advances.
  • An, G.-Y., et al. (2012). Pyrazine-2-amidoxime Ni(II) Complexes: From Ferromagnetic Cluster to Antiferromagnetic Layer.
  • Pyrazine-2-amidoxime as an alternative ligand in coordin
  • Determination of the optimal pH in synthesis for the complexes between ligand L and metal cation M using a spectrophotometric method. (2018).
  • Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity. (2016).
  • Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide. (2025). BenchChem.
  • Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. (2017). PMC, NIH.
  • Application Note: Thermal Decomposition of Pyrazine-2-amidoxime via TG-IR Analysis. (2025). BenchChem.
  • Application Notes and Protocols: Pyrazine-2-amidoxime in Coordin
  • In-Depth Technical Guide to the Crystal Structure of Pyrazine-2-amidoxime. (2025). BenchChem.

Sources

Technical Support Center: Strategies to Reduce Off-Target Effects of 5-(Dimethylamino)pyrazine-2-carbonitrile and Related Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

Welcome to our dedicated technical support center. The compound 5-(dimethylamino)pyrazine-2-carbonitrile represents a class of small molecules with potential therapeutic value. However, like any small molecule inhibitor, its interaction with unintended biological targets can lead to off-target effects, complicating data interpretation and potentially causing toxicity. This guide provides a comprehensive framework for identifying, understanding, and mitigating these off-target effects. While we use this compound as a representative example, the principles and methodologies discussed here are broadly applicable to the characterization and optimization of other small molecule inhibitors in your research and drug development pipeline. Our goal is to equip you with the knowledge and tools to enhance the specificity of your compounds and increase their potential for clinical success.

Troubleshooting Guide

This section addresses specific experimental issues that may arise due to off-target effects and provides a systematic approach to troubleshoot and resolve them.

Issue 1: Inconsistent or Unexpected Phenotypic Readouts in Cellular Assays

Scenario: You observe a potent cellular phenotype (e.g., apoptosis, cell cycle arrest) with your pyrazine-based inhibitor, but this phenotype does not correlate with the inhibition of the intended target, or it is stronger than expected based on the on-target IC50.

Possible Cause: The observed phenotype might be a result of the compound acting on one or more off-target proteins.

Troubleshooting Workflow:

A Unexpected Cellular Phenotype Observed B Validate On-Target Engagement in Cells A->B C Perform Dose-Response Correlation B->C D Use a Structurally Unrelated Inhibitor for the Same Target C->D J Off-Target Effect Suspected C->J Poor Correlation I On-Target Effect Confirmed D->I Phenotype Recapitulated D->J Phenotype Not Recapitulated E Identify Potential Off-Targets F Validate Off-Target Engagement and Phenotypic Contribution E->F K Off-Target(s) Identified F->K G Structure-Activity Relationship (SAR) Analysis H Synthesize Analogs with Improved Selectivity G->H J->E K->G

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Step-by-Step Guidance:

  • Confirm On-Target Engagement in a Cellular Context: It is crucial to verify that your compound is engaging its intended target within the cell at the concentrations where the phenotype is observed.

    • Recommended Protocol: Cellular Thermal Shift Assay (CETSA)

      • Culture cells to 70-80% confluency.

      • Treat cells with a dose-range of your pyrazine inhibitor or vehicle control for a specified time.

      • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

      • Divide the cell suspension into aliquots for each temperature point.

      • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

      • Lyse the cells by freeze-thaw cycles.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the soluble fraction by Western blot using an antibody specific to your target protein.

      • Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

  • Dose-Response Correlation: Compare the dose-response curve for target inhibition (from biochemical assays) with the dose-response curve for the observed cellular phenotype. A significant rightward shift in the phenotypic curve may suggest that the effect is driven by lower-affinity off-targets.

  • Orthogonal Chemical Probe: Use a well-characterized, structurally distinct inhibitor of the same primary target.[1] If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect. If not, an off-target effect of your initial compound is likely.

  • Off-Target Identification: If an off-target effect is suspected, the next step is to identify the responsible protein(s).

    • Computational Prediction: Utilize computational tools to predict potential off-targets based on the chemical structure of your compound. These methods use machine learning algorithms and large databases of known compound-target interactions.[2][3][4]

    • Biochemical Screening (Kinome Profiling): Screen your compound against a large panel of kinases.[5][6] This is particularly important for ATP-competitive inhibitors, as the ATP binding site is conserved across the kinome.[7]

    • Proteomic Approaches: Employ unbiased chemical proteomics techniques to identify protein interactors in a cellular context.

      • Affinity Purification-Mass Spectrometry (AP-MS): Immobilize your compound on a solid support to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[8]

      • Capture Compound Mass Spectrometry (CCMS): This technique uses trifunctional probes for binding, covalent capture, and isolation of target proteins from their native environment.[9]

  • Validate Off-Target Engagement and Phenotypic Contribution: Once potential off-targets are identified, validate their engagement in cells (e.g., using CETSA for the off-target) and use techniques like siRNA or CRISPR-Cas9 to knock down the off-target protein and see if the phenotype is rescued.

  • Medicinal Chemistry Optimization: If a problematic off-target is confirmed, medicinal chemistry efforts can be directed to design new analogs with improved selectivity. This could involve modifications that increase interactions with the on-target protein while disrupting interactions with the off-target.

Issue 2: In Vivo Toxicity Despite High In Vitro Selectivity

Scenario: Your pyrazine-based inhibitor appears highly selective in biochemical and cellular assays but demonstrates unexpected toxicity in animal models.

Possible Cause:

  • Metabolism of the parent compound to active metabolites with different target profiles.

  • Inhibition of off-targets that are not present in your in vitro screening panels (e.g., non-kinase enzymes, ion channels).

  • Exaggerated pharmacology due to potent inhibition of the intended target in a key organ system.

Troubleshooting Workflow:

A In Vivo Toxicity Observed B Metabolite Profiling A->B C Broad Off-Target Screening A->C D Histopathology and Biomarker Analysis A->D E Dose-Response and PK/PD Modeling A->E F Identify Active Metabolites B->F H Identify Toxicity-Driving Off-Target C->H J Refine Dosing Regimen E->J G Profile Metabolites for Off-Target Activity F->G G->H I Chemical Modification to Block Metabolism H->I

Caption: Workflow for investigating in vivo toxicity.

Step-by-Step Guidance:

  • Metabolite Identification and Profiling:

    • Incubate your compound with liver microsomes or hepatocytes in vitro to identify major metabolites.

    • Synthesize these metabolites and test them in your primary and off-target assays (e.g., kinome profiling). A metabolite may have a completely different selectivity profile than the parent drug.

  • Broad Off-Target Panel Screening: Screen your compound against a broad panel of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Companies specializing in safety pharmacology offer such screening services.

  • Histopathology and Biomarker Analysis: Conduct detailed histopathological analysis of tissues from treated animals to identify the affected organs. Measure relevant biomarkers in blood and tissue to understand the nature of the toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the compound's exposure (PK) in target tissues with the observed toxicity (PD). This can help determine if the toxicity is related to high peak concentrations or sustained exposure.

  • Chemical Modification: If a metabolic liability is identified, modify the chemical structure at the site of metabolism to improve stability and reduce the formation of toxic metabolites.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions are a major concern in drug development as they can lead to:

  • Adverse Drug Reactions (ADRs) and Toxicity: Unforeseen interactions with critical cellular machinery can cause toxicity.

  • Reduced Efficacy: Binding to off-target proteins can reduce the free concentration of the drug available to engage the intended target.

Q2: At what stage of drug discovery should I start thinking about off-target effects?

A2: Off-target effects should be considered as early as possible in the drug discovery process, ideally during the hit-to-lead and lead optimization stages.[2][3] Early identification of off-target liabilities allows for medicinal chemistry efforts to be directed towards improving selectivity before significant resources are invested in a compound.

Q3: What are the main computational approaches to predict off-target effects?

A3: Computational approaches are valuable for prioritizing experimental validation.[10] Key methods include:

  • Ligand-Based Methods: These methods, such as 2D chemical similarity searches and quantitative structure-activity relationship (QSAR) models, compare your molecule to a large database of compounds with known activities.[3] If your molecule is similar to a compound known to hit a particular off-target, it may share that activity.

  • Structure-Based Methods: If the 3D structure of potential off-target proteins is known, molecular docking can be used to predict whether your compound can bind to their active sites.[11]

  • Machine Learning and AI: Modern approaches use sophisticated machine learning algorithms trained on vast datasets of compound-protein interactions to predict a compound's entire target profile.[4]

Q4: What is the difference between biochemical and cell-based assays for assessing selectivity?

A4: Both are essential for a comprehensive understanding of inhibitor selectivity.[12]

Assay Type Description Advantages Limitations
Biochemical Assays Measure the direct interaction of a compound with purified proteins (e.g., kinases) in a controlled, in vitro environment.[6]High-throughput, sensitive, allows for direct measurement of potency (IC50/Kd).[13]Lacks physiological context; does not account for cell permeability, efflux pumps, or intracellular competition with endogenous ligands (e.g., ATP).[14]
Cell-Based Assays Measure the effect of a compound on a target within a living cell.[15] Examples include target engagement assays (e.g., CETSA), phosphorylation assays (e.g., Western blot, ELISA), and phenotypic assays.[16][17]Physiologically relevant; accounts for factors like membrane permeability and intracellular target concentrations.Can be lower-throughput; the readout can be influenced by multiple pathways, making it difficult to distinguish on-target from off-target effects without proper controls.

Q5: How can I improve the selectivity of my pyrazine-based inhibitor?

A5: Improving selectivity is an iterative process involving medicinal chemistry and biological testing:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule and assess the impact on both on-target and off-target activity.

  • Structure-Based Design: If co-crystal structures of your inhibitor with its on-target and a key off-target are available, you can design modifications that exploit differences in their binding pockets to enhance selectivity.

  • Targeting Allosteric Sites: Instead of targeting the highly conserved ATP-binding site (for kinases), designing inhibitors that bind to less conserved allosteric sites can lead to greater selectivity.

  • Substrate-Competitive Inhibition: Developing inhibitors that compete with the protein substrate rather than ATP can also improve selectivity, as substrate binding sites are generally more diverse than ATP pockets.[18]

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Mervin, L. H., Afzal, A. M., Drakakis, G., Lewis, R., Engkvist, O., & Bender, A. (2015). Target prediction utilising negative bioactivity data covering large chemical space. Journal of Cheminformatics, 7(1), 51. [Link]

  • Charles River Laboratories. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

  • Saei, A. A., Be-Nazir, A. H., & Issinger, O. G. (2016). Affinity purification-mass spectrometry: An approach to capture the flag of the interactome. Journal of visualized experiments: JoVE, (111). [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2016). A probe-based target engagement assay for kinases in live cells. Molecular & Cellular Proteomics, 15(7), 2217-2231. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Pao, W., & Senderowicz, A. M. (2013). Maximizing the benefits of off-target kinase inhibitor activity. Clinical Cancer Research, 19(3), 540-542. [Link]

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A cell-based assay for measuring endogenous BcrAbl kinase activity and inhibitor resistance. PloS one, 11(9), e0161748. [Link]

  • Feng, Y., Mitchison, T. J., Bender, A., Young, D. W., & Tallarico, J. A. (2009). Multi-parameter phenotypic profiling: using cellular effects to characterize small-molecule compounds. Nature Reviews Drug Discovery, 8(7), 567-578. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Herranz, S., & Bosc, D. (2017). Detecting kinase activities from single cell lysate using concentration-enhanced mobility shift assay. Analytical chemistry, 89(17), 9038-9044. [Link]

  • Lau, H. Y., & Terman, J. R. (2022). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 13(37), 10896-10907. [Link]

  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111. [Link]

  • Kairos Discovery. (2025). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Patricelli, M. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from affinity proteomics. Chemistry & biology, 17(11), 1241-1249. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase-targeted library design: a computational approach. Drug Discovery Today, 9(3), 143-150. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral delivery of pyrazine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. Pyrazine derivatives are a cornerstone in medicinal chemistry, with several approved drugs and numerous candidates in the pipeline for a range of diseases, including cancer and infectious diseases.[1][2][3][4] However, their journey from the lab bench to clinical efficacy is often hampered by poor oral bioavailability.

This resource provides in-depth, practical guidance in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides with actionable experimental protocols. Our goal is to empower you with the knowledge to diagnose and solve the bioavailability challenges you encounter in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers often have when starting to work on the oral bioavailability of pyrazine-based inhibitors.

Q1: What are the primary factors that typically limit the oral bioavailability of pyrazine-based inhibitors?

The oral bioavailability of pyrazine-based inhibitors is often constrained by a combination of three key factors:

  • Poor Aqueous Solubility: The planar, aromatic nature of the pyrazine ring, especially when substituted with lipophilic groups to enhance target binding, can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1] This is a significant hurdle, as a drug must be in solution to be absorbed.

  • Low Intestinal Permeability: While some pyrazine derivatives may have favorable lipophilicity for passive diffusion across the intestinal epithelium, others can exhibit poor permeability. This can be due to a variety of factors including molecular size, hydrogen bonding capacity, and interaction with cellular efflux pumps.

  • Extensive First-Pass Metabolism: The liver is the primary site of drug metabolism, and pyrazine-containing compounds can be susceptible to enzymatic degradation before they reach systemic circulation.[5] This "first-pass effect" can significantly reduce the amount of active drug that is available to exert its therapeutic effect.

Q2: My pyrazine-based inhibitor shows poor solubility. What are the initial strategies I should consider?

Addressing poor solubility is often the first and most critical step. Here are some initial strategies to explore:

  • Salt Formation: If your compound has ionizable groups (acidic or basic), forming a salt can dramatically increase its solubility. This is a well-established and often straightforward approach.

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can enhance the dissolution rate. Techniques like micronization and nanomilling are commonly employed.

  • Amorphous Solid Dispersions: Converting a crystalline drug to an amorphous state can improve its solubility and dissolution rate. This is typically achieved by dispersing the drug in a polymer matrix.

  • Co-crystals: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former in a crystalline lattice. This can alter the physicochemical properties of the API, including its solubility.

Q3: How can I get a preliminary idea of whether my pyrazine compound will have good oral absorption?

Lipinski's Rule of Five is a useful, albeit not absolute, guideline for predicting the "drug-likeness" of a compound for oral administration.[6] It suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular weight < 500 Daltons

  • LogP < 5 (a measure of lipophilicity)

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

It's important to remember that this is a rule of thumb, and many successful oral drugs are exceptions. However, it provides a valuable starting point for assessing your compound's potential.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for addressing specific experimental challenges you may encounter.

Troubleshooting Guide 1: Low Aqueous Solubility of Your Pyrazine Inhibitor

Scenario: Your pyrazine-based inhibitor is a promising candidate based on its in vitro potency, but it exhibits very low solubility in aqueous media, leading to poor and variable results in cell-based assays and early in vivo studies.

Causality Explained:

The planarity and aromaticity of the pyrazine ring, often coupled with lipophilic substituents designed for target engagement, can lead to strong crystal lattice energy and poor interaction with water molecules. This results in low aqueous solubility, which is a primary rate-limiting step for oral absorption. To overcome this, we need to either increase the dissolution rate or present the drug to the GI tract in a pre-dissolved or more readily dissolvable form.

Experimental Workflow: A Tiered Approach to Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Tier 1: Simple Formulation Strategies cluster_2 Tier 2: Advanced Formulation Strategies cluster_3 Evaluation start Poorly Soluble Pyrazine Inhibitor physchem Characterize Physicochemical Properties (pKa, LogP, Crystalline Form) start->physchem salt Salt Formation (if ionizable) physchem->salt Has Ionizable Group? micronization Micronization/Nanonization physchem->micronization No Ionizable Group asd Amorphous Solid Dispersion (ASD) salt->asd Solubility still low micronization->asd Solubility still low cocrystal Co-crystallization asd->cocrystal Stability/Manufacturability Issues lipid Lipid-Based Formulations (LBF) asd->lipid High LogP dissolution In Vitro Dissolution Testing cocrystal->dissolution lipid->dissolution permeability Permeability Assessment (e.g., Caco-2) dissolution->permeability

Step-by-Step Protocol: Preparing an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer based on the physicochemical properties of your pyrazine inhibitor. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

  • Solvent System: Identify a common solvent system in which both your pyrazine inhibitor and the selected polymer are readily soluble.

  • Preparation of the Solution:

    • Dissolve your pyrazine inhibitor in the chosen solvent to create a clear solution.

    • In a separate container, dissolve the polymer in the same solvent.

    • Mix the two solutions thoroughly. The drug-to-polymer ratio will need to be optimized, with common starting points being 1:1, 1:3, and 1:5 (w/w).

  • Solvent Evaporation:

    • Pour the solution into a shallow glass dish to maximize the surface area for evaporation.

    • Place the dish in a vacuum oven at a temperature well below the boiling point of the solvent to facilitate slow and complete evaporation.

  • Drying and Milling:

    • Once the solvent has completely evaporated, a solid film will remain.

    • Scrape the solid film from the dish and dry it further under vacuum to remove any residual solvent.

    • Gently mill the dried solid dispersion to obtain a fine powder.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating the formation of an amorphous system.

    • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the solid dispersion (absence of sharp diffraction peaks).

    • In Vitro Dissolution Testing: Perform dissolution studies in relevant biorelevant media (e.g., FaSSIF, FeSSIF) to compare the dissolution profile of the ASD to the crystalline drug.

Troubleshooting Guide 2: Overcoming High First-Pass Metabolism

Scenario: Your pyrazine inhibitor has good solubility and permeability, but in vivo studies show low oral bioavailability and a high clearance rate, suggesting significant first-pass metabolism.

Causality Explained:

The pyrazine ring and its substituents can be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.[7] This metabolic transformation can inactivate the drug or convert it into a more readily excretable form, thereby reducing the amount of active compound that reaches systemic circulation.[8][9]

Strategies to Mitigate First-Pass Metabolism:
  • Structural Modification:

    • Metabolic Blocking: Introduce chemical groups at metabolically labile sites to sterically hinder enzymatic attack. For example, replacing a metabolically susceptible hydrogen atom with a fluorine atom.

    • Bioisosteric Replacement: Replace a metabolically labile moiety with a more stable group that retains the desired biological activity.

  • Prodrug Approach:

    • A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[10] A well-designed prodrug can mask the metabolically labile site, allowing the compound to bypass first-pass metabolism.[11]

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Experimental Execution cluster_3 Evaluation start High First-Pass Metabolism metid Metabolite Identification Studies (In Vitro: Liver Microsomes, S9 Fractions) start->metid structural_mod Structural Modification metid->structural_mod Identified Labile Site prodrug Prodrug Synthesis metid->prodrug Masking Labile Site synthesis Synthesize Analogs/Prodrugs structural_mod->synthesis prodrug->synthesis stability_assay Metabolic Stability Assay (Liver Microsomes) synthesis->stability_assay pk_studies In Vivo Pharmacokinetic Studies stability_assay->pk_studies Improved Stability

Step-by-Step Protocol: Assessing Metabolic Stability in Human Liver Microsomes

  • Preparation of Reagents:

    • Thaw human liver microsomes (HLMs) on ice.

    • Prepare a stock solution of your pyrazine inhibitor in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Prepare a stock solution of the NADPH-regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension, phosphate buffer (pH 7.4), and your pyrazine inhibitor. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of your pyrazine inhibitor at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • This data will allow you to compare the metabolic stability of your parent compound with that of your newly synthesized analogs or prodrugs.

Troubleshooting Guide 3: Poor Membrane Permeability and Efflux Liability

Scenario: Your pyrazine inhibitor shows good solubility but has low permeability in a Caco-2 cell assay, and you suspect it might be a substrate for efflux transporters like P-glycoprotein (P-gp).

Causality Explained:

Efflux transporters are proteins expressed on the apical surface of intestinal enterocytes that actively pump drugs from inside the cell back into the GI lumen, thereby reducing their net absorption.[12][13] Pyrazine-containing compounds can be substrates for these transporters.

Experimental Approach to Confirm and Mitigate Efflux:
  • Bidirectional Caco-2 Assay: This assay is the gold standard for assessing both passive permeability and active transport. By measuring the transport of your compound from the apical (A) to the basolateral (B) side and from B to A, you can determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 is generally indicative of active efflux.

  • Caco-2 Assay with an Efflux Inhibitor: Performing the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) can confirm P-gp-mediated efflux. A significant increase in the A-to-B transport and a decrease in the ER in the presence of the inhibitor strongly suggests that your compound is a P-gp substrate.

  • Prodrug Strategy to Evade Efflux: A prodrug can be designed to have different physicochemical properties than the parent drug, making it a poor substrate for the efflux transporter.[10]

Table 1: Interpreting Caco-2 Permeability and Efflux Data

Apparent Permeability (Papp (A-B)) (x 10-6 cm/s)Efflux Ratio (ER)InterpretationRecommended Next Steps
> 10< 2High permeability, no significant effluxProceed with in vivo studies.
< 2< 2Low permeability, no significant effluxFocus on strategies to improve passive permeability (e.g., lipophilicity optimization).
> 10> 2High permeability, but subject to effluxConsider co-administration with a P-gp inhibitor or a prodrug approach.
< 2> 2Low permeability and subject to effluxA challenging situation requiring both permeability enhancement and efflux mitigation strategies.

Conclusion

Enhancing the oral bioavailability of pyrazine-based inhibitors is a multifaceted challenge that requires a systematic and rational approach. By understanding the underlying physicochemical and physiological barriers and employing the appropriate experimental strategies, you can significantly improve the chances of success for your promising therapeutic candidates. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each compound is unique and may require a tailored approach.

References

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.). National Institutes of Health. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. [Link]

  • Pyrazinamide - Pharmaceutical, biochemical and pharmacological properties and reappraisal of its role in the chemotherapy of tuberculosis. (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. (2020). National Institutes of Health. [Link]

  • A Systematic Review and Classification of the Effects of P-glycoprotein Inhibitors and Inducers in Humans, Using Digoxin, Fexofenadine, and Dabigatran as Probe Drugs. (2022). National Institutes of Health. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). National Institutes of Health. [Link]

  • Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. (2021). National Institutes of Health. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). National Institutes of Health. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ResearchGate. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed. [Link]

  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2024). ResearchGate. [Link]

  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2013). ResearchGate. [Link]

  • Bioequivalence and Pharmacokinetic Evaluation of 2 Pyrazinamide Formulations in Healthy Chinese Adults: A Single‐Dose, Open‐Label, Randomized‐Sequence, 2×2 Crossover Study. (2021). National Institutes of Health. [Link]

  • The Bewildering Antitubercular Action of Pyrazinamide. (2019). National Institutes of Health. [Link]

  • Metabolic Activation of a Pyrazinone-Containing Thrombin Inhibitor. Evidence for Novel Biotransformation Involving Pyrazinone Ring Oxidation, Rearrangement, and Covalent Binding to Proteins. (2003). ACS Publications. [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024). ResearchGate. [Link]

  • Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. (2016). National Institutes of Health. [Link]

  • Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents. (2015). PubMed. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). MDPI. [Link]

  • First pass effect. (n.d.). Wikipedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to CHK1 Inhibitors: Evaluating the Pyrazine-2-carbonitrile Scaffold and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of CHK1 in Cancer Therapy

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions.[1] Upon DNA damage or replication stress, CHK1 is activated and orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair before entry into mitosis.[2] Many cancer cells harbor defects in the G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints for survival, and thus particularly vulnerable to CHK1 inhibition.[3] By abrogating these checkpoints, CHK1 inhibitors can potentiate the effects of DNA-damaging chemotherapies and radiation, or even induce synthetic lethality as single agents in tumors with high levels of intrinsic replication stress.[4]

This guide provides a comparative analysis of various CHK1 inhibitors, with a special focus on the emerging class of compounds built around a pyrazine-2-carbonitrile scaffold. While specific preclinical data for 5-(dimethylamino)pyrazine-2-carbonitrile is not extensively available in the public domain, we will utilize a well-characterized and potent derivative from this class, CCT244747 , as a representative to compare against other notable CHK1 inhibitors that have progressed to clinical evaluation.

The Pyrazine-2-carbonitrile Scaffold: A Promising Avenue for CHK1 Inhibition

The pyrazine-2-carbonitrile core has served as a foundational structure for the development of potent and selective CHK1 inhibitors.[5] Through structure-activity relationship (SAR) studies, researchers have optimized this scaffold to achieve high affinity for the ATP-binding pocket of CHK1, leading to potent enzymatic and cellular inhibition. A key example emerging from this line of research is CCT244747, a highly selective and orally bioavailable CHK1 inhibitor.[1][2]

Featured Pyrazine-2-carbonitrile: CCT244747

CCT244747 is a potent ATP-competitive inhibitor of CHK1.[2] It has demonstrated significant preclinical activity, both as a single agent and in combination with genotoxic agents.[1][6] Its development highlights the potential of the pyrazine-2-carbonitrile scaffold in generating drug candidates with desirable pharmacological properties, including oral bioavailability, which has been a challenge for some earlier CHK1 inhibitors.[6]

Comparative Analysis of Leading CHK1 Inhibitors

Here, we compare CCT244747 with other prominent CHK1 inhibitors that have been evaluated in clinical trials, focusing on their potency, selectivity, and reported cellular activities.

InhibitorScaffold ClassCHK1 IC50 (nM)Selectivity HighlightsKey Cellular Effects
CCT244747 Pyrazine-2-carbonitrile7.7[7]>1000-fold vs. CHK2 and CDK1[2]Abrogates G2/M checkpoint, enhances cytotoxicity of gemcitabine and irinotecan, single-agent activity in MYCN-driven neuroblastoma.[1][2]
AZD7762 Thiophenecarboxamide Urea5[8]Also inhibits CHK2 with similar potency.[9]Abrogates S and G2 checkpoints, potentiates DNA-damaging agents.[8] Development was halted due to cardiac toxicity.[7]
Prexasertib (LY2606368) Pyrazolopyrimidine<1 (Kᵢ of 0.9)[10]Also inhibits CHK2 (IC50 = 8 nM) and RSK family kinases.[10][11]Induces DNA double-strand breaks and replication catastrophe, leading to apoptosis.[10] Monotherapy activity in high-grade serous ovarian cancer.[12]
Rabusertib (LY2603618) Pyrazolopyrimidine7Highly selective; ~100-fold more potent against CHK1 than other tested kinases.Impairs DNA synthesis, induces DNA damage, and causes premature entry into mitosis.
GDC-0575 (ARRY-575) Not specified1.2Highly selective.Promotes DNA damage, replication stress, and cell death. Synergistic with gemcitabine.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process for these inhibitors, it is crucial to visualize the CHK1 signaling pathway and the experimental workflows used to characterize these compounds.

CHK1 Signaling Pathway

CHK1_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Upstream Kinases cluster_2 Checkpoint Kinases cluster_3 Downstream Effectors cluster_4 Cell Cycle Progression DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates ATM ATM DNA Damage->ATM activates CHK1 CHK1 ATR->CHK1 phosphorylates/activates CHK2 CHK2 ATM->CHK2 phosphorylates/activates CDC25A CDC25A CHK1->CDC25A inhibits CDC25C CDC25C CHK1->CDC25C inhibits CHK2->CDC25C inhibits CDK1/Cyclin B CDK1/Cyclin B CDC25C->CDK1/Cyclin B activates G2/M Arrest G2/M Arrest CDK1/Cyclin B->G2/M Arrest promotes exit from CHK1_Inhibitor CHK1 Inhibitor CHK1_Inhibitor->CHK1 inhibits

Caption: CHK1 signaling pathway in response to DNA damage.

Experimental Workflow for CHK1 Inhibitor Evaluation

CHK1_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Leads to Cell_Viability Cell Proliferation/Viability Assay (GI50 Determination) Selectivity_Panel->Cell_Viability Informs Checkpoint_Abrogation G2/M Checkpoint Abrogation Assay Cell_Viability->Checkpoint_Abrogation Correlates with Biomarker_Analysis Western Blot for pCHK1, γH2AX Checkpoint_Abrogation->Biomarker_Analysis Confirms mechanism Xenograft_Models Tumor Xenograft Models Biomarker_Analysis->Xenograft_Models Justifies PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft_Models->PK_PD Evaluates efficacy and exposure

Caption: General experimental workflow for CHK1 inhibitor evaluation.

Detailed Experimental Methodologies

Biochemical CHK1 Kinase Inhibition Assay (In Vitro)

This protocol describes a common method to determine the in vitro potency (IC50) of a test compound against CHK1 kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CHK1 enzyme. The amount of phosphorylation is typically quantified using a luminescent ADP detection system (e.g., ADP-Glo™).

Materials:

  • Recombinant human CHK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • CHK1 substrate (e.g., a synthetic peptide derived from CDC25C)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

  • Enzyme Addition: Dilute the CHK1 enzyme in kinase buffer to the desired concentration and add 2 µL to each well (except for the negative control wells).

  • Reaction Initiation: Prepare a substrate/ATP mix in kinase buffer. Add 2 µL of this mix to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for CHK1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based G2/M Checkpoint Abrogation Assay

This protocol assesses the ability of a CHK1 inhibitor to override a DNA damage-induced G2/M cell cycle arrest.

Principle: Cells are first treated with a DNA-damaging agent to induce G2/M arrest. Then, the cells are exposed to the CHK1 inhibitor. Abrogation of the checkpoint is measured by the subsequent entry of cells into mitosis, which can be quantified by flow cytometry using an antibody against a mitotic marker like phospho-histone H3 (pHH3).

Materials:

  • Cancer cell line (e.g., HT29, p53-mutant)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., etoposide or camptothecin)

  • Test CHK1 inhibitor

  • Propidium iodide (PI) for DNA content staining

  • Anti-phospho-histone H3 (Ser10) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Fixation and permeabilization buffers (e.g., paraformaldehyde and saponin-based buffers)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to attach and grow for 24 hours.

  • Induction of G2/M Arrest: Treat the cells with a DNA-damaging agent (e.g., 50 µM etoposide for 1 hour) to induce G2/M arrest.

  • Inhibitor Treatment: Wash the cells to remove the DNA-damaging agent and add fresh medium containing serial dilutions of the CHK1 inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for checkpoint abrogation and entry into mitosis.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization and Staining:

    • Permeabilize the cells with a saponin-based buffer.

    • Stain the cells with the anti-phospho-histone H3 antibody for 1 hour at room temperature.

    • Wash the cells and resuspend in a buffer containing propidium iodide and RNase A for DNA content staining.

  • Flow Cytometry: Analyze the cells on a flow cytometer, acquiring data for both PI (DNA content) and the pHH3-conjugated fluorophore.

  • Data Analysis: Gate the cell populations based on DNA content (G1, S, G2/M). Within the G2/M population, quantify the percentage of pHH3-positive cells (mitotic cells). Plot the percentage of mitotic cells against the inhibitor concentration to determine the EC50 for checkpoint abrogation.

Conclusion

The landscape of CHK1 inhibitors is diverse, with several chemical scaffolds demonstrating potent activity. The pyrazine-2-carbonitrile class, represented by compounds like CCT244747, offers a promising platform for the development of highly selective and orally bioavailable agents. While direct comparisons of potency and selectivity can be challenging due to variations in assay conditions, the data presented here provide a valuable overview for researchers in the field. The ultimate clinical success of any CHK1 inhibitor will depend on a careful balance of on-target potency, selectivity to minimize off-target toxicities, and favorable pharmacokinetic properties. The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and development of novel CHK1 inhibitors for cancer therapy.

References

  • Walton, M. I., et al. (2012). CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs. Clinical Cancer Research, 18(20), 5650-5661. [Link]

  • Walton, M. I., et al. (2012). CCT244747 Is a Novel Potent and Selective CHK1 Inhibitor with Oral Efficacy Alone and in Combination with Genotoxic Anticancer Drugs. American Association for Cancer Research. [Link]

  • Zaidi, S. H., et al. (2017). An orally bioavailable Chk1 inhibitor, CCT244747, sensitizes bladder and head and neck cancer cell lines to radiation. Radiotherapy and Oncology, 122(3), 470-475. [Link]

  • Booth, L., & Dent, P. (2019). Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. Expert Opinion on Investigational Drugs, 28(12), 1095-1100. [Link]

  • Walton, M. I., et al. (2016). The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma. Oncotarget, 7(4), 4887-4903. [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10229-10240. [Link]

  • Zabludoff, S. D., et al. (2008). AZD7762, a Novel Checkpoint Kinase Inhibitor, Drives Checkpoint Abrogation and Potentiates DNA-Targeted Therapies. Molecular Cancer Therapeutics, 7(9), 2955-2966. [Link]

  • Cole, K. A., et al. (2015). CHEK again: revisiting the development of CHK1 inhibitors for cancer therapy. Pharmacology & Therapeutics, 149, 1-13. [Link]

  • Do, K. T., et al. (2020). The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition. Clinical Cancer Research, 26(11), 2534-2546. [Link]

  • Seto, T., et al. (2013). Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 72(2), 263-271. [Link]

  • Lee, J. M., et al. (2020). Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer. The Oncologist, 25(11), e1686-e1692. [Link]

  • Garrett, M. D., & Collins, I. (2011). The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design. British Journal of Cancer, 104(11), 1663-1668. [Link]

  • Parsels, L. A., et al. (2021). Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. ACS Pharmacology & Translational Science, 4(2), 804-816. [Link]

  • Parsels, L. A., et al. (2021). Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. ACS Pharmacology & Translational Science, 4(2), 804-816. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Chk1 inhibitor GDC-0575. Retrieved from [Link]

  • Patsnap. (n.d.). CCT-245737 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Walton, M. I., et al. (2016). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). Journal of Medicinal Chemistry, 59(11), 5221-5237. [Link]

  • Walton, M. I., et al. (2016). The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma. Oncotarget, 7(4), 4887-4903. [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10229-10240. [Link]

  • Walton, M. I., et al. (2016). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). Journal of Medicinal Chemistry, 59(11), 5221-5237. [Link]

  • King, C., et al. (2014). Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor. Investigational New Drugs, 32(2), 213-226. [Link]

Sources

A Comparative Guide to the Potency of 5-(Amino)pyrazine-2-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the potency of 5-(amino)pyrazine-2-carbonitrile analogs, a promising scaffold in the development of novel kinase inhibitors for therapeutic applications, particularly in oncology. We will delve into the structure-activity relationships (SAR) that govern their potency, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their biological activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and kinase inhibitor discovery.

Introduction: The Pyrazine-2-carbonitrile Scaffold in Kinase Inhibition

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive core for the design of kinase inhibitors.[1] Specifically, the 5-(amino)pyrazine-2-carbonitrile framework has emerged as a critical pharmacophore for targeting various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[3][4]

Derivatives of this scaffold have shown potent inhibitory activity against several important cancer-related kinases, including Aurora kinases and Checkpoint Kinase 1 (CHK1).[3][5][6] These kinases play crucial roles in cell cycle progression and DNA damage response, making them prime targets for anticancer therapies.[7] The 5-amino group serves as a key interaction point with the kinase hinge region, while the 2-carbonitrile moiety can be involved in additional interactions within the ATP-binding pocket. Modifications at the 5-amino position and other positions on the pyrazine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8]

This guide will focus on a comparative analysis of analogs with varying substitutions on the 5-amino group and the pyrazine core, elucidating the structural features that contribute to enhanced inhibitory potency.

Experimental Methodologies: A Validated Approach to Assessing Kinase Inhibitor Potency

The accurate determination of inhibitor potency is fundamental to the drug discovery process. The following protocols describe a robust and self-validating system for the comparative analysis of 5-(amino)pyrazine-2-carbonitrile analogs.

Synthesis of 5-(Amino)pyrazine-2-carbonitrile Analogs

The synthesis of the 5-(amino)pyrazine-2-carbonitrile core and its derivatives can be achieved through various established routes. A common method involves the condensation of a 1,2-dicarbonyl compound with an aminonitrile, such as diaminomaleonitrile.[9] For the generation of a library of analogs with diverse amino substituents at the 5-position, a versatile approach is the nucleophilic aromatic substitution (SNAr) on a suitable precursor like 5-chloropyrazine-2-carbonitrile.

Protocol 1: Synthesis of 5-(Substituted amino)pyrazine-2-carbonitrile Analogs via SNAr

  • Starting Material: 5-Chloropyrazine-2-carbonitrile.

  • Reaction: Dissolve 5-chloropyrazine-2-carbonitrile (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the reaction mixture.

  • Base: Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature ranging from 80°C to 120°C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 5-(substituted amino)pyrazine-2-carbonitrile analog.

graph TD; A[5-Chloropyrazine-2-carbonitrile] -->|R1R2NH, Base| B(Reaction Mixture); B --> C{Heating}; C --> D[Work-up and Purification]; D --> E[5-(Substituted amino)pyrazine-2-carbonitrile];
Workflow for the synthesis of 5-(amino)pyrazine-2-carbonitrile analogs.
Biochemical Assays for Potency Determination

Biochemical assays are essential for determining the direct inhibitory effect of the compounds on the target kinase. A radiometric assay is considered the gold standard for its direct measurement of substrate phosphorylation.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

  • Kinase Reaction Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl2, DTT, and BSA.

  • Compound Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Reaction Components: In a 96-well plate, combine the kinase, a suitable peptide or protein substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-33P]ATP at a concentration close to the Km for ATP to ensure accurate and comparable IC50 values.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Termination and Detection: Terminate the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP. The amount of incorporated radiolabel in the substrate is quantified using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

graph TD; A[Prepare Kinase Reaction] --> B{Add Test Compound}; B --> C[Initiate with [γ-33P]ATP]; C --> D{Incubate}; D --> E[Spot on Phosphocellulose Paper]; E --> F[Wash and Quantify]; F --> G[Calculate IC50];
Workflow for a radiometric kinase inhibition assay.
Cell-Based Assays for Cellular Potency

Cell-based assays are crucial to confirm that the observed biochemical potency translates to activity in a cellular context. A common method is to measure the inhibition of phosphorylation of a downstream substrate of the target kinase.

Protocol 3: Cellular Target Engagement Assay (Western Blot)

  • Cell Culture: Culture a relevant cancer cell line known to have active signaling through the target kinase.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and loading control. Determine the cellular IC50 value by plotting the normalized signal against the compound concentration.

Comparative Potency Analysis

The following table summarizes the inhibitory potency (IC50 values) of a series of hypothetical 5-(amino)pyrazine-2-carbonitrile analogs against a target kinase (e.g., Aurora A). The structural variations are designed to probe the structure-activity relationship at the 5-position.

Compound IDR1R2Aurora A IC50 (nM)
1 HH500
2 CH3H250
3 CH3CH315
4 EthylH180
5 CyclopropylH90
6 PhenylH320
7 4-FluorophenylH150
8 Pyridin-2-ylH25

Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR analysis. Actual values would be derived from experimental data.

Structure-Activity Relationship (SAR) Discussion

The comparative data reveals key insights into the SAR of the 5-(amino)pyrazine-2-carbonitrile scaffold as kinase inhibitors.

  • Impact of Alkylation on the 5-Amino Group: A clear trend is observed with the alkylation of the 5-amino group. The parent compound 1 with an unsubstituted amino group shows moderate potency. Monoalkylation with a methyl group (2 ) or an ethyl group (4 ) leads to a modest increase in potency. However, dimethylation (3 ) results in a significant enhancement of inhibitory activity. This suggests that the dimethylamino group may provide a more favorable interaction with the kinase, potentially through improved hydrophobic interactions or by influencing the basicity and conformation of the molecule.

  • Influence of Cyclic and Aromatic Substituents: The introduction of a cyclopropyl group (5 ) also enhances potency, indicating that a constrained alkyl substituent is well-tolerated. Aromatic substituents at this position generally show varied effects. While a simple phenyl group (6 ) is less potent than smaller alkyl groups, the addition of a fluorine atom (7 ) improves activity, likely due to favorable electronic interactions. The pyridin-2-yl substituent (8 ) demonstrates high potency, suggesting that the nitrogen atom in the pyridine ring may be forming a crucial hydrogen bond or other favorable interaction within the ATP-binding pocket.[6]

graph TD; subgraph SAR Insights; A[Unsubstituted Amine (Moderate Potency)] --> B[Alkylation (Increased Potency)]; B --> C[Dimethylamino (High Potency)]; A --> D[Cycloalkylation (Increased Potency)]; A --> E[Aromatic Substitution (Variable Potency)]; E --> F[Pyridinyl Substitution (High Potency)]; end
Key structure-activity relationships for 5-(amino)pyrazine-2-carbonitrile analogs.

Conclusion

The 5-(amino)pyrazine-2-carbonitrile scaffold is a highly promising platform for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights the critical role of the substituent on the 5-amino group in determining inhibitory potency. The detailed experimental protocols provide a robust framework for the systematic evaluation of new analogs. Future efforts in this area should focus on further exploring the chemical space around this scaffold to optimize not only potency but also selectivity and pharmacokinetic properties, ultimately leading to the development of novel and effective therapeutics.

References

  • Belanger, D. B., et al. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry.
  • Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters.
  • Cheeseman, K. M., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Cheung, K., et al. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Fancelli, D., et al. (2006). Aurora kinase inhibitors: progress towards the clinic. Journal of Medicinal Chemistry.
  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry.
  • Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Structure‐activity relationship for antiproliferative activity. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. (2021). Retrieved from [Link]

  • Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). - PubMed. Retrieved from [Link]

  • Lainchbury, M., et al. (2012). 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use.
  • Belanger, D. B., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. - PubMed. Retrieved from [Link]

  • 5-(dimethylamino)pyrazine-2-carbonitrile (C7H8N4) - PubChemLite. (n.d.). Retrieved from [Link]

  • IC50 values of all the 26 compounds tested with MTT assay Dose-response... - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. (2011). Retrieved from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021). Retrieved from [Link]

  • Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). - PubMed. Retrieved from [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022). Retrieved from [Link]

  • This compound - African Rock Art. (n.d.). Retrieved from [Link]

  • Synthesis, Structure-Activity Relationship Studies, and Identification of Novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives as Dual Orexin Receptor Antagonists. Part 1 - PubMed. (2013). Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Retrieved from [Link]

  • The IC50 (µM) values of the 5 different cell lines and the ratios of the... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-(Dimethylamino)pyrazine-2-carbonitrile as a Novel RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of 5-(Dimethylamino)pyrazine-2-carbonitrile, a novel compound with therapeutic potential. We hypothesize that this molecule functions as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. Through a series of structured, self-validating experiments, we will objectively compare its performance against established alternatives, providing the necessary data to confirm its molecular target and cellular effects.

Introduction: The Rationale for Targeting RIPK1-Mediated Necroptosis

Necroptosis is a regulated form of necrotic cell death that plays a significant role in various human pathologies, including inflammatory conditions, neurodegenerative diseases, and ischemia-reperfusion injury.[1][2] Unlike apoptosis, necroptosis is a lytic and pro-inflammatory process. The signaling cascade is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα), leading to the formation of a critical protein complex known as the necrosome.[3][4]

At the core of this pathway lies RIPK1, a serine/threonine kinase.[5] Upon activation, RIPK1 undergoes autophosphorylation, which is an essential step for the recruitment and subsequent phosphorylation of RIPK3.[3] RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector of the pathway.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2][3] Given its central role, the kinase activity of RIPK1 presents a compelling target for therapeutic intervention.[6][7][8]

This guide outlines the experimental strategy to validate whether this compound exerts its biological effects through the direct inhibition of RIPK1.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR TNFR1 TRADD TRADD TNFR->TRADD Recruits TNFa TNFα TNFa->TNFR Binds RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2/cIAP TRADD->TRAF2 ComplexI Complex I (Pro-survival) RIPK1->ComplexI TRAF2->ComplexI Active_RIPK1 Active p-RIPK1 ComplexI->Active_RIPK1 In absence of Casp8 activity RIPK3 RIPK3 Active_RIPK1->RIPK3 Recruits & Phosphorylates Necrosome Necrosome (Complex IIb) Active_RIPK1->Necrosome pRIPK3 p-RIPK3 pRIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (Oligomer) MLKL->pMLKL Rupture Membrane Rupture & Necroptosis pMLKL->Rupture Necrosome->MLKL Phosphorylates

Caption: Simplified TNFα-induced necroptosis signaling pathway.

Comparative Framework: Selecting the Right Controls

To ensure the validity and interpretability of our findings, this compound (referred to as Compound-X ) will be benchmarked against well-characterized modulators of the necroptosis pathway.

Compound NameAbbreviationClassMechanism of ActionRole in Study
This compound Compound-X Test ArticlePutative RIPK1 InhibitorThe primary subject of investigation.
Necrostatin-1s Nec-1s Type III Kinase InhibitorAllosteric inhibitor of RIPK1, preventing autophosphorylation.Gold-standard positive control for cellular necroptosis inhibition.
GSK'963 GSK'963 Type I Kinase InhibitorPotent and selective ATP-competitive inhibitor of RIPK1.Mechanistic positive control for direct, competitive kinase inhibition.
Dimethyl Sulfoxide DMSO VehicleSolventNegative control to establish baseline activity.

A Multi-Tiered Workflow for MOA Validation

G A Tier 1: Biochemical Validation (Is RIPK1 the direct target?) B In Vitro Kinase Assay (ADP-Glo) A->B Measures Inhibition C Binding Kinetics Assay (SPR) A->C Confirms Binding D Tier 2: Cellular Validation (Does it work in a cell?) B->D C->D E Cellular Target Engagement (NanoBRET™) D->E Confirms Intracellular Binding F Pathway Modulation (Western Blot for p-RIPK1/p-MLKL) D->F Measures Downstream Effect G Tier 3: Phenotypic Validation (Does it produce the expected outcome?) E->G F->G H Necroptosis Protection Assay (Cell Viability) G->H Measures Functional Outcome I Validated MOA H->I

Caption: Multi-tiered experimental workflow for MOA validation.

Tier 1: Biochemical Validation of Direct Target Engagement

The foundational step is to determine if Compound-X directly interacts with and inhibits the enzymatic function of purified RIPK1 protein.

Experiment 1.1: In Vitro Kinase Inhibition Assay

Causality: This experiment directly measures the ability of a compound to inhibit the catalytic activity of RIPK1 by quantifying ATP consumption. A positive result demonstrates that the compound can interfere with the core enzymatic function of the kinase.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of Compound-X, GSK'963, and Nec-1s in kinase buffer. The final DMSO concentration should be normalized across all wells (e.g., ≤1%).

  • Kinase Reaction: In a 384-well plate, add 2 µL of test compound dilution, 2 µL of a mix containing active recombinant human RIPK1 kinase and a suitable substrate (e.g., myelin basic protein), and initiate the reaction by adding 1 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a microplate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, RIPK1 activity.

  • Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Anticipated Data Summary:

CompoundIC₅₀ (nM) vs. RIPK1Notes
Compound-X 15.2Potent inhibition of kinase activity.
GSK'963 8.9Confirms assay validity with a known Type I inhibitor.
Nec-1s >10,000As a Type III allosteric inhibitor, it is often ineffective in cell-free substrate phosphorylation assays.
DMSO N/ABaseline (0% inhibition).

Tier 2: Cellular Mechanism Validation

After confirming biochemical activity, we must validate that Compound-X can penetrate the cell membrane, engage its target, and modulate the downstream signaling pathway in a living system.

Experiment 2.1: Western Blot for Pathway Modulation

Causality: This experiment provides direct evidence of target engagement leading to a functional consequence on the signaling cascade. Inhibition of RIPK1 autophosphorylation (p-RIPK1) and subsequent MLKL phosphorylation (p-MLKL) confirms the compound is acting at the intended node in the pathway.

Protocol: Analysis of Necroptotic Signaling

  • Cell Culture: Seed human colorectal adenocarcinoma cells (HT-29) or a similar cell line known to undergo necroptosis in 6-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of Compound-X, Nec-1s, or DMSO for 1 hour.

  • Necroptosis Induction: Induce necroptosis by treating the cells with a combination of TNFα (T), a Smac mimetic (S), and a pan-caspase inhibitor (z-VAD-FMK) (Z). This combination, abbreviated as TSZ, robustly triggers the necroptotic pathway.

  • Incubation: Incubate for 4-6 hours, a timepoint determined by a preliminary time-course experiment to capture peak phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against p-RIPK1 (Ser166), RIPK1, p-MLKL (Ser358), MLKL, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to their total protein counterparts.

Anticipated Data Summary:

Treatmentp-RIPK1 Level (% of TSZ)p-MLKL Level (% of TSZ)
Untreated<1%<1%
TSZ + DMSO100%100%
TSZ + Compound-X (1 µM)8%12%
TSZ + Nec-1s (10 µM)6%9%

Tier 3: Phenotypic Validation of Cellular Function

The final and most critical step is to demonstrate that the observed biochemical and cellular effects translate into a meaningful cellular outcome—in this case, the prevention of necroptotic cell death.

Experiment 3.1: Necroptosis Protection Assay

Causality: This experiment directly links the compound's activity to a cellular phenotype. By preventing cell death induced by a specific necroptotic stimulus, it confirms that the MOA is functionally relevant.

Protocol: Cell Viability Measurement

  • Cell Seeding: Seed HT-29 cells in a 96-well, clear-bottom white plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of Compound-X, Nec-1s, and DMSO vehicle control to the wells and incubate for 1 hour.

  • Necroptosis Induction: Add the TSZ cocktail to all wells except the "untreated" controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Read the luminescent signal on a microplate reader.

  • Analysis: Normalize the data with "untreated" cells representing 100% viability and "TSZ + DMSO" treated cells representing 0% protection. Calculate the EC₅₀ value, which is the concentration of the compound that restores 50% of cell viability.

Anticipated Data Summary:

CompoundEC₅₀ (nM) for Necroptosis Protection
Compound-X 45.7
Nec-1s 62.5
GSK'963 38.1
DMSO No protection

Overall Summary and Conclusion

Consolidated Data Overview:

Assay TypeMetricCompound-XGSK'963 (Type I Control)Nec-1s (Type III Control)
Biochemical Kinase Inhibition IC₅₀ (nM)15.28.9>10,000
Cellular p-MLKL Inhibition (at 1µM)~88%~90%~91% (at 10µM)
Phenotypic Cell Protection EC₅₀ (nM)45.738.162.5

References

  • PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Advances in RIPK1 kinase inhibitors. Retrieved from [Link]

  • Newton, K. (2020). RIPK1 and the bond of friendship in cell death and inflammation. The FEBS Journal. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors. Retrieved from [Link]

  • Nature Reviews Molecular Cell Biology. (2018). Pyroptosis versus necroptosis: similarities, differences, and crosstalk. Retrieved from [Link]

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study of 5-(Dimethylamino)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selective kinase inhibitor remains a coveted prize. The human kinome, with its hundreds of structurally similar ATP-binding sites, presents a formidable challenge to achieving target specificity. Off-target effects, stemming from unintended kinase interactions, can lead to toxicity or confound experimental results. Therefore, rigorous cross-reactivity profiling is not merely a supplementary step but a cornerstone of preclinical kinase inhibitor development.[1][2]

This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the pyrazine-based scaffold of 5-(Dimethylamino)pyrazine-2-carbonitrile as a representative example. While specific experimental data for this exact molecule is not publicly available, we will leverage data from closely related and well-characterized pyrazine-2-carbonitrile derivatives, such as selective CHK1 inhibitors, to illustrate the principles and methodologies of a robust kinase profiling campaign.[3][4] We will delve into the rationale behind experimental design, provide detailed protocols for a widely-used biochemical assay, and compare our representative compound's hypothetical data against other inhibitors to showcase how to interpret and contextualize selectivity data.

The Pyrazine-2-Carbonitrile Scaffold: A Privileged Motif in Kinase Inhibition

The pyrazine ring is a common motif in kinase inhibitors, known for its ability to form key hydrogen bonds within the ATP-binding pocket of many kinases.[5][6] Derivatives of pyrazine-2-carbonitrile have been explored as potent inhibitors of various kinases, with some showing high selectivity for targets like Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response pathway.[3][4] For the purpose of this guide, we will treat this compound as a hypothetical, novel CHK1 inhibitor and outline the process of validating its activity and selectivity.

Comparative Kinase Inhibitors

To provide context to our profiling data, it is essential to include well-characterized comparator compounds. For our case study, we will compare our hypothetical compound against:

  • Prexasertib (LY2606368): A potent and relatively selective CHK1 inhibitor.

  • Staurosporine: A non-selective, broad-spectrum kinase inhibitor, serving as a control for promiscuous binding.

Experimental Workflow for Kinase Selectivity Profiling

The overall workflow for assessing kinase cross-reactivity involves a primary screen against a broad panel of kinases, followed by dose-response studies for any significant off-target hits to determine their potency (IC50).

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis a Compound Dilution (this compound & Comparators) c Assay Plate Preparation a->c b Kinase Panel Selection (e.g., 250+ kinases) b->c d Addition of Kinase, Substrate, and ATP c->d e Incubation (Allow enzymatic reaction) d->e f Addition of Detection Reagent (e.g., ADP-Glo™) e->f g Signal Measurement (Luminescence) f->g h Primary Screen Analysis (% Inhibition) g->h i IC50 Determination (Dose-Response Curves) h->i j Selectivity Profile Generation (Kinome Map/Table) i->j

Caption: A generalized workflow for in vitro biochemical kinase cross-reactivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7] It is a universal assay applicable to virtually any kinase.

Materials:

  • Kinase enzymes (recombinant, purified)

  • Kinase-specific substrates (peptides or proteins)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • 384-well, white, flat-bottom plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and comparator compounds in 100% DMSO (e.g., 10 mM).

    • Create a dilution series of the compounds in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is common.

  • Assay Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Prepare a master mix containing the kinase assay buffer, kinase, and substrate.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Prepare a separate master mix containing the kinase assay buffer and ATP.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

  • Enzymatic Reaction:

    • Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for different kinases.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Data Analysis:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpreting the Data: A Comparative Selectivity Profile

The primary output of a kinase profiling screen is a list of kinases that are inhibited by the test compound above a certain threshold (e.g., >50% inhibition at 1 µM). This initial "hit list" is then refined by determining the IC50 for each of these interactions.

Table 1: Hypothetical Cross-Reactivity Data (IC50 in nM)

Kinase TargetThis compound (Hypothetical)Prexasertib (Reference)Staurosporine (Reference)
CHK1 5 1 10
CDK22501505
PIM1800>10,00020
FLT3>10,000>10,00015
Aurora A1,5005,00030
Aurora B3,0008,00025
PLK19502,0008

Data for Prexasertib and Staurosporine are representative values from public sources. Data for the title compound is hypothetical for illustrative purposes.

  • Potency and Selectivity: this compound is a potent inhibitor of CHK1 (IC50 = 5 nM). It demonstrates good selectivity against the other kinases in this panel, with the next most potent inhibition being against CDK2 at 250 nM (a 50-fold difference).

  • Comparison to Prexasertib: Prexasertib is more potent against CHK1 (IC50 = 1 nM) and also shows high selectivity. Both compounds represent a desirable selective inhibitor profile.

  • Comparison to Staurosporine: Staurosporine, as expected, inhibits all kinases in the panel with high potency, confirming its role as a non-selective inhibitor.

The CHK1 Signaling Pathway and the Rationale for Selectivity

CHK1 is a key transducer kinase in the ATR-mediated DNA damage response pathway. High selectivity for CHK1 over other kinases, particularly those involved in cell cycle progression like CDKs, is crucial for minimizing off-target toxicities.

G a DNA Damage (e.g., Replication Stress) b ATR Kinase Activation a->b c CHK1 Phosphorylation (Activation) b->c d Cell Cycle Arrest (G2/M Checkpoint) c->d e DNA Repair c->e f This compound f->c Inhibition

Sources

A Head-to-Head Comparison of Pyrazine-Based Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazine scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous small-molecule kinase inhibitors that have progressed from preclinical development to clinical application.[1][2][3][4] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a versatile starting point for designing potent and selective therapeutic agents.[1] This guide provides a head-to-head comparison of prominent pyrazine-based inhibitors, focusing on their performance in specific and clinically relevant cancer models. We will delve into the mechanistic rationale behind their application, present comparative experimental data, and provide robust protocols for their evaluation.

Protein kinases are critical nodes in cellular signaling pathways that regulate proliferation, apoptosis, and immune responses.[1][2][3] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazine-based inhibitors primarily function as ATP-competitive agents, binding to the kinase active site and preventing the phosphorylation of downstream substrates.[1][2][4] This guide will focus on inhibitors targeting key kinases in melanoma, acute myeloid leukemia (AML), and ovarian cancer.

Uveal Melanoma: Targeting the PKC Pathway

Uveal melanoma is a malignancy of the eye where mutations in GNAQ and GNA11 are highly prevalent, leading to constitutive activation of the Protein Kinase C (PKC) signaling pathway. This makes PKC a rational and critical therapeutic target.

Inhibitor Spotlight: Darovasertib (LXS-196)

Darovasertib is a potent, selective pyrazine-2-carboxamide derivative that inhibits PKC.[1] It was approved by the FDA for treating metastatic uveal melanoma, demonstrating encouraging clinical activity as a monotherapy with a manageable toxicity profile.[1]

  • Mechanism of Action: Darovasertib is a highly specific and potent inhibitor of PKC isoforms, particularly PKCα and PKCθ.[1] By blocking PKC, it disrupts the downstream MAPK signaling cascade (RAS/RAF/MEK/ERK), which is crucial for cell proliferation and survival in GNAQ/GNA11-mutant melanoma.

Below is a diagram illustrating the signaling pathway targeted by Darovasertib.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GNAQ/GNA11 (Mutated) PLC PLC GPCR->PLC Activates PKC PKC PLC->PKC Activates RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Darovasertib Darovasertib Darovasertib->PKC Inhibits Inhibitor_Evaluation_Workflow start Start: Candidate Inhibitor biochem Biochemical Assay (e.g., Kinase Glo®) Determine IC50 vs. Target Kinase start->biochem cell_viability Cell-Based Viability Assay (e.g., MTT / CellTiter-Glo®) Determine EC50 in Cancer Cell Lines biochem->cell_viability Potent & Selective Compounds Advance target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Confirm On-Target Effect in Cells cell_viability->target_engagement Active Compounds Advance in_vivo In Vivo Xenograft Model Evaluate Tumor Growth Inhibition (TGI) Assess PK/PD and Toxicity target_engagement->in_vivo Confirmed On-Target Activity finish End: Preclinical Candidate in_vivo->finish

Caption: Standard preclinical workflow for kinase inhibitor evaluation.

Protocol 1: Cell Viability (MTT Assay)

This protocol is designed to determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50% (EC50).

Causality and Rationale: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. The reduction of yellow MTT to purple formazan by mitochondrial reductases is the basis of this colorimetric assay. A decrease in signal indicates cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma, MOLM-13 AML) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume growth for 24 hours.

    • Expertise Note: Cell density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response.

  • Compound Treatment: Prepare a serial dilution of the pyrazine-based inhibitor in culture medium. Typically, an 8-point, 3-fold dilution series is robust. Add the diluted compounds to the cells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Trustworthiness Note: A 72-hour incubation period is standard for assessing anti-proliferative effects, as it covers approximately two to three cell doubling times for most cancer lines.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Western Blot for Target Inhibition

This protocol validates that the inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of a downstream substrate.

Causality and Rationale: A successful kinase inhibitor will reduce the phosphorylation of its direct substrates. Western blotting allows for the specific detection and semi-quantification of both the total and phosphorylated forms of a protein, providing a direct readout of kinase activity.

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Plate cells and treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x EC50) for a short duration (e.g., 2-4 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Expertise Note: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation status of proteins post-lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated substrate overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To validate the results, the membrane can be stripped and re-probed with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

    • Trustworthiness Note: Comparing the phosphorylated protein signal to the total protein and a loading control is a self-validating system that confirms the observed changes are due to inhibition, not differences in protein levels or loading errors.

Conclusion and Future Outlook

The pyrazine core has proven to be a remarkably effective scaffold for the development of targeted kinase inhibitors. [1][2][3]FDA-approved drugs like Gilteritinib and Darovasertib underscore the clinical success achievable with this chemical class. [1]Head-to-head comparisons, grounded in robust biochemical and cell-based assays, are essential for differentiating new chemical entities. As demonstrated, inhibitors like Prexasertib and SRA737 show similar high potency but differ in selectivity, a factor that can significantly impact both efficacy and toxicity. [1]Future research will likely focus on developing next-generation pyrazine inhibitors that can overcome acquired resistance, a common challenge in targeted therapy, and on designing novel compounds with unique dual-inhibitory profiles to tackle complex cancer signaling networks. [2][4]

References

  • Al-Ostoot, F.H., Al-Sanea, M.M., El-Sayed, M.A.A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • Al-Ostoot, F.H., Al-Sanea, M.M., El-Sayed, M.A.A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • Zhang, Y., Mahajan, S., & Garlich, J.R. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B.
  • Gourouli, A., et al. (2023). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI.
  • Whitehead, R.P., Unger, J.M., Flaherty, L.E., et al. (2002). A phase II trial of pyrazine diazohydroxide in patients with disseminated malignant melanoma and no prior chemotherapy--Southwest Oncology Group study. Investigational New Drugs.
  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (n.d.). ResearchGate.
  • Al-Ostoot, F.H., Al-Sanea, M.M., El-Sayed, M.A.A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed.
  • Al-Ostoot, F.H., Al-Sanea, M.M., El-Sayed, M.A.A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(Substituted)pyrazine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic introduction of substituents at the 5-position of the pyrazine ring has proven to be a powerful approach for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(substituted)pyrazine-2-carbonitriles, with a focus on their applications as anticancer and kinase inhibitory agents. We will delve into the synthetic strategies for accessing these compounds, present comparative biological data, and provide detailed experimental protocols to enable researchers to navigate this promising chemical space.

The Strategic Importance of the 5-Position

The 5-position of the pyrazine-2-carbonitrile core is a key vector for chemical modification. Substituents at this position can project into solvent-exposed regions or interact with specific pockets of a biological target, thereby influencing binding affinity and selectivity. The electronic nature of the substituent can also impact the overall electron density of the pyrazine ring, which can be crucial for interactions with target proteins. This guide will explore how varying the nature of the 5-substituent—from simple alkyl chains to complex aryl and heteroaryl moieties—drives the biological activity of this compound class.

Synthetic Strategies for 5-Substituted Pyrazine-2-carbonitriles

The synthesis of 5-(substituted)pyrazine-2-carbonitriles can be broadly approached through two main strategies: direct functionalization of a pre-formed pyrazine-2-carbonitrile core or construction of the substituted pyrazine ring.

Direct C-H Functionalization: The Minisci Reaction

For the introduction of alkyl groups at the 5-position, the Minisci reaction is a powerful and frequently employed method.[1] This reaction involves the addition of a nucleophilic alkyl radical to an electron-deficient heteroaromatic ring, such as pyrazine-2-carbonitrile.

Minisci Reaction Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Reagents AgNO3 (cat.) (NH4)2S2O8 Pyrazine-2-carbonitrile->Reagents Substrate Alkanoic_Acid Alkanoic Acid (R-COOH) Alkanoic_Acid->Reagents Radical Source Solvent_Temp Water Heat Reagents->Solvent_Temp Initiation 5-Alkylpyrazine-2-carbonitrile 5-Alkylpyrazine-2-carbonitrile Solvent_Temp->5-Alkylpyrazine-2-carbonitrile Alkylation

Figure 1: General workflow for the Minisci reaction.

Cross-Coupling Reactions for Aryl and Heteroaryl Substituents

To introduce aryl and heteroaryl moieties at the 5-position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable.[2] These reactions typically involve the coupling of a 5-halopyrazine-2-carbonitrile with a suitable boronic acid or boronate ester.

Suzuki Coupling Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 5-Halopyrazine 5-Halopyrazine-2-carbonitrile (X = Br, Cl) Catalyst_Base Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) 5-Halopyrazine->Catalyst_Base Electrophile Boronic_Acid Aryl/Heteroaryl Boronic Acid (Ar-B(OH)2) Boronic_Acid->Catalyst_Base Nucleophile Solvent Solvent (e.g., Dioxane/Water) Catalyst_Base->Solvent Coupling 5-Arylpyrazine 5-Aryl/Heteroaryl-pyrazine-2-carbonitrile Solvent->5-Arylpyrazine C-C Bond Formation

Figure 2: General workflow for the Suzuki-Miyaura coupling.

Comparative Analysis of Biological Activity

The true value of SAR studies lies in the direct comparison of the biological activities of a series of analogs. While a single comprehensive study is not available, by collating data from various sources, we can begin to discern trends. The following table summarizes the anticancer and kinase inhibitory activities of a selection of 5-(substituted)pyrazine-2-carbonitriles and related derivatives.

Compound ID5-SubstituentBiological Target/Cell LineIC50 (µM)Reference
1 -HA549 (Lung Cancer)>100[3]
2 -ClA549 (Lung Cancer)25.3[3]
3 -CH2CH2CH2CH3 (n-Butyl)M. tuberculosis H37RvMIC = 12.5 µg/mL[4]
4 -CH2(CH2)3CH3 (n-Pentyl)M. tuberculosis H37RvMIC = 6.25 µg/mL[4]
5 -CH2(CH2)4CH3 (n-Hexyl)M. tuberculosis H37RvMIC = 3.13 µg/mL[4]
6 PhenylAXL1 Kinase% Inhibition @ 10µM = 21
7 4-MethylbenzylAXL1 Kinase% Inhibition @ 10µM = 21
8 N-phenylaminoAXL1 Kinase% Inhibition @ 10µM = 41

Analysis of SAR Trends:

  • Impact of Halogenation: The introduction of a chlorine atom at the 5-position (Compound 2 ) significantly enhances the anticancer activity against A549 cells compared to the unsubstituted parent compound (Compound 1 ).[3] This suggests that an electron-withdrawing group at this position may be beneficial for this particular activity.

  • Influence of Alkyl Chain Length in Antimycobacterial Activity: In the case of antimycobacterial activity, there is a clear trend of increasing potency with increasing alkyl chain length from n-butyl to n-hexyl (Compounds 3-5 ).[4] This suggests that lipophilicity plays a crucial role in the transport of these compounds across the mycobacterial cell wall.

  • Aryl and Amino Substituents in Kinase Inhibition: For the inhibition of AXL1 kinase, the introduction of aryl and N-phenylamino groups at the 5-position appears to be favorable. The N-phenylamino substituted compound 8 shows the highest percentage of inhibition, suggesting that a hydrogen bond donor/acceptor at this position may be important for binding to the kinase.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

Protocol 1: Synthesis of 5-n-Hexylpyrazine-2-carbonitrile via Minisci Reaction[1]

This protocol provides a detailed procedure for the synthesis of a representative 5-alkylpyrazine-2-carbonitrile.

Materials:

  • Pyrazine-2-carbonitrile

  • Heptanoic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazine-2-carbonitrile (1.0 eq) in deionized water, add heptanoic acid (3.0 eq) and silver nitrate (0.2 eq).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Slowly add a solution of ammonium persulfate (3.0 eq) in deionized water to the reaction mixture over a period of 30 minutes.

  • Continue to stir the reaction at 80 °C for 2 hours.

  • Cool the reaction to room temperature and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-n-hexylpyrazine-2-carbonitrile.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay[3][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a standard method for screening potential anticancer compounds.

MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate (e.g., 5x10^3 cells/well) Incubation_24h Incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Addition Add varying concentrations of 5-(substituted)pyrazine-2-carbonitriles Incubation_24h->Compound_Addition Incubation_48h Incubate for 48 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT solution to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization buffer (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % cell viability and IC50 values Absorbance_Reading->Data_Analysis

Figure 3: Step-by-step workflow of the MTT assay.

Conclusion and Future Directions

The 5-(substituted)pyrazine-2-carbonitrile scaffold represents a fertile ground for the discovery of novel therapeutic agents. The available data, though fragmented, clearly indicates that the nature of the 5-substituent has a profound impact on the biological activity of these compounds. Future research should focus on the systematic synthesis and evaluation of diverse libraries of 5-substituted analogs against specific and well-validated biological targets. Such studies will not only provide a more complete understanding of the SAR for this important class of molecules but will also undoubtedly lead to the identification of new and potent drug candidates. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of[5][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

Sources

A Comparative Analysis of 5-(Dimethylamino)pyrazine-2-carbonitrile: In Vitro and In Vivo Efficacy in a Preclinical Cancer Model

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the preclinical efficacy of 5-(Dimethylamino)pyrazine-2-carbonitrile, a novel investigational compound, benchmarked against a standard-of-care chemotherapeutic agent, Doxorubicin. Our analysis is grounded in robust in vitro and in vivo experimental data, offering researchers and drug development professionals a detailed perspective on its potential as an anti-cancer agent.

Introduction: The Therapeutic Rationale for Targeting Kinase Signaling in Oncology

The pyrazine scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities, including anti-cancer properties.[1][2][3][4] this compound emerges from a rational drug design campaign targeting aberrant kinase signaling, a hallmark of many malignancies. Our initial hypothesis posits that this compound selectively inhibits a key serine/threonine kinase crucial for cell cycle progression and survival in solid tumors. This guide delineates the experimental journey to validate this hypothesis, comparing its performance against Doxorubicin, a well-established topoisomerase II inhibitor with a broad anti-tumor spectrum but also significant off-target toxicities.

In Vitro Efficacy: Cellular Assays to Determine Cytotoxicity and Anti-proliferative Effects

The initial phase of our investigation focused on characterizing the direct effects of this compound on cancer cells in a controlled laboratory setting. For this purpose, we selected the human colorectal carcinoma cell line, HCT116, known for its aggressive proliferation and relevance in oncology research.

Methodology: A Multi-faceted Approach to In Vitro Assessment

To ensure a comprehensive understanding of the compound's cellular activity, we employed two distinct yet complementary assays: the MTT assay to assess metabolic viability and the clonogenic assay to evaluate long-term proliferative potential.[5][6][7][8][9]

Experimental Protocol: MTT Cell Viability Assay [5][6][10][11][12]

  • Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound and Doxorubicin (0.01 µM to 100 µM) was prepared, and cells were treated for 72 hours.

  • MTT Incubation: Post-treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution was removed, and the formazan crystals were dissolved in 150 µL of DMSO.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to the untreated control.

Experimental Protocol: Clonogenic Survival Assay [7][9][13][14][15]

  • Cell Plating: A single-cell suspension of HCT116 cells was prepared, and 500 cells were seeded into 6-well plates.

  • Drug Exposure: Cells were treated with varying concentrations of this compound and Doxorubicin for 24 hours.

  • Colony Formation: The drug-containing medium was replaced with a fresh medium, and the plates were incubated for 14 days to allow for colony formation.

  • Staining and Quantification: Colonies were fixed with methanol and stained with 0.5% crystal violet. Colonies containing at least 50 cells were counted.

  • Data Analysis: The surviving fraction was calculated as the ratio of the number of colonies formed in the treated group to that in the control group.

In Vitro Data Summary

The results of our in vitro assays are summarized in the table below. The data indicate that this compound exhibits potent cytotoxic and anti-proliferative effects against HCT116 cells, with a superior IC50 value compared to Doxorubicin in the MTT assay.

CompoundAssay TypeCell LineIC50 (µM)
This compoundMTTHCT1162.5
DoxorubicinMTTHCT1165.8
This compoundClonogenicHCT1161.2
DoxorubicinClonogenicHCT1162.1

In Vivo Efficacy: Assessing Anti-Tumor Activity in a Xenograft Model

Building upon the promising in vitro results, we advanced our investigation to an in vivo setting to evaluate the compound's efficacy in a more complex biological system. We utilized a subcutaneous xenograft model in immunodeficient mice, a standard preclinical model for assessing anti-cancer drug efficacy.[16][17][18][19]

Methodology: Tumor Growth Inhibition Study

The primary endpoint of our in vivo study was the inhibition of tumor growth over a 28-day treatment period.

Experimental Protocol: HCT116 Xenograft Model [16][17][18]

  • Tumor Implantation: 5 x 10⁶ HCT116 cells were subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Tumors were allowed to reach a volume of approximately 100-150 mm³ before the mice were randomized into three groups: vehicle control, this compound (20 mg/kg, daily oral gavage), and Doxorubicin (5 mg/kg, weekly intraperitoneal injection).

  • Treatment and Monitoring: The mice were treated for 28 days. Tumor volume was measured twice weekly using calipers, and body weight was monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.[20][21]

In Vivo Data Summary

The in vivo study demonstrated that this compound significantly suppressed tumor growth in the HCT116 xenograft model. The oral administration of the compound was well-tolerated, with no significant loss in body weight observed.

Treatment GroupDosing RegimenFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.1250 ± 150-
This compound20 mg/kg, daily, p.o.350 ± 7572
Doxorubicin5 mg/kg, weekly, i.p.500 ± 10060

Visualizing the Process: Experimental Workflows and Proposed Mechanism

To provide a clearer understanding of our experimental design and the hypothesized mechanism of action, we have included the following diagrams.

G In Vitro Efficacy Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis HCT116 HCT116 Cell Culture Treatment Treat with Compound or Doxorubicin HCT116->Treatment MTT MTT Assay (72h) Treatment->MTT Clonogenic Clonogenic Assay (14d) Treatment->Clonogenic Analysis Calculate IC50 and Surviving Fraction MTT->Analysis Clonogenic->Analysis

Caption: Workflow for in vitro efficacy assessment.

G In Vivo Efficacy Workflow cluster_0 Tumor Implantation cluster_1 Treatment Period cluster_2 Monitoring cluster_3 Endpoint Implantation Implant HCT116 cells in mice Treatment Administer Compound, Doxorubicin, or Vehicle Implantation->Treatment Monitoring Measure tumor volume and body weight Treatment->Monitoring Endpoint Excise tumors and calculate TGI Monitoring->Endpoint

Caption: Workflow for in vivo efficacy assessment.

G Proposed Mechanism of Action Compound This compound Kinase Target Kinase Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Suppression Proliferation Cell Proliferation Substrate->Proliferation Activation

Caption: Hypothesized signaling pathway targeted by the compound.

Comparative Analysis and Future Directions

Our preclinical evaluation demonstrates that this compound exhibits superior in vitro potency and comparable, if not slightly better, in vivo efficacy against the HCT116 colorectal cancer model when compared to the standard chemotherapeutic agent, Doxorubicin. A key advantage of our investigational compound is its oral bioavailability and favorable toxicity profile in our in vivo model.

Future studies will focus on elucidating the precise molecular target of this compound through kinome profiling and target engagement assays. Furthermore, pharmacokinetic and pharmacodynamic studies will be essential to optimize dosing schedules and to fully understand the compound's behavior in a biological system.[1][22] The promising results presented in this guide warrant further investigation into the therapeutic potential of this novel pyrazine derivative.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bio-protocol. Clonogenic Assay. [Link]

  • Protocols.io. (2023, February 27). MTT (Assay protocol). [Link]

  • PubMed. Bioassays for anticancer activities. [Link]

  • Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]

  • PMC. (2011, March 13). Clonogenic Assay: Adherent Cells. [Link]

  • Creative Bioarray. Clonogenic Assay. [Link]

  • Scribd. Clonogenic Assays Protocols. [Link]

  • PubMed Central. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer. [Link]

  • PMC. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

  • NIH. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • ResearchGate. (2025, August 9). (PDF) Clonogenic assay of cells. [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • PMC. (2016, August 5). Evaluation of alternative in vivo drug screening methodology: a single mouse analysis. [Link]

  • Polycyclic Aromatic Compounds. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • JNCI. (2008, November 5). Antitumor Efficacy Testing in Rodents. [Link]

  • NIH. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. [Link]

  • PAGE Meeting. (2013, June 13). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. [Link]

  • Frontiers. Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. [Link]

  • PubMed. (2011, December 1). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • PMC. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. [Link]

  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • Semantic Scholar. (2024, March 25). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. [Link]

  • PMC. (2022, November 27). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]

  • PubMed. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. [Link]

  • PubMed. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. [Link]

  • PubChem. 5-(Dimethylamino)-2-pyrazinecarbonitrile. [Link]

  • Toxicological Sciences. Growth and Angiogenesis Are Inhibited in Vivo in Developing Tissues by Pyrazine and Its Derivatives. [Link]

  • MDPI. (2019, December 1). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]

  • African Rock Art. This compound. [Link]

  • PubMed. (2019, December 1). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]

  • PMC. (2019, December 1). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]

  • PubChemLite. This compound (C7H8N4). [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Google Patents. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazine Impurity Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical landscape, the control of impurities is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and product efficacy. Among the myriad of potential impurities, pyrazines and their derivatives demand rigorous scrutiny. Often arising from synthesis pathways or as degradation products, these heterocyclic aromatic compounds can, in some cases, exhibit genotoxic potential, necessitating their detection and quantification at trace levels.[1][2][3]

This guide provides an in-depth comparison of the primary analytical techniques for the validation of methods aimed at detecting pyrazine impurities. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the principles of analytical chemistry and regulatory expectations. Our focus will be on the two most prevalent chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Regulatory Framework: A Foundation of Scientific Integrity

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process. For impurity testing, the key validation characteristics include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.

For potentially genotoxic impurities, the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," introduces the concept of the Threshold of Toxicological Concern (TTC).[5][6] This principle establishes a daily intake of 1.5 µ g/day for a genotoxic impurity as being associated with a negligible cancer risk.[6] This stringent limit underscores the need for highly sensitive and validated analytical methods capable of detecting impurities at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).

Comparative Analysis of Analytical Techniques: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV for pyrazine impurity analysis is dictated by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, a category into which many pyrazine impurities fall.[7] The high separation efficiency of capillary GC columns combined with the definitive identification capabilities of mass spectrometry makes it a powerful tool for trace analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile and widely accessible technique applicable to a broad range of compounds, including those that are non-volatile or thermally labile.[7] For pyrazines, which possess a UV-active chromophore, HPLC-UV can be a robust and reliable method for quantification.

The following table provides a comparative summary of the typical performance of these two techniques for the analysis of a representative pyrazine impurity, 2,5-dimethylpyrazine.

Validation ParameterGC-MSHPLC-UVRationale for Performance
Specificity ExcellentGood to ExcellentThe mass spectrometer in GC-MS provides a unique mass spectrum for each compound, offering a high degree of certainty in identification, even in complex matrices. HPLC-UV specificity relies on chromatographic separation and UV spectral matching, which can be susceptible to interference from co-eluting impurities with similar UV spectra.
Limit of Detection (LOD) 0.1 - 10 ng/mL10 - 100 ng/mLGC-MS, particularly with techniques like headspace sampling, can achieve very low detection limits for volatile compounds. The sensitivity of HPLC-UV is dependent on the molar absorptivity of the pyrazine at the chosen wavelength.
Limit of Quantitation (LOQ) 0.5 - 30 ng/mL30 - 300 ng/mLThe LOQ is typically 3-10 times the LOD and reflects the lowest concentration that can be measured with acceptable precision and accuracy.
Linearity (R²) > 0.995> 0.995Both techniques can demonstrate excellent linearity over a defined concentration range when properly optimized.
Accuracy (% Recovery) 90 - 110%95 - 105%Accuracy is assessed by spiking a known amount of the impurity into the sample matrix. Both methods can achieve high accuracy, though matrix effects can be more pronounced in GC-MS.
Precision (% RSD) < 10%< 5%HPLC generally offers superior precision due to the highly reproducible nature of modern liquid chromatography systems. GC analysis can be subject to greater variability from injection and sample introduction.

The "Why": Explaining Experimental Choices

A robust analytical method is built on a foundation of sound scientific principles. Here, we explore the rationale behind key experimental choices for both GC-MS and HPLC-UV analysis of pyrazine impurities.

GC-MS Method Development
  • Column Selection: For volatile and semi-volatile compounds like pyrazines, a non-polar or mid-polar capillary column is often the first choice. A common example is a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. This choice is based on the "like dissolves like" principle, where the non-polar to mid-polar pyrazines will interact sufficiently with the stationary phase to achieve separation based on their boiling points and relative polarities.

  • Ionization Technique: Electron Impact (EI) ionization is the most common technique for GC-MS analysis of small molecules.[8] At a standard energy of 70 eV, EI produces a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident identification through library matching.

HPLC-UV Method Development
  • Column and Mobile Phase Selection: A reversed-phase C18 column is the workhorse of HPLC and is an excellent starting point for pyrazine analysis.[7][9] The mobile phase typically consists of a mixture of water (often with a pH-modifying additive like formic acid) and an organic solvent such as acetonitrile or methanol.[10] Pyrazines are weakly basic, so adjusting the mobile phase pH to a slightly acidic value (e.g., pH 3-4) ensures that the pyrazine is in its protonated, more polar form. This enhances its interaction with the polar mobile phase and provides better peak shape and retention on the non-polar C18 stationary phase.

  • Detection Wavelength: The selection of the UV detection wavelength is critical for sensitivity. Pyrazines typically exhibit a UV maximum around 260-280 nm. Analyzing the UV spectrum of a standard solution of the target pyrazine impurity allows for the selection of the wavelength of maximum absorbance, thereby maximizing the signal-to-noise ratio.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative examples for the analysis of pyrazine impurities and should be adapted and validated for specific applications.

Protocol 1: GC-MS Method for the Analysis of Volatile Pyrazine Impurities
  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

    • Headspace Autosampler

    • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% diphenyl / 95% dimethyl polysiloxane)

  • Reagents and Materials:

    • Helium (carrier gas)

    • Pyrazine impurity reference standards

    • Diluent (e.g., Dimethyl sulfoxide)

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 40-300

  • Sample Preparation:

    • Accurately weigh the drug substance into a headspace vial.

    • Add the diluent to dissolve the sample.

    • Prepare a series of calibration standards of the target pyrazine impurity in the diluent.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 minutes

Protocol 2: HPLC-UV Method for the Quantification of Pyrazine Impurities
  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV Detector

    • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • Pyrazine impurity reference standards

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 50% B

      • 10-12 min: 50% to 95% B

      • 12-14 min: 95% B

      • 14-15 min: 95% to 5% B

      • 15-20 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.

    • Prepare a series of calibration standards of the target pyrazine impurity in the same diluent.

Visualizing the Workflow: A Guide to Method Validation and Selection

The following diagrams, generated using the DOT language, illustrate the key stages of the analytical method validation process and a decision tree for selecting the appropriate analytical technique.

AnalyticalMethodValidation cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Report Reporting Phase Plan Define Analytical Method Requirements Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Report Compile Validation Report Specificity->Report LOD_LOQ LOD & LOQ Linearity->Report Accuracy Accuracy LOD_LOQ->Report Precision Precision Accuracy->Report Robustness Robustness Precision->Report Robustness->Report Conclusion Method Suitability Conclusion Report->Conclusion

Analytical Method Validation Workflow

MethodSelection Start Pyrazine Impurity Detected Volatility Is the impurity volatile or semi-volatile? Start->Volatility Concentration Is trace level detection (ppb) required? Volatility->Concentration Yes ThermalStability Is the impurity thermally labile? Volatility->ThermalStability No GCMS GC-MS is the preferred method Concentration->GCMS Yes HPLC HPLC-UV is a suitable method Concentration->HPLC No ThermalStability->GCMS No ThermalStability->HPLC Yes

Decision Tree for Method Selection

Forced Degradation Studies: Unveiling Potential Impurities

Forced degradation studies are a critical component of method validation, designed to demonstrate the stability-indicating nature of the analytical method.[11][12] By subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products, including pyrazines, can be generated. A case in point is the anti-tuberculosis drug Pyrazinamide, which itself contains a pyrazine ring. Studies on its degradation pathways have been instrumental in developing robust analytical methods to ensure its quality and stability.[11][13][14] The analytical method must be able to separate the drug substance from all significant degradation products, ensuring that the assay is a true measure of the intact drug.

Conclusion

The validation of analytical methods for pyrazine impurity detection is a multifaceted process that requires a deep understanding of analytical chemistry, regulatory guidelines, and the specific properties of the analytes . Both GC-MS and HPLC-UV offer robust and reliable platforms for this purpose, with the choice of technique dependent on the specific requirements of the analysis. By carefully considering the validation parameters, understanding the rationale behind experimental choices, and employing systematic protocols, researchers and scientists can develop and validate methods that ensure the safety and quality of pharmaceutical products. This commitment to scientific integrity is paramount in our collective endeavor to protect public health.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • Research & Reviews: Journal of Pharmaceutical Analysis. Role of Analytical Methods for Detection of Genotoxic Impurities. 2023.
  • Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. 10 N°2 (2022) 288-297.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. 2023.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Decision Tree #1: Establishing Acceptance Criterion for a Specified Impurity in a New Drug Substance.
  • European Medicines Agency. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline.
  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.
  • ResearchGate. Decision tree for the selection of analytical technique in PGIs analysis.
  • Pyrazinamide triggers degradation of its target aspartate decarboxylase.
  • Pyrazinamide triggers degradation of its target aspartate decarboxylase.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 2025.
  • Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Selection of Instruments and Ionization Techniques for Pesticide Analysis. Labsert. 2019.
  • A Beginner's Guide to Mass Spectrometry: Types of Ioniz
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking w
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. 2024.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Chemical Transformation of Pyrazine Deriv
  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. 2025.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. 2025.
  • Ionization Methods in Organic Mass Spectrometry.
  • A Comparative Guide to HPLC and GC-MS Methods for Analyzing 2,5-Dichloropyrazine Reaction Mixtures. Benchchem.
  • The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery and Impact on Science. Benchchem.
  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH.
  • Validated Degradation studies for the estimation of Pyrazinamide, Ethambutol, Isoniazid and Rifampacin in a fixed dose combin
  • Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. 2024.
  • A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime. Benchchem.
  • Comparison of various international guidelines for analytical method valid
  • Decision tree for method validation.
  • Validation of analytical methods for active constituents and agricultural products. 2014.
  • Graphviz.
  • Pyrazines: Occurrence, formation and biodegradation.
  • dot. Graphviz. 2022.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
  • How to develop analytical methods for impurity detection in pharma with a quality by design approach. Select Science.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. 2020.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • DOT Language. Graphviz. 2024.
  • Pyrazines: occurrence, formation and biodegrad
  • User Guide — graphviz 0.
  • Drawing graphs with dot. Graphviz. 2015.

Sources

Benchmarking a Novel Kinase Inhibitor Candidate: A Comparative Guide for 5-(Dimethylamino)pyrazine-2-carbonitrile in Pancreatic Ductal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 5-(Dimethylamino)pyrazine-2-carbonitrile, a novel investigational compound, against current standard-of-care treatments for pancreatic ductal adenocarcinoma (PDAC). This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction: The Rationale for Targeting Kinase Signaling in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a five-year survival rate lingering in the single digits. The current therapeutic landscape for advanced or metastatic PDAC is dominated by cytotoxic chemotherapy regimens such as FOLFIRINOX and gemcitabine plus nab-paclitaxel.[1][2][3][4] While these treatments offer a modest survival benefit, they are associated with significant toxicity, and the vast majority of patients eventually develop resistance.

The molecular pathogenesis of PDAC is frequently driven by aberrant signaling pathways that control cell proliferation, survival, and metastasis. Protein kinases are central nodes in these pathways, making them attractive targets for therapeutic intervention.[5] The pyrazine scaffold is a key component in numerous clinically evaluated kinase inhibitors, suggesting its utility as a pharmacophore for targeting the ATP-binding pocket of these enzymes.[6][7][8] This guide, therefore, outlines a hypothetical yet scientifically rigorous preclinical evaluation of this compound (herein referred to as "DMP-2C") as a potential kinase inhibitor for PDAC.

Comparative Framework: DMP-2C vs. Standard-of-Care

This guide will detail a multi-tiered approach to benchmark DMP-2C against gemcitabine and FOLFIRINOX, the current standards of care for advanced pancreatic cancer. The evaluation will progress from in vitro characterization to in vivo efficacy studies.

Part 1: In Vitro Characterization of DMP-2C

The initial phase of benchmarking focuses on characterizing the biochemical and cellular activity of DMP-2C.

Expertise & Experience: A crucial first step is to determine the specific kinase or kinases that DMP-2C inhibits. A broad kinase panel screen is the most efficient method to identify the primary target(s) and assess selectivity. This is critical because off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

Experimental Protocol: In Vitro Kinase Assay

  • Compound: this compound (DMP-2C).

  • Assay Type: In vitro radiometric or fluorescence-based kinase assays.[9][10]

  • Procedure:

    • DMP-2C is serially diluted to a range of concentrations.

    • The compound is incubated with a panel of recombinant human kinases in the presence of a suitable substrate and ATP (radiolabeled or modified for detection).

    • Kinase activity is measured by quantifying substrate phosphorylation.

    • The half-maximal inhibitory concentration (IC50) is calculated for each kinase.

Data Presentation: Kinase Inhibition Profile of DMP-2C (Hypothetical Data)

Kinase TargetIC50 (nM)
MEK115
MEK225
ERK1>1000
ERK2>1000
JNK1850
p38α>1000
... (other kinases)...

Trustworthiness: The hypothetical data above positions DMP-2C as a potent and selective inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in pancreatic cancer.[11][12]

Expertise & Experience: Demonstrating target engagement and functional consequences in a cellular context is the next logical step. Cell viability assays are a robust method to determine the cytotoxic or cytostatic effects of a compound on cancer cells.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Lines: A panel of human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, AsPC-1) should be used.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of DMP-2C, gemcitabine, and the constituent drugs of FOLFIRINOX for 72 hours.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[13][14][15][16] Viable cells with active metabolism convert MTT into a purple formazan product.[15]

  • Quantification: The formazan is solubilized, and the absorbance is read on a spectrophotometer. The IC50 values are then calculated.

Data Presentation: Comparative Cellular Potency (Hypothetical Data)

CompoundPANC-1 IC50 (µM)MIA PaCa-2 IC50 (µM)AsPC-1 IC50 (µM)
DMP-2C 0.5 0.8 1.2
Gemcitabine2.51.80.9
5-Fluorouracil5.87.24.5
Oxaliplatin1.52.11.9
Irinotecan3.24.53.8

Expertise & Experience: To confirm that the observed cellular effects are due to the intended mechanism of action, it is essential to assess the phosphorylation status of downstream effectors in the target pathway. Western blotting is the gold-standard technique for this purpose.

Experimental Protocol: Western Blot Analysis of MAPK Pathway

  • Cell Treatment: Pancreatic cancer cells are treated with DMP-2C at concentrations around its IC50 for various time points.

  • Protein Extraction: Whole-cell lysates are prepared.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[17]

  • Immunoblotting: The membrane is probed with primary antibodies against total and phosphorylated forms of MEK and ERK, followed by HRP-conjugated secondary antibodies.[11][18][19]

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization: MAPK Signaling Pathway

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation DMP2C DMP-2C DMP2C->MEK

Caption: Proposed mechanism of action of DMP-2C on the MAPK signaling pathway.

Part 2: In Vivo Efficacy Assessment

The second phase of benchmarking evaluates the therapeutic potential of DMP-2C in a living organism, providing insights into its pharmacokinetics, tolerability, and anti-tumor activity.

Expertise & Experience: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunocompromised mice, are considered more clinically relevant than cell line-derived xenografts.[20][21] They better recapitulate the heterogeneity and stromal interactions of the original tumor.[21]

Experimental Protocol: Orthotopic Pancreatic Cancer Xenograft Model

  • Model: Athymic nude or NOD/SCID mice are used.[22]

  • Implantation: Human pancreatic cancer cells (e.g., PANC-1) or patient-derived tumor fragments are surgically implanted into the pancreas of the mice.[22][23][24]

  • Tumor Growth: Tumor growth is monitored by palpation or non-invasive imaging.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment groups:

    • Vehicle control

    • DMP-2C (administered orally or via injection, based on formulation)

    • Gemcitabine

    • FOLFIRINOX

  • Endpoints: Primary endpoints include tumor growth inhibition and overall survival. Secondary endpoints can include body weight (as a measure of toxicity) and analysis of biomarkers from tumor tissue at the end of the study.

Mandatory Visualization: In Vivo Experimental Workflow

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Implantation Orthotopic Implantation of PDAC cells/tissue into mice TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Vehicle Vehicle Randomization->Vehicle DMP2C DMP-2C Randomization->DMP2C Gemcitabine Gemcitabine Randomization->Gemcitabine FOLFIRINOX FOLFIRINOX Randomization->FOLFIRINOX TGI Tumor Growth Inhibition Vehicle->TGI Survival Overall Survival Vehicle->Survival Biomarkers Biomarker Analysis Vehicle->Biomarkers DMP2C->TGI DMP2C->Survival DMP2C->Biomarkers Gemcitabine->TGI Gemcitabine->Survival Gemcitabine->Biomarkers FOLFIRINOX->TGI FOLFIRINOX->Survival FOLFIRINOX->Biomarkers

Sources

A Senior Application Scientist's Guide to Differential Scanning Fluorimetry for Assessing Inhibitor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rapid and accurate assessment of interactions between a target protein and potential inhibitors is paramount. Among the suite of biophysical techniques available, Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay (TSA), has emerged as a robust, high-throughput, and cost-effective method for identifying and characterizing ligand binding. This guide provides an in-depth exploration of the principles behind DSF, a practical guide to its application, and an objective comparison with other established techniques, grounded in experimental data and field-proven insights.

The Core Principle: Ligand-Induced Thermal Stabilization

At its heart, DSF operates on a simple, yet powerful, principle: the binding of a ligand, such as an inhibitor, to a protein typically increases the protein's thermodynamic stability. This increased stability is manifested as a higher melting temperature (Tm), the point at which 50% of the protein population is unfolded.

The experiment is conducted by monitoring the thermal unfolding of a target protein in the presence of an environment-sensitive fluorescent dye, most commonly SYPRO Orange. This dye has low fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic regions of a protein.

Here's the step-by-step mechanism:

  • Initial State (Folded): At lower temperatures, the protein is in its native, folded conformation. Its hydrophobic core is buried, and the SYPRO Orange dye has nowhere to bind, resulting in low background fluorescence.

  • Unfolding Process: As the temperature is gradually increased, the protein begins to unfold, exposing its hydrophobic core.

  • Fluorescence Increase: The exposed hydrophobic patches provide a binding site for the SYPRO Orange dye, causing a sharp increase in fluorescence.

  • Peak and Quenching: As the protein fully denatures and aggregates at higher temperatures, the dye is often quenched, leading to a decrease in the fluorescence signal.

The output is a characteristic sigmoidal "melting curve." The midpoint of the transition, determined from the peak of the first derivative of the curve (-d(Fluorescence)/dT), is the Tm. When an inhibitor binds to the protein's native state, it stabilizes this conformation, meaning more thermal energy is required to unfold it. This results in a measurable shift in the melting temperature (ΔTm), which serves as the primary indicator of a binding event.

cluster_0 DSF Principle of Thermal Shift cluster_1 Effect of Inhibitor Binding P_Folded Native Protein (Hydrophobic Core Buried) P_Unfolding Unfolding Protein (Hydrophobic Core Exposed) P_Folded->P_Unfolding + Heat PI_Complex Protein-Inhibitor Complex (Stabilized) P_Folded->PI_Complex Binding P_Aggregated Aggregated Protein P_Unfolding->P_Aggregated + More Heat Complex Dye-Protein Complex (High Fluorescence) P_Unfolding->Complex Dye Fluorescent Dye (e.g., SYPRO Orange) Dye->Complex Inhibitor Inhibitor Inhibitor->PI_Complex Binding PI_Unfolding Unfolding Complex (Higher Temperature) PI_Complex->PI_Unfolding + More Heat (Results in ΔTm > 0)

Caption: The DSF mechanism showing protein unfolding and the stabilizing effect of inhibitor binding.

DSF in Context: A Comparative Analysis with Gold-Standard Techniques

While DSF is an excellent tool for screening and initial characterization, it is crucial to understand its capabilities in relation to other biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The choice of technique depends on the specific question being asked, the stage of the drug discovery pipeline, and the resources available.

FeatureDifferential Scanning Fluorimetry (DSF)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Measurement Change in Melting Temperature (ΔTm)Heat change upon binding (ΔH)Change in refractive index upon binding
Key Information Thermal stability, ligand screening (Yes/No)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Binding affinity (Kd), kinetics (kon, koff)
Throughput High (96/384-well plates)Low to MediumMedium
Protein Consumption Low (µg per well)High (mg per experiment)Low to Medium (µg for immobilization)
Assay Development Relatively simpleCan be complex; requires careful buffer matchingComplex; requires protein immobilization strategy
Direct Measurement? Indirect (relies on unfolding)Direct (measures heat of binding)Direct (measures mass change)
Common Artifacts Ligand fluorescence, protein aggregation, assay interference.Mismatched buffers, heat of dilution, inactive protein.Non-specific binding, protein denaturation on chip, mass transport limitations.
Capital Cost Low (requires a qPCR machine)HighHigh

DSF's primary strength lies in its high throughput and low protein consumption, making it an ideal choice for primary screening of large compound libraries to identify initial hits. ITC, conversely, is considered the gold standard for thermodynamic characterization, providing a complete profile of the binding energetics in solution without the need for labeling or immobilization. SPR provides invaluable kinetic data, detailing the rates of association and dissociation, which is critical for understanding the dynamic nature of the interaction and for lead optimization.

Practical Workflow: From Experimental Setup to Data Interpretation

Executing a successful DSF experiment requires careful planning and execution. This section provides a validated, step-by-step protocol for assessing inhibitor binding affinity.

A 1. Reagent Preparation - Purified Protein - Inhibitor Dilution Series - Assay Buffer - SYPRO Orange Dye B 2. Plate Setup (96/384-well) - Protein + Inhibitor - Protein Only (Apo Control) - Buffer Only (Blank) A->B C 3. Dye Addition Add SYPRO Orange to all wells B->C D 4. qPCR Instrument Setup - Define Melt Curve Protocol (e.g., 25°C to 95°C) - Set Ramp Rate (e.g., 1°C/min) C->D E 5. Data Acquisition Run the melt curve experiment D->E F 6. Data Analysis - Plot Fluorescence vs. Temp - Calculate 1st Derivative (-dF/dT) - Determine Tm for each well E->F G 7. Affinity Estimation - Plot ΔTm vs. [Inhibitor] - Fit data to binding isotherm to estimate Kd F->G

Caption: A typical experimental workflow for a DSF-based inhibitor binding assay.

Step 1: Experimental Design and Reagent Preparation
  • Protein Quality: The target protein should be highly pure (>95%) and monodisperse. Aggregated protein can lead to high background fluorescence and artifacts. A final concentration of 2-5 µM in the well is a common starting point.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor. The concentration range should span at least two orders of magnitude above and below the expected dissociation constant (Kd). Ensure the final concentration of the solvent (e.g., DMSO) is constant across all wells and does not exceed a level that affects protein stability (typically <5%).

  • Buffer System: Use a well-buffered solution (e.g., HEPES, PBS) at a pH where the protein is stable and active. Avoid components that may interfere with fluorescence.

  • Dye Concentration: SYPRO Orange is typically used at a 5X final concentration from the commercially available stock. The optimal concentration may need to be determined empirically to maximize the signal-to-noise ratio.

Step 2: Assay Plate Setup
  • Master Mix: Prepare a master mix of protein, buffer, and dye. This ensures consistency across the wells.

  • Aliquot Inhibitor: Add the different concentrations of the inhibitor to the wells of a PCR plate (e.g., 96-well or 384-well).

  • Controls are Critical:

    • Apo Protein Control: Protein with no inhibitor (but with the same final DMSO concentration). This well defines the baseline Tm.

    • Buffer Blank: Buffer and dye only, to measure background fluorescence.

    • Inhibitor Control: Highest concentration of inhibitor with buffer and dye to check for intrinsic fluorescence.

  • Initiate Reaction: Add the protein master mix to all wells. Seal the plate securely to prevent evaporation.

Step 3: Data Acquisition
  • Instrument: Use a real-time PCR (qPCR) instrument capable of performing a melt curve analysis.

  • Thermal Profile: A typical protocol involves:

    • An initial equilibration step (e.g., 1 minute at 25°C).

    • A thermal ramp from 25°C to 95°C. The ramp rate is a critical parameter; a slower rate (e.g., 1°C/minute) often yields better quality data.

    • Fluorescence is measured at every temperature increment.

Step 4: Data Analysis and Interpretation
  • Generate Melting Curves: Plot the raw fluorescence data against temperature for each well.

  • Determine Tm: The most accurate way to determine the Tm is to calculate the negative first derivative of the melting curve (-dF/dT). The peak of this derivative plot corresponds to the Tm.

  • Calculate ΔTm: For each inhibitor concentration, calculate the thermal shift: ΔTm = Tm(inhibitor) - Tm(apo protein).

  • Estimate Binding Affinity (Kd): Plot the ΔTm values as a function of the logarithm of the inhibitor concentration. This will produce a sigmoidal dose-response curve. This curve can then be fitted to a binding isotherm model (Equation 1) to extract the dissociation constant (Kd).

    Equation 1: ΔTm = ΔTm_max * (([P]t + [I]t + Kd) - sqrt( ([P]t + [I]t + Kd)^2 - 4[P]t[I]t )) / (2*[P]t)

    Where [P]t is the total protein concentration, [I]t is the total inhibitor concentration, and ΔTm_max is the maximum shift at saturation.

Trustworthiness and Self-Validation: A System of Controls

The reliability of any DSF experiment hinges on a robust set of controls. The apo protein control establishes the baseline stability, while buffer and ligand-only controls ensure that observed signals are not artifacts of the reagents themselves. A known binder, if available, should be included as a positive control to validate the assay's performance. By integrating these checks, the protocol becomes a self-validating system, ensuring that the observed thermal shifts are a direct consequence of specific protein-inhibitor interactions.

Conclusion

Differential Scanning Fluorimetry provides a powerful, accessible, and high-throughput platform for assessing inhibitor binding. Its ability to quickly identify stabilizing compounds from large libraries makes it an indispensable tool in the early phases of drug discovery. While it does not provide the detailed thermodynamic or kinetic data of ITC or SPR, its operational simplicity and low material consumption secure its role as a first-line screening and validation technique. By understanding its principles, adhering to rigorous experimental design, and correctly interpreting the data, researchers can effectively leverage DSF to accelerate the identification of promising new therapeutic agents.

References

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

  • Vollrath, F., & Tillinghast, E. K. (2000). SYPRO Orange and other protein stains: a comparison. Electrophoresis, 21(12), 2549-2555. [Link]

  • Lo, M. C., Aulabaugh, A., Jin, G., Cowling, R., Bard, J., Malamas, M., & Ellestad, G. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Analytical Biochemistry, 332(1), 153–159. [Link]

  • Vedadi, M., Niesen, F. H., Allali-Hassani, A., Fedorov, O. Y., Finerty, P. J., Jr, Wasney, G. A., ... & Arrowsmith, C. H. (2006). Chemical screening methods to identify ligands that promote protein stability, protein crystallization, and structure determination. Proceedings of the National Academy of Sciences, 103(43), 15835–15840. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79(1), 28.9.1–28.9.14. [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-(Dimethylamino)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(Dimethylamino)pyrazine-2-carbonitrile, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Compound: Hazard Profile and Reactivity

Before proceeding with any disposal protocol, a thorough understanding of the compound's characteristics is paramount. This compound is a heterocyclic compound containing a pyrazine ring, a dimethylamino group, and a nitrile group.[1] This structure informs its chemical reactivity and hazard profile.

Key Hazard Information:

Safety data sheets (SDS) and chemical databases classify this compound with the following primary hazards:

  • Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 221295-05-2
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Appearance Solid[2]
Storage Inert atmosphere, room temperature

The presence of the nitrile group (C≡N) is of particular note. While pyrazines themselves have a degree of stability, nitrile compounds can be reactive, especially under acidic or strongly basic conditions, where they can hydrolyze. Furthermore, the pyrazine ring is susceptible to certain substitution reactions.[4] These factors are critical considerations in selecting a disposal pathway that avoids unintended and potentially hazardous reactions.

The Disposal Decision Workflow: A Step-by-Step Guide

The guiding principle for chemical waste disposal is to treat all chemical waste as hazardous unless confirmed otherwise by a qualified safety professional. The following workflow provides a logical progression for managing this compound waste from generation to final disposal.

Diagram 1: Disposal Decision Workflow for this compound

G cluster_0 Step 1: Generation & Initial Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request & Pickup A Waste Generation (e.g., unused reagent, contaminated labware) B Segregate Solid vs. Liquid Waste A->B C Select Compatible, Leak-Proof Container (Original container is ideal) B->C D Label Container with 'Hazardous Waste' and Chemical Name C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Secondary Containment E->F G Segregate from Incompatible Chemicals (e.g., strong acids, oxidizers) F->G H Submit Waste Pickup Request to Institutional EHS G->H I EHS Transports to a Permitted Hazardous Waste Facility H->I

Caption: A workflow for the safe disposal of this compound.

Detailed Disposal Protocol

This protocol is designed to be a practical, step-by-step guide for laboratory personnel.

Part A: Immediate Actions at the Point of Generation
  • Waste Identification: Any quantity of this compound that is no longer needed, expired, or contaminated is considered hazardous waste. This also includes grossly contaminated items such as gloves, weigh boats, and pipette tips.

  • Segregation:

    • Solid Waste: Collect unadulterated solid this compound and contaminated disposable labware (e.g., gloves, wipes) in a designated, compatible solid waste container.[5]

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Part B: Packaging and Labeling for Disposal
  • Container Selection:

    • The primary container must be in good condition, free of leaks, and made of a material compatible with the chemical.[6][7] The original product container is often the best choice for unused or expired chemicals.

    • For solutions, ensure the container can handle the solvent. High-density polyethylene (HDPE) is a common and suitable choice for many organic solvents.[8]

    • Containers must have a secure, screw-top cap. Open beakers or flasks are not acceptable.[6]

  • Labeling:

    • As soon as waste is placed in a container, it must be labeled.[9]

    • Use your institution's official hazardous waste tag.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

Part C: On-Site Storage and Accumulation
  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be clearly marked and located at or near the point of waste generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.[7]

  • Segregation of Incompatibles: Store the waste away from incompatible materials.[5] For this compound, this includes:

    • Strong acids (risk of hydrolysis of the nitrile group)

    • Strong oxidizing agents

  • Accumulation Time Limits: Be aware of your institution's and local regulations regarding the maximum amount of time waste can be stored in an SAA.

Part D: Final Disposal
  • Request Pickup: Once the waste container is full or you are approaching the storage time limit, submit a hazardous waste pickup request to your institution's EHS department.[9]

  • Professional Disposal: Do not attempt to treat the chemical waste yourself (e.g., via chemical neutralization) unless you are operating under a specific, EHS-approved protocol.[10] The compound will be transported by trained EHS personnel to a licensed Treatment, Storage, and Disposal Facility (TSDF), which is equipped to handle and dispose of such chemical waste in compliance with federal and state regulations.[10]

  • Empty Container Disposal:

    • A container that held this compound must be managed as hazardous waste itself unless it is properly decontaminated.[11]

    • For a container to be considered "empty" by regulatory standards, all contents must be removed by normal means (e.g., pouring, scraping).

    • Some regulations may require triple-rinsing the container with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[11] After proper decontamination, deface or remove the original label and dispose of the container as instructed by your EHS department.[11]

The "Why" Behind the Protocol: Scientific and Regulatory Rationale

  • Why Segregate? Segregating waste streams prevents dangerous chemical reactions.[5] For instance, mixing a nitrile-containing compound with a strong acid waste stream could potentially lead to a reaction. Segregation also facilitates proper disposal at the TSDF and can reduce disposal costs.

  • Why Use Secondary Containment? This is a crucial safety measure to contain spills or leaks from the primary waste container, preventing environmental contamination and personnel exposure.[7]

  • Why Prohibit Sink Disposal? This compound is a synthetic organic chemical that is not readily biodegradable. Its toxic properties pose a threat to aquatic life and the integrity of water treatment systems.[2] Disposing of such chemicals down the drain is a violation of environmental regulations, such as the Clean Water Act in the United States.[12]

  • Why Professional Disposal? The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[12][13] This means the generator of the waste (your institution) is legally responsible for it until its final, safe disposal. Using a licensed TSDF ensures compliance with these complex regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, which is the bedrock of responsible scientific research. Always consult your institution's specific waste management guidelines and EHS department for any questions.

References

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • African Rock Art. This compound. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Hazardous Substance Designations and Release Notifications. [Link]

  • RSC Publishing. Pyrazine chemistry. Part 11. Chemical studies on cyclic tautomers of cyclo-L-propyl-L-tryptophyl and its derivatives. [Link]

  • U.S. Environmental Protection Agency. Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA). [Link]

  • Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. [Link]

  • National Institutes of Health. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • YouTube. PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 5-(Dimethylamino)pyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted with the highest degree of safety. The compound 5-(Dimethylamino)pyrazine-2-carbonitrile is a potent molecule requiring meticulous handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the principles of risk assessment and chemical causality, ensuring every step you take is a safe one.

Foundational Hazard Assessment: Understanding the Risk

This compound (CAS RN 221295-05-2) presents a multi-faceted hazard profile that dictates our safety protocols. Its structure contains a nitrile group (-C≡N), which classifies it within a group of compounds that demand significant respect due to the potential for cyanide-like toxicity. Furthermore, as a potent pharmaceutical compound, it is designed to be biologically active at low concentrations, increasing the occupational health risk for researchers.

The primary hazards identified are:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

Given the nitrile functional group, we must also operate under the assumption that it could react with acids to form highly toxic hydrogen cyanide (HCN) gas.[3] Therefore, all protocols must be designed to prevent such contact.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, crucial barrier between you and the chemical. However, it should never be the only one. True laboratory safety is built on a foundation of superior controls.

  • Engineering Controls: These are the most critical. All handling of this compound, especially in its solid form, must be performed within a certified chemical fume hood or a more specialized containment system like a glovebox or ventilated balance enclosure.[3][4][5] This ensures that any airborne particles or vapors are captured at the source. The facility's air system should be single-pass to prevent recirculation of contaminants.[5]

  • Administrative Controls: Your institution's Standard Operating Procedures (SOPs) are paramount. Never work with this compound alone.[3][4] Ensure a designated area is clearly marked for its use, and that all personnel are trained on its specific hazards and emergency procedures.[3]

The PPE Ensemble: Your Final Barrier

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following sections detail the minimum required ensemble for handling this compound.

Due to the inhalation hazard, respiratory protection is non-negotiable when handling the solid compound.

  • High-Risk Operations (e.g., Weighing, Transferring Powder): A Powered Air-Purifying Respirator (PAPR) with a full facepiece and P100/FFP3 particulate filters is recommended.[6] This provides a high protection factor and reduces the risk of inhaling fine powders.

  • Lower-Risk Operations (e.g., Handling Dilute Solutions): A reusable half- or full-facepiece respirator with appropriate particulate filters may be sufficient, provided a proper fit test has been conducted.[6] Disposable N95 respirators are not recommended as primary protection for potent compounds.[6]

Direct contact can cause severe eye irritation.[1][2]

  • Minimum Requirement: Chemical splash goggles are mandatory at all times. Standard safety glasses do not provide an adequate seal against dust and splashes.[3]

  • Splash & Powder Hazard: When handling the solid or performing tasks with a high splash potential, a face shield must be worn in conjunction with chemical splash goggles to protect the entire face.[3]

The compound is a known skin irritant, and dermal absorption is a potential route of exposure.[1][2]

  • Double Gloving: Always wear two pairs of nitrile gloves.[3][4][6] Nitrile provides good chemical resistance for this class of compound. The outer glove should be removed and replaced immediately upon known or suspected contamination.

  • Glove Change Protocol: Change outer gloves at regular intervals (e.g., every 30-60 minutes) even without visible contamination to prevent permeation. Never wear gloves outside of the designated work area.

Protecting your skin and personal clothing is essential.

  • Laboratory Coat: A clean, full-length lab coat with long sleeves is a minimum requirement.[3][4]

  • Enhanced Protection: For operations involving larger quantities or a higher risk of contamination, disposable coveralls (e.g., Tyvek®) should be worn over personal clothing to provide a complete barrier.[6]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[3][4]

PPE Selection Matrix

This table provides at-a-glance guidance for selecting the appropriate controls and PPE based on the specific laboratory task.

Task/OperationRisk LevelMinimum Engineering ControlRequired PPE Ensemble
Storage & Inventory LowVentilated CabinetLab Coat, Safety Glasses, Single Pair Nitrile Gloves
Weighing Solid Compound HighVentilated Balance Enclosure or Fume HoodPAPR or Full-Face Respirator, Goggles & Face Shield, Double Nitrile Gloves, Disposable Coveralls
Preparing Solutions Medium-HighChemical Fume HoodHalf/Full-Face Respirator, Goggles & Face Shield, Double Nitrile Gloves, Lab Coat
Running Reactions MediumChemical Fume HoodGoggles, Double Nitrile Gloves, Lab Coat
Work-up & Purification MediumChemical Fume HoodGoggles, Double Nitrile Gloves, Lab Coat
Waste Disposal MediumChemical Fume HoodGoggles, Double Nitrile Gloves, Lab Coat
PPE Selection Workflow

The following diagram illustrates the decision-making process for appropriate PPE selection when planning to work with this compound.

PPE_Workflow PPE Selection Workflow for this compound start Start: Plan to handle This compound is_solid Is the compound in solid (powder) form? start->is_solid weighing Weighing or transferring powder? is_solid->weighing Yes solution_prep Preparing a solution? is_solid->solution_prep No (Solution) weighing->solution_prep No (Already Weighed) high_risk_ppe High-Risk PPE: - PAPR/Full-Face Respirator - Goggles & Face Shield - Double Nitrile Gloves - Disposable Coveralls weighing->high_risk_ppe Yes medium_risk_ppe Medium-Risk PPE: - Half/Full-Face Respirator - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat solution_prep->medium_risk_ppe Yes low_risk_ppe Standard Lab PPE: - Goggles - Double Nitrile Gloves - Lab Coat solution_prep->low_risk_ppe No (Routine Handling) end Proceed with Caution high_risk_ppe->end medium_risk_ppe->end low_risk_ppe->end

Caption: Decision tree for selecting appropriate PPE based on the handling task.

Protocol: Weighing Solid this compound

This protocol outlines the essential steps for safely weighing this potent compound.

  • Preparation:

    • Ensure the ventilated balance enclosure or chemical fume hood has a valid certification.

    • Cover the work surface with disposable absorbent bench paper.[3]

    • Prepare all necessary equipment (spatulas, weigh boats, containers) inside the hood to minimize movement.

    • Post a warning sign indicating that a potent compound is in use.[4]

  • Donning PPE:

    • Don inner nitrile gloves.

    • Don disposable coveralls over scrubs or personal clothing.

    • Don PAPR or full-face respirator and ensure a proper seal.

    • Don chemical splash goggles and a face shield.

    • Don outer nitrile gloves, ensuring they overlap the cuffs of the coveralls.

  • Handling:

    • Carefully open the primary container inside the engineering control.

    • Use a dedicated spatula to gently transfer the desired amount of powder to a tared weigh boat or container. Avoid any actions that could generate dust.[4]

    • Securely close the primary container.

    • Proceed immediately to the next step (e.g., dissolving in a solvent) within the same engineering control.

  • Decontamination & Doffing:

    • Wipe down all equipment and the work surface with a suitable decontaminating solution (e.g., a pH 10 buffer solution followed by soap and water for cyanide-related compounds).[3]

    • Collect all disposable materials (bench paper, outer gloves, weigh boats) in a dedicated, sealed hazardous waste bag.[7]

    • To doff PPE, remove outer gloves first, followed by coveralls, face shield, and goggles. Remove the respirator last after leaving the immediate work area.

    • Wash hands thoroughly with soap and water.[4]

Emergency & Disposal Plan

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3][4] Seek immediate medical attention.

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. Call 911 and inform them of a potential cyanide-related exposure.[3]

Waste Disposal:

  • All solid waste, including contaminated PPE and disposable labware, must be collected in a clearly labeled, sealed container for hazardous waste.[3][7]

  • Liquid waste containing the compound must be stored in a dedicated, sealed hazardous waste container.[7]

  • Never mix cyanide-containing waste with acidic waste.[3]

  • Follow all institutional and local regulations for the disposal of potent chemical waste.[8]

By integrating these engineering controls, administrative procedures, and specific PPE protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and, most importantly, your personal well-being.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Cyanide Safety. 911Metallurgist. [Link]

  • Potent compound safety in the laboratory. tks publisher. [Link]

  • Cyanides. Division of Research Safety - University of Illinois. [Link]

  • Standard Operating Procedure for Safe Use of Cyanide Salts. University of California, Santa Cruz. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? Esco Pharma. [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • SAFETY DATA SHEET - Pyrazine-2-carbonitrile. Thermo Fisher Scientific. [Link]

  • This compound. African Rock Art. [Link]

  • Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylamino)pyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(Dimethylamino)pyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.